beta-Aminopropionitrile fumarate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1119-28-4 |
|---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
3-aminopropanenitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
InChI-Schlüssel |
NYPGBHKJFKQTIY-TYYBGVCCSA-N |
SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
Andere CAS-Nummern |
1119-28-4 352-96-5 |
Verwandte CAS-Nummern |
2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |
Synonyme |
BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of beta-Aminopropionitrile (BAPN) Fumarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme in the extracellular matrix (ECM) remodeling process. By targeting LOX, BAPN effectively prevents the cross-linking of collagen and elastin (B1584352), the primary structural proteins of connective tissues. This inhibitory action leads to a cascade of effects, from altered tissue mechanics to changes in cellular signaling and gene expression. This technical guide provides a comprehensive overview of the mechanism of action of BAPN fumarate (B1241708), detailing its molecular interactions, downstream cellular and physiological consequences, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to support researchers and drug development professionals in their exploration of BAPN as a tool for studying ECM biology and as a potential therapeutic agent.
Core Mechanism of Action: Irreversible Inhibition of Lysyl Oxidase
The primary molecular target of beta-aminopropionitrile is lysyl oxidase (LOX), a copper-dependent amine oxidase. LOX catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in procollagen (B1174764) and proelastin, forming reactive aldehyde groups (allysine). These aldehydes spontaneously condense to form stable covalent cross-links, which are essential for the tensile strength and insolubility of mature collagen and elastin fibers.
BAPN acts as a suicide substrate for LOX. The initial interaction is competitive with the enzyme's natural substrates.[1] Following binding, BAPN is enzymatically processed, leading to the formation of a reactive intermediate that covalently binds to the active site of LOX, causing irreversible inhibition.[1] This inactivation prevents the formation of aldehyde precursors, thereby inhibiting the entire collagen and elastin cross-linking cascade.[2][3]
Quantitative Inhibition Data
The inhibitory potency of BAPN on lysyl oxidase has been quantified in various studies. The following table summarizes key quantitative data regarding the inhibition of LOX by BAPN.
| Parameter | Value | Cell/Tissue Type | Reference |
| KI | 6 µM | Aortic Lysyl Oxidase | [1] |
| Inactivation Rate Constant | 0.16 min-1 | Aortic Lysyl Oxidase | [1] |
| IC50 | ~10 µM | General LOX activity | [4] |
| IC50 (15 min preincubation) | 243 nM | Human LOXL2 | [5] |
| IC50 (2 h preincubation) | 66 nM | Human LOXL2 | [5] |
| IC50 (in human whole blood) | 396 nM | Human LOXL2 | [5] |
Downstream Effects of Lysyl Oxidase Inhibition
The irreversible inhibition of LOX by BAPN initiates a series of downstream effects at the molecular, cellular, and tissue levels.
Altered Extracellular Matrix Architecture
The most direct consequence of LOX inhibition is a significant alteration in the structure and mechanical properties of the extracellular matrix.
-
Reduced Collagen Cross-linking: BAPN treatment leads to a dose-dependent decrease in both immature divalent and mature trivalent collagen cross-links, such as dihydroxylysinonorleucine (DHLNL), hydroxylysinonorleucine (HLNL), and pyridinoline (B42742) (PYD).[6][7]
-
Increased Collagen Solubility: The reduction in cross-links results in an increase in the amount of collagen that can be extracted using saline and acid solutions.[3]
-
Altered Collagen Fibril Morphology: Atomic force microscopy (AFM) studies have revealed that BAPN treatment increases the D-spacing of collagen fibrils, which is the characteristic axial periodicity of collagen.[2][8]
Quantitative Effects of BAPN on Collagen Cross-linking
| BAPN Concentration/Dose | Effect on Cross-links | Tissue/Cell Type | Reference |
| 0.25 mM | Significant reduction in mature (HP) crosslinks | In vitro osteoblasts | [2][8] |
| 0.5 mM | Decrease in DHLNL and HLNL | MC3T3-E1 cells | [6][7] |
| 1.0 mM and 2.0 mM | Undetectable levels of DHLNL and HLNL | MC3T3-E1 cells | [6][7] |
| 1 g/kg/day for 13 weeks | Decrease in hydroxypyridinium (HP) from 0.24 to 0.13 moles/mole of collagen | Rabbit compact bone | [1] |
Cellular Responses to BAPN Treatment
BAPN-induced changes in the ECM microenvironment trigger various cellular responses:
-
Gene Expression Changes: While BAPN treatment may not always affect the expression of the LOX gene itself, it can lead to the upregulation of genes involved in collagen synthesis (COL1A1, COL1A2) and ECM remodeling, such as Bone Morphogenetic Protein-1 (BMP-1) and Periostin (POSTN).[9]
-
Cell Proliferation and Differentiation: The effect of BAPN on cell proliferation is dose-dependent and can vary between cell types.[9] In osteoblasts, BAPN has been shown to increase alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, while increasing the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, indicative of osteoclastogenesis.[10]
-
Inhibition of Angiogenesis and Cell Migration: BAPN has been demonstrated to inhibit angiogenesis and the migration of endothelial cells, potentially through the modulation of various signaling pathways.[11]
Dose-Dependent Effects of BAPN on Gene Expression in Osteoblasts
| BAPN Concentration | Upregulated Genes | Reference |
| > 0.25 mM | BMP-1, POST | [9] |
| 1.0, 2.0, 10.0 mM | COL1A1, COL1A2 | [9] |
Signaling Pathways Modulated by BAPN
The alterations in the ECM and cell-matrix interactions induced by BAPN lead to the modulation of several key signaling pathways.
Focal Adhesion Kinase (FAK) and Downstream Signaling
Inhibition of LOX by BAPN disrupts the normal structure of collagen fibrils, which can be sensed by cells through integrin receptors. This can lead to a decrease in the phosphorylation of Focal Adhesion Kinase (FAK), a key mediator of integrin signaling.[9] Downstream of FAK, the Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways can be affected, influencing cell survival, proliferation, and migration.[11]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to study the effects of BAPN.
Lysyl Oxidase Activity Assay (Fluorometric)
This assay quantifies LOX activity by measuring the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.
Materials:
-
Lysyl Oxidase Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich) containing LOX Assay Buffer, LOX Substrate, Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).
-
BAPN fumarate solution (as inhibitor).
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare Reagents: Reconstitute and dilute kit components as per the manufacturer's instructions. Prepare a stock solution of BAPN in assay buffer.
-
Sample Preparation: Prepare experimental samples (e.g., cell culture supernatant, purified enzyme) and controls (positive control with active LOX, negative control with BAPN, blank).
-
Reaction Setup: In a 96-well plate, add samples and controls.
-
Initiate Reaction: Add the reaction mix containing LOX substrate, HRP, and the fluorescent probe to each well.
-
Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) at 37°C for a specified duration (e.g., 30-60 minutes).[2][7][12]
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the LOX activity.
Atomic Force Microscopy (AFM) for Collagen D-spacing
AFM is used to visualize the nanoscale topography of collagen fibrils and measure their characteristic D-spacing.
Materials:
-
Atomic Force Microscope.
-
AFM probes suitable for soft-matter imaging.
-
Sample substrate (e.g., freshly cleaved mica).
-
Phosphate-buffered saline (PBS).
-
Image analysis software with 2D Fast Fourier Transform (FFT) capability.
Procedure:
-
Sample Preparation: Culture cells (e.g., osteoblasts) on a suitable substrate and treat with or without BAPN. After a designated time for matrix deposition, fix the samples.
-
AFM Imaging: Image the collagen fibrils in tapping mode in air or liquid (PBS). Acquire high-resolution images of individual fibrils.
-
Image Analysis:
-
Statistical Analysis: Measure the D-spacing for a large number of fibrils from both control and BAPN-treated groups and perform statistical analysis to determine significant differences.
Fourier Transform Infrared (FTIR) Spectroscopy for Collagen Cross-link Analysis
FTIR spectroscopy can be used to assess changes in the secondary structure of collagen, which are indicative of alterations in cross-linking.
Materials:
-
FTIR spectrometer with a microscope attachment.
-
Sample holder (e.g., BaF₂ window).
-
Software for spectral analysis and curve fitting.
Procedure:
-
Sample Preparation: Prepare thin sections of the ECM or isolated collagen.
-
Spectral Acquisition: Acquire FTIR spectra from multiple locations on the sample, typically in the amide I region (1600-1700 cm⁻¹).
-
Data Analysis:
-
Perform baseline correction and normalization of the spectra.
-
Use second-derivative analysis and curve-fitting to resolve the overlapping peaks within the amide I band.
-
The ratio of the areas of the peaks at ~1660 cm⁻¹ (associated with mature, pyridinoline cross-links) and ~1690 cm⁻¹ (associated with immature, keto-imine cross-links) is calculated to assess the degree of collagen cross-link maturation.[14][15] A decrease in this ratio is indicative of BAPN's inhibitory effect.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of genes related to collagen metabolism and ECM remodeling.
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
Reverse transcription kit.
-
qPCR instrument and reagents (e.g., SYBR Green).
-
Primers for target genes (LOX, COL1A1, COL1A2, BMP-1, POSTN) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Isolate total RNA from cells treated with or without BAPN.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.
-
Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the relative fold change in gene expression in BAPN-treated samples compared to controls, normalized to the housekeeping gene.[3][9]
Quantification of Specific Collagen Cross-links by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of collagen cross-links.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer.
-
Appropriate chromatography column.
-
Standards for the cross-links of interest (e.g., pyridinoline, DHLNL).
-
Reagents for sample hydrolysis (e.g., hydrochloric acid).
Procedure:
-
Sample Hydrolysis: Hydrolyze the protein samples to release the individual amino acids and cross-link molecules.
-
Chromatographic Separation: Separate the components of the hydrolysate using liquid chromatography.
-
Mass Spectrometry Detection: Detect and quantify the specific cross-link molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[16]
-
Quantification: Determine the concentration of each cross-link by comparing the signal to that of known standards.
Conclusion
Beta-aminopropionitrile fumarate is a powerful tool for investigating the role of lysyl oxidase and collagen cross-linking in a wide range of biological processes. Its well-defined mechanism of action as an irreversible inhibitor of LOX provides a specific means to perturb ECM structure and function. The resulting alterations in tissue mechanics and cell-matrix interactions trigger a complex array of downstream cellular and signaling events. A thorough understanding of this mechanism, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and drug developers seeking to leverage the properties of BAPN in their studies of fibrosis, cancer, and other ECM-related pathologies, as well as in the development of novel therapeutic strategies.
References
- 1. BAPN dose dependence of mature crosslinking in bone matrix collagen of rabbit compact bone: corresponding variation of sonic velocity and equatorial diffraction spacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 4. Bioreductively Activated Lysyl Oxidase Inhibitors against Hypoxic Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silviacanelon.com [silviacanelon.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ors.org [ors.org]
- 9. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
- 13. Nanoscale Structure of Type I Collagen Fibrils: Quantitative Measurement of D-spacing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of Fourier Transform Infrared Microspectroscopy for the Evaluation of Enzymatic Cross-Linking of Bone Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectroscopic characterization of collagen cross-links in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of beta-Aminopropionitrile (BAPN) Fumarate on Collagen Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of beta-aminopropionitrile (BAPN) fumarate (B1241708), a potent and irreversible inhibitor of lysyl oxidase (LOX), the key enzyme responsible for the initiation of collagen and elastin (B1584352) cross-linking. This document details the mechanism of action of BAPN, its effects on the biomechanical properties of tissues, and standardized methodologies for its study. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing LOX activity and collagen cross-linking are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of BAPN's role in connective tissue biology and its potential as a therapeutic agent.
Introduction
Collagen, the most abundant protein in mammals, provides structural integrity and tensile strength to connective tissues. Its stability is largely dependent on the formation of covalent intermolecular cross-links. This process is initiated by the enzyme lysyl oxidase (LOX), which catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. The resulting aldehyde precursors spontaneously react to form immature and mature cross-links, which are critical for the proper function of tissues such as skin, bone, tendons, and blood vessels.
Beta-aminopropionitrile (BAPN) is a well-characterized lathyrogen, a compound that disrupts the formation of connective tissue. Its fumarate salt is often used in research due to its stability and solubility. BAPN acts as a potent, irreversible inhibitor of LOX, thereby preventing the formation of collagen cross-links.[1] This inhibitory action leads to a condition known as lathyrism, characterized by weakened connective tissues. The study of BAPN has been instrumental in elucidating the importance of collagen cross-linking in tissue mechanics and disease, and it continues to be a valuable tool in the development of therapies for fibrotic diseases and cancer, where excessive collagen cross-linking contributes to pathology.
Mechanism of Action of beta-Aminopropionitrile (BAPN)
BAPN is a mechanism-based inhibitor of lysyl oxidase.[1] The initial interaction between BAPN and LOX is competitive with the enzyme's natural substrates.[1] Following this initial binding, a time- and temperature-dependent irreversible inhibition occurs.[1] The proposed mechanism involves the formation of a covalent bond between a nucleophile in the enzyme's active site and a ketenimine intermediate formed from BAPN through an enzyme-assisted β-proton abstraction.[1] This covalent modification permanently inactivates the enzyme.
Quantitative Data on the Effects of BAPN
The following tables summarize the quantitative effects of BAPN on lysyl oxidase activity, collagen cross-linking, and tissue biomechanics as reported in the scientific literature.
Table 1: Inhibition of Lysyl Oxidase by BAPN
| Parameter | Value | Organism/Enzyme Source | Reference |
| KI | 6 µM | Chick Aortic Lysyl Oxidase | [1] |
| Inactivation Rate Constant (kinact) | 0.16 min-1 | Chick Aortic Lysyl Oxidase | [1] |
Table 2: Effects of BAPN on Collagen Cross-Linking
| Parameter | Treatment | Effect | Tissue/Cell Type | Reference |
| Mature to Immature Cross-link Ratio | 0.25 mM BAPN-fumarate | Decreased | In vitro osteoblast culture | [2][3][4] |
| Hydroxylysylpyridinoline (HP) Peak Area | 0.25 mM BAPN-fumarate | Significantly Reduced | In vitro osteoblast culture | [2][3][4] |
| Immature Cross-links | 0.25 mM BAPN-fumarate | Not Significantly Affected | In vitro osteoblast culture | [2][3][4] |
| Immature Collagen Cross-linking | Systemic BAPN | Reduced (0.42 ± 0.12 vs 1.19 ± 0.33 µmol/mg) | Rat Arteriovenous Fistula | [5] |
| Mature Collagen Cross-linking | Systemic BAPN | Trend towards decrease (0.10 ± 0.03 vs 0.21 ± 0.15 µmol/mg) | Rat Arteriovenous Fistula | [5] |
Table 3: Effects of BAPN on Tissue Biomechanics
| Parameter | Treatment | Effect | Tissue/Cell Type | Reference |
| Tendon Elastic Modulus | BAPN treatment | 38% reduction at HH 40, 68% reduction at HH 43 | Embryonic chick tendon | [6] |
| Indentation Modulus | BAPN treatment (static) | Increased (0.251 ± 0.031 kPa vs control) | In vitro osteoblast culture | [7] |
| Wall Fibrosis | Systemic BAPN | Reduced (10.42 ± 3.38% vs 23.72 ± 11.88%) | Rat Arteriovenous Fistula | [5] |
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[8][9][10]
A. Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX-mediated amine oxidation. The H₂O₂ is detected using a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction, resulting in a fluorescent signal proportional to LOX activity.
B. Materials:
-
LOX Assay Buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2)
-
LOX Substrate (e.g., 1,5-diaminopentane)
-
HRP
-
Fluorometric Probe (e.g., Amplex Red)
-
Purified LOX or cell/tissue lysate
-
BAPN (as a specific inhibitor for control wells)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
C. Procedure:
-
Reagent Preparation: Prepare a master mix containing LOX Assay Buffer, LOX Substrate, HRP, and the fluorometric probe.
-
Sample Preparation: Add purified enzyme, cell culture supernatant, or tissue homogenate to the wells of the microplate. For inhibitor control wells, pre-incubate the sample with a high concentration of BAPN (e.g., 100 µM).
-
Initiate Reaction: Add the master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at Ex/Em = 540/590 nm in kinetic or endpoint mode.
-
Data Analysis: Subtract the fluorescence values of the BAPN inhibitor control wells from the sample wells to determine the specific LOX activity.
Quantification of Collagen Cross-Links by HPLC
This protocol provides a general framework for the analysis of the mature collagen cross-links pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD).[11][12][13][14][15]
A. Principle: Tissue samples are hydrolyzed to release individual amino acids and cross-linking molecules. These are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by their intrinsic fluorescence.
B. Materials:
-
Tissue sample (e.g., bone, cartilage, tendon)
-
6 M HCl
-
Cellulose (B213188) CF1 column for prefractionation
-
RP-HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with an ion-pairing agent like heptafluorobutyric acid)
-
Fluorescence detector (Ex/Em = 297/395 nm for PYD and DPD)
-
PYD and DPD standards
C. Procedure:
-
Sample Hydrolysis: Lyophilize and weigh the tissue sample. Hydrolyze the sample in 6 M HCl at ~110°C for 18-24 hours.
-
Prefractionation: Remove the acid under vacuum. Reconstitute the hydrolysate and apply it to a cellulose CF1 column to partially purify the cross-links.
-
HPLC Analysis: Lyophilize the appropriate fractions from the cellulose column and reconstitute in the HPLC mobile phase. Inject the sample onto the RP-HPLC system.
-
Detection and Quantification: Monitor the eluent with a fluorescence detector. Identify and quantify PYD and DPD peaks by comparing their retention times and peak areas to those of known standards.
-
Normalization: Express the cross-link content relative to the collagen content of the tissue, which can be determined by measuring hydroxyproline (B1673980) concentration.
In Vivo Administration of BAPN to Mice
This protocol describes the common method of administering BAPN through drinking water to induce lathyrism in mice.[16][17][18][19][20]
A. Principle: Continuous oral administration of BAPN in drinking water leads to systemic inhibition of LOX and the development of lathyritic symptoms, providing a model to study the effects of impaired collagen cross-linking.
B. Materials:
-
BAPN fumarate
-
Drinking water
-
3-4 week old male C57BL/6 mice (a commonly used strain and age)
-
Animal housing and monitoring equipment
C. Procedure:
-
BAPN Solution Preparation: Prepare a solution of BAPN fumarate in drinking water. A common concentration is 0.5% (w/v).[18][19] The solution should be freshly prepared and replaced regularly (e.g., twice weekly).
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before starting the experiment.
-
Administration: Provide the BAPN-containing drinking water ad libitum to the experimental group. The control group should receive normal drinking water.
-
Monitoring: Monitor the animals daily for general health, body weight, and water consumption. Be aware of potential side effects, including aortic aneurysms and rupture, which can occur with prolonged BAPN administration.[16][19]
-
Duration: The duration of administration will depend on the experimental goals, ranging from a few weeks to several months.[16][19]
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest for biomechanical testing, histological analysis, and biochemical assays.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Collagen synthesis and cross-linking pathway with BAPN inhibition.
Caption: General experimental workflow for studying the effects of BAPN.
Conclusion
beta-Aminopropionitrile fumarate is an invaluable tool for researchers studying the role of collagen cross-linking in health and disease. Its well-defined mechanism of action as an irreversible inhibitor of lysyl oxidase allows for the controlled manipulation of connective tissue properties. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and clear visual representations to aid in the design and execution of studies involving BAPN. A thorough understanding of the methodologies presented here will enable researchers to generate robust and reproducible data, ultimately advancing our knowledge of connective tissue biology and pathology.
References
- 1. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 5. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples. | Semantic Scholar [semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Analysis of the pyridinoline and deoxypyridinoline in urine by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of pyridinoline and deoxypyridinoline in urine, with special attention to retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Model of Thoracic Aortic Dissection Induced by Oral β-Aminopropionitrile and Subcutaneous Angiotensin II Infusion [jove.com]
- 18. journals.plos.org [journals.plos.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
The Biochemical Ripple Effect: A Technical Guide to β-Aminopropionitrile's (BAPN) Impact on the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical effects of β-aminopropionitrile (BAPN) on the extracellular matrix (ECM). BAPN is a potent and irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme responsible for the cross-linking of collagen and elastin (B1584352). By disrupting this fundamental process, BAPN induces significant alterations in the structural integrity and biomechanical properties of connective tissues. This document details the mechanism of BAPN action, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating ECM remodeling, fibrosis, and related pathological conditions.
Introduction: The Role of Lysyl Oxidase and the Impact of BAPN
The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. The mechanical properties of the ECM are largely determined by the cross-linking of its primary protein components, collagen and elastin. This cross-linking is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1][2] LOX initiates the formation of covalent cross-links by oxidizing the ε-amino group of specific lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors.[1] These resulting aldehyde residues spontaneously condense to form stable intramolecular and intermolecular cross-links, which are essential for the tensile strength and elasticity of connective tissues.[1][3]
β-aminopropionitrile (BAPN) is a naturally occurring lathyrogen and a well-characterized inhibitor of LOX.[4][5] It acts as an irreversible, mechanism-based inhibitor by covalently binding to the active site of LOX, thereby preventing the enzymatic formation of aldehydes necessary for cross-linking.[5][6] This inhibition of collagen and elastin cross-linking leads to a condition known as lathyrism, characterized by a weakening of connective tissues.[7] Due to its potent effects on the ECM, BAPN is a critical tool for studying the role of collagen and elastin cross-linking in both normal physiological processes and in pathological conditions such as fibrosis and cancer.[8][9]
Mechanism of BAPN Action
BAPN's inhibitory effect stems from its structural similarity to lysyl oxidase substrates. The proposed mechanism involves the formation of a covalent adduct between a reactive ketenimine, formed from BAPN, and a nucleophile within the LOX active site.[10] This covalent modification leads to the irreversible inactivation of the enzyme.[6] The initial interaction is competitive with LOX substrates like elastin and alkyl amines.[6]
Quantitative Effects of BAPN on the Extracellular Matrix
The administration of BAPN leads to measurable changes in the biochemical and biomechanical properties of the ECM. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Potency of BAPN against Lysyl Oxidase Family Enzymes
| Enzyme | IC50 / pIC50 | Assay Conditions | Reference |
| Lysyl Oxidase (LOX) | KI = 6 µM | Aortic lysyl oxidase, 37°C | [6] |
| LOXL2 | pIC50 = 6.4 ± 0.1 | Recombinant human LOXL2 | [4][10] |
| LOXL2 | IC50 = 243 nM (15 min preincubation) | CHO-expressed human LOXL2 | [11] |
| LOXL2 | IC50 = 66 nM (2 hr preincubation) | CHO-expressed human LOXL2 | [11] |
| LOXL3 | Inhibited by BAPN (dose-dependent) | Recombinant human LOXL3 | [12] |
Table 2: Effects of BAPN on Collagen and Elastin Cross-linking
| Tissue/Cell Type | BAPN Treatment | Effect on Cross-links | Reference |
| Rat Aorta | In vivo injection | 49% decrease in pyridinoline (B42742) (mature collagen cross-link) | [3] |
| Rat Arteriovenous Fistulas | Systemic treatment | Reduced immature collagen cross-linking (0.42±0.12 vs 1.19±0.33 µmol/mg dry weight) | [8] |
| MC3T3-E1 Osteoblasts | 0.5 mM in culture | Decreased divalent DHLNL and HLNL levels | [13] |
| MC3T3-E1 Osteoblasts | 1.0 and 2.0 mM in culture | Undetectable levels of divalent and trivalent cross-links | [13] |
| Mouse Bone | 0.25mM BAPN-fumarate in vitro | Decreased mature to immature cross-link ratio | [5] |
Table 3: Biomechanical Consequences of BAPN Treatment
| Tissue | BAPN Treatment | Biomechanical Changes | Reference |
| Rat Aorta | In vivo injection | Increased diameter (1.64 vs 1.57 mm), reduced max load (1.08 vs 1.55 N), reduced max stiffness (3.34 vs 4.49 N) | [3] |
| Mouse Aortic Aneurysm Model | 2 weeks continuous | No significant effect on Ultimate Tensile Strength (UTS) (18.05 vs 24.84 N/cm²) | [14] |
| Mouse Aortic Aneurysm Model | 8 weeks continuous | Significantly lower tangent modulus (3.71 N/cm²) and UTS (2.18 N/cm²) | [14] |
| Chick Embryo Tendon | In ovo treatment | Reduced elastic modulus by up to 68.4% | [15] |
| Rat Arteriovenous Fistulas | Systemic treatment | Increased venous distensibility and elasticity | [8] |
Signaling Pathways Modulated by BAPN via LOX Inhibition
LOX activity is not confined to ECM structuring; it also influences cellular behavior by modulating various signaling pathways. By inhibiting LOX, BAPN can indirectly affect these pathways.
LOX has been shown to interact with and modulate signaling pathways including:
-
Platelet-Derived Growth Factor (PDGF) Signaling: LOX can oxidize the PDGF receptor-β (PDGFRβ), which enhances the chemotactic response of smooth muscle cells to PDGF.[16][17] BAPN treatment reduces this oxidation and diminishes the binding affinity of PDGF-BB to its receptor.[17]
-
Focal Adhesion Kinase (FAK) Signaling: Changes in ECM stiffness, a direct consequence of LOX activity, are sensed by cells through integrins, leading to the activation of FAK. BAPN-induced reduction in ECM cross-linking can lead to a dose-dependent loss of phosphorylated FAK.[18]
-
Transforming Growth Factor-β (TGF-β) Signaling: LOX is implicated in the regulation of the TGF-β signaling pathway, which is a key driver of fibrosis.[16][19] BAPN treatment has been shown to decrease profibrotic TGF-β staining in vivo.[20]
Key Experimental Protocols
In Vitro Inhibition of Collagen Cross-linking in Cell Culture
This protocol is adapted from studies using osteoblasts and endothelial cells.[5][21][22]
-
Cell Culture: Plate cells (e.g., MC3T3-E1 osteoblasts, human umbilical vein endothelial cells) in appropriate culture vessels and grow to near confluence in standard growth medium.
-
BAPN Treatment: Upon reaching confluence, switch the cells to a differentiation medium (e.g., containing ascorbic acid to promote collagen synthesis) supplemented with BAPN-fumarate at a final concentration ranging from 0.25 mM to 2.0 mM.[5][13] Culture the cells for a period sufficient for ECM deposition (e.g., 14-21 days), replacing the BAPN-containing medium every 2-3 days.
-
Matrix Isolation: After the culture period, the deposited ECM can be isolated. This may involve washing with PBS and decellularization using a solution of ammonium (B1175870) hydroxide (B78521) and Triton X-100.
-
Collagen Cross-link Analysis:
-
Hydrolyze the isolated ECM in 6N HCl at 110°C for 24 hours.
-
Analyze the hydrolysate for collagen cross-links (e.g., pyridinoline, deoxypyridinoline, DHLNL, HLNL) using high-performance liquid chromatography (HPLC) with fluorescence detection.[13]
-
Quantify total collagen content by measuring hydroxyproline (B1673980) concentration in the hydrolysate.[23]
-
In Vivo Induction of Lathyrism in Rodent Models
This protocol is a general guideline based on studies inducing aortic aneurysms and tissue weakening.[3][24]
-
Animal Model: Use young, growing rodents (e.g., 3-4 week old Sprague-Dawley rats or C57BL/6 mice) as they are more susceptible to the effects of BAPN.
-
BAPN Administration: Administer BAPN in the drinking water at concentrations ranging from 0.2% to 0.6% (w/v).[24] Alternatively, daily subcutaneous or intraperitoneal injections of BAPN (e.g., 150 mg/kg) can be used.[25] The treatment duration can range from a few days to several weeks depending on the desired outcome.
-
Monitoring: Monitor the animals daily for signs of lathyrism (e.g., weight loss, skeletal deformities, aortic aneurysm).[24]
-
Tissue Harvesting and Analysis: At the end of the experimental period, euthanize the animals and harvest the tissues of interest (e.g., aorta, skin, bone).
-
Biomechanical Testing: Perform tensile strength testing on the harvested tissues to measure parameters such as ultimate tensile strength, stiffness, and elasticity.[3][14]
-
Biochemical Analysis: Analyze the tissues for collagen and elastin content and cross-link profiles as described in the in vitro protocol.[3][23] Histological analysis (e.g., Masson's trichrome staining for collagen) can also be performed to visualize changes in ECM structure.[8]
Conclusion
β-aminopropionitrile is an invaluable tool for elucidating the critical role of lysyl oxidase-mediated cross-linking in the formation, function, and pathology of the extracellular matrix. Its potent and irreversible inhibition of LOX provides a robust method for studying the consequences of impaired ECM maturation. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals aiming to understand and manipulate the biochemical properties of the ECM. Further research into the nuanced effects of BAPN on different LOX isoforms and its complex interplay with cellular signaling will continue to advance our understanding of connective tissue biology and disease.
References
- 1. Lysyl oxidase - Wikipedia [en.wikipedia.org]
- 2. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cross-links in collagen is associated with reduced stiffness of the aorta in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 6. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical and matrix effects of short and long-duration exposure to beta-aminopropionitrile in elastase-induced model abdominal aortic aneurysm in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Collagen cross-link synthesis in cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Extracellular matrix with defective collagen cross-linking affects the differentiation of bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 25. journals.physiology.org [journals.physiology.org]
In Vitro Characterization of beta-Aminopropionitrile Fumarate: A Technical Guide
Introduction
Beta-aminopropionitrile (BAPN), a lathyrogen originally identified in the sweet pea Lathyrus odoratus, is a potent and well-characterized inhibitor of the lysyl oxidase (LOX) family of enzymes. In its fumarate (B1241708) salt form, BAPN is frequently utilized in preclinical research to study the roles of collagen and elastin (B1584352) cross-linking in tissue mechanics, development, and disease pathogenesis. The primary mechanism of BAPN is the irreversible inhibition of LOX, a copper-dependent enzyme essential for the covalent cross-linking of collagen and elastin fibers in the extracellular matrix (ECM). By preventing the formation of these cross-links, BAPN provides a powerful tool to investigate fibrotic diseases, cancer metastasis, and angiogenesis. This technical guide provides an in-depth overview of the in vitro characterization of BAPN fumarate, detailing its mechanism of action, quantitative effects on cellular and matrix properties, and comprehensive experimental protocols for its evaluation.
Mechanism of Action
Beta-aminopropionitrile is a specific and irreversible inhibitor of lysyl oxidase activity.[1] The initial interaction between BAPN and the enzyme is competitive with substrates like elastin or alkyl amines.[2] This is followed by a time- and temperature-dependent irreversible inactivation, where BAPN covalently binds to the enzyme's active site.[2]
LOX enzymes catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues on procollagen (B1174764) and tropoelastin molecules. This enzymatic reaction produces highly reactive aldehyde residues. These aldehydes then spontaneously undergo condensation reactions to form intra- and intermolecular covalent cross-links, which are critical for the stabilization, insolubility, and tensile strength of collagen and elastin fibers.
BAPN's inhibition of LOX blocks the initial aldehyde formation, thereby preventing the synthesis of new cross-links and the maturation of existing immature cross-links.[3] This results in a mechanically weaker and more soluble collagen and elastin matrix. This targeted disruption of the ECM is the foundation for BAPN's utility in studying and potentially treating conditions characterized by excessive collagen deposition and stiffening, such as fibrosis and certain cancers.
Quantitative Data Summary
The in vitro effects of beta-aminopropionitrile fumarate have been quantified across various experimental systems. The following tables summarize key findings to provide a comparative overview for researchers.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of BAPN
| Parameter | System/Cell Type | Value | Reference |
| ID₅₀ (Inhibitory Dose) | Rat Embryonic Neurons | 1 x 10⁻⁵ M | |
| Effective Concentration | Osteoblasts (MC3T3-E1) | 0.25 - 2.0 mM | [3] |
| Effective Concentration | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 0.4 mM | [4][5] |
| Effective Concentration | Fibroblasts (Chicken Tendon) | 0.25 - 0.5 mM | |
| Cytotoxicity | Epidermal Cells (Chicken) | Toxic at concentrations that alter feather development | |
| Cytotoxicity | Dermal Cells (Chicken) | Not toxic at concentrations that alter feather development |
Table 2: Effects of BAPN on In Vitro Cellular Processes
| Cellular Process | Cell Type | BAPN Concentration | Observed Effect | Reference |
| Migration | HUVECs | 0.1, 0.2, 0.4 mM | Significant inhibition of FBS-induced migration. | [4] |
| Fibroblasts | 0.25, 0.5 mM | Dose-dependent inhibition of migration. | ||
| Proliferation | Osteoblasts (MC3T3-E1) | Not specified | Down-regulated cell multiplication. | [6] |
| Fibroblasts | 0.25, 0.5 mM | No significant inhibition. | ||
| Angiogenesis | HUVECs | 0.1, 0.2, 0.4 mM | Significant inhibition of VEGF, bFGF, and PMA-induced angiogenesis. | [4][7] |
| Gene Expression | Osteoblasts (MC3T3-E1) | 1.0, 5.0, 10.0 mM | Upregulation of LOX (not statistically significant). | |
| Osteoblasts (MC3T3-E1) | 1.0, 2.0, 10.0 mM | Significant upregulation of COL1A1 and COL1A2. | ||
| Osteoblasts (MC3T3-E1) | 0.25 mM | No significant change in LOX, COL1A1, or COL1A2. | [3] | |
| Osteoblasts (MC3T3-E1) | Not specified | Down-regulation of Plod2 and Lox. | [6] | |
| Differentiation | Osteoblasts (MC3T3-E1) | Not specified | Up-regulated alkaline phosphatase activity. | [6] |
| Osteoblasts (MC3T3-E1) | Not specified | Stimulated expression of Runx2. | [6] |
Table 3: Effects of BAPN on Extracellular Matrix In Vitro
| ECM Parameter | Cell Type / System | BAPN Concentration | Observed Effect | Reference |
| Collagen Cross-linking | Osteoblasts (MC3T3-E1) | 0.25 mM | Significant reduction in the mature to immature cross-link ratio. | [3] |
| Osteoblasts (MC3T3-E1) | 0.5 mM | Decreased levels of divalent cross-links (DHLNL and HLNL). | ||
| Osteoblasts (MC3T3-E1) | 1.0, 2.0 mM | Undetectable levels of divalent cross-links (DHLNL and HLNL). | ||
| Osteoblasts (MC3T3-E1) | 0.5 mM | Significant decrease in trivalent pyridinoline (B42742) cross-links. | ||
| Osteoblasts (MC3T3-E1) | 1.0, 2.0 mM | Undetectable levels of trivalent pyridinoline cross-links. | ||
| Porcine Aortic Endothelium | Not specified | Inhibited synthesis of di-OH-LNL, OH-LNL, and LNL. | [2] | |
| Collagen Morphology | Osteoblasts (MC3T3-E1) | 0.25 mM | Significant shift towards higher D-spacing values in collagen fibrils. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of BAPN fumarate. The following sections describe key experimental protocols.
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This assay quantifies LOX activity by measuring the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate. The H₂O₂ is detected using a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction.[8]
Materials:
-
LOX Assay Buffer (e.g., 1.2 M Urea, 50 mM Sodium Borate, pH 8.2)
-
Sample (purified enzyme, cell lysate, or conditioned cell media)
-
LOX Substrate (e.g., a proprietary substrate or 1,5-diaminopentane)
-
HRP
-
Fluorometric Probe (e.g., Amplex Red)
-
BAPN fumarate (as inhibitor/negative control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~540/590 nm)
Procedure:
-
Sample Preparation: Prepare samples in pre-warmed (37°C) LOX Assay Buffer. For inhibition studies, pre-incubate the sample with various concentrations of BAPN fumarate for 30 minutes at 37°C. A "no inhibitor" control should be run in parallel.
-
Reaction Mix Preparation: Prepare a master mix containing LOX Assay Buffer, HRP, and the fluorometric probe.
-
Initiate Reaction: Add 50 µL of the sample (or LOX positive control) to the wells of the 96-well plate. To initiate the reaction, add 50 µL of the Reaction Mix containing the LOX substrate to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode, taking readings every 30-60 seconds for at least 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (RFU/min). LOX activity is proportional to the slope of the linear portion of the kinetic curve. Compare the rates of BAPN-treated samples to the untreated control to determine the extent of inhibition.
Cell Culture and BAPN Treatment
This protocol provides a general framework for treating adherent cell cultures with BAPN fumarate.
Materials:
-
Target cell line (e.g., MC3T3-E1 osteoblasts, HUVECs)
-
Complete cell culture medium
-
BAPN fumarate stock solution (dissolved in sterile water or PBS, filter-sterilized)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at a desired density in culture plates and allow them to adhere and grow, typically for 24 hours.
-
Treatment Preparation: Prepare fresh dilutions of BAPN fumarate in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2.0 mM).
-
Cell Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the BAPN-containing medium to the cells. An untreated control group (medium only) must be included.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours to 14 days), depending on the endpoint being measured. The medium should be replaced with fresh BAPN-containing medium every 2-3 days for longer experiments.
-
Downstream Analysis: After the treatment period, cells or the deposited ECM can be harvested for analysis (e.g., proliferation assay, gene expression analysis, or matrix characterization).
Cell Migration Assay (Boyden Chamber)
This assay measures the effect of BAPN on the chemotactic migration of cells through a porous membrane.[4]
Materials:
-
Boyden chamber apparatus with porous inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., Fetal Bovine Serum - FBS)
-
Serum-free cell culture medium
-
BAPN fumarate
-
Cells in suspension
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Chamber Setup: Place the porous inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing various concentrations of BAPN fumarate. Include an untreated control.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 4-24 hours) at 37°C.
-
Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the insert with methanol, then stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view using a microscope. Compare the results from BAPN-treated groups to the control.
Collagen Cross-linking Analysis (FTIR Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy can be used to assess the relative amounts of mature and immature collagen cross-links in the ECM produced by cell cultures.[3][9] The analysis focuses on the amide I band of the collagen spectrum (~1600-1700 cm⁻¹).
Materials:
-
Decellularized ECM samples (from control and BAPN-treated cultures)
-
FTIR spectrometer with a microscope attachment
-
Sample holder (e.g., BaF₂ window)
Procedure:
-
Sample Preparation: After the culture period, decellularize the matrix using a gentle method (e.g., ammonium (B1175870) hydroxide (B78521) and Triton X-100 treatment) to remove all cellular components, leaving the deposited ECM. Rinse thoroughly with deionized water and air-dry the samples.
-
FTIR Data Acquisition: Acquire spectra from multiple locations on each ECM sample. The amide I region is of primary interest.
-
Data Processing: Perform baseline correction and normalization of the acquired spectra.
-
Curve Fitting: Use second-derivative analysis to identify the underlying sub-bands within the amide I envelope. Peaks at approximately 1660 cm⁻¹ and 1690 cm⁻¹ are associated with mature (e.g., pyridinoline) and immature (e.g., dehydrodihydroxylysinonorleucine) cross-links, respectively.[9]
-
Analysis: Calculate the area under the curve for the ~1660 cm⁻¹ and ~1690 cm⁻¹ peaks. The ratio of the areas (1660 cm⁻¹ / 1690 cm⁻¹) provides a quantitative measure of collagen cross-link maturity. Compare this ratio between control and BAPN-treated samples.
Collagen Morphology Analysis (Atomic Force Microscopy - AFM)
AFM is used to visualize the nanoscale topography of collagen fibrils and to quantitatively measure the characteristic D-spacing, which can be altered by BAPN treatment.[3][10]
Materials:
-
Decellularized ECM samples on a flat substrate (e.g., glass coverslip)
-
Atomic Force Microscope
-
AFM probes suitable for soft-matter imaging in air or liquid
-
Image analysis software with Fast Fourier Transform (FFT) capability
Procedure:
-
Sample Preparation: Prepare decellularized ECM samples as described in the FTIR protocol. Ensure the samples are securely mounted on the AFM stage.
-
AFM Imaging: Operate the AFM in tapping mode to acquire high-resolution topographic images of the collagen fibrils. Scan multiple areas on each sample to ensure representative data.
-
D-spacing Measurement:
-
Select clear images of individual, well-defined collagen fibrils.
-
Perform a 2D Fast Fourier Transform (FFT) on the selected image region. The periodic D-spacing of the fibril will generate a distinct peak in the FFT power spectrum.
-
The position of this peak corresponds to the spatial frequency of the D-banding. Convert this frequency to a distance (in nanometers) to obtain the D-spacing value.
-
-
Data Analysis: Collect D-spacing measurements from a large number of fibrils for both control and BAPN-treated groups. Plot histograms and cumulative distribution functions to visualize and statistically compare the D-spacing distributions between the groups.[3] An increase in D-spacing is indicative of disrupted cross-linking.
Visualizations
Signaling and Biosynthetic Pathway
Caption: BAPN inhibits Lysyl Oxidase, blocking collagen cross-linking.
Experimental Workflow
Caption: Workflow for in vitro characterization of BAPN fumarate.
Logical Relationships
Caption: Cause-and-effect cascade of BAPN's in vitro activity.
References
- 1. The Effect of β-Aminopropionitrile on Skeletal Micromorphology and Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen cross-link synthesis in cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Differential effects of homocysteine and beta aminopropionitrile on preosteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic characterization of collagen cross-links in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Collagen D-Band Periodicity with Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of beta-Aminopropionitrile Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of beta-aminopropionitrile fumarate (B1241708) (BAPN-F), a potent and irreversible inhibitor of lysyl oxidase (LOX). The document details the synthesis of BAPN-F, its key chemical properties, and its mechanism of action in the context of collagen cross-linking. Detailed experimental protocols, data presented in structured tables, and visualizations of the synthesis and signaling pathways are included to support researchers and professionals in drug development and related scientific fields.
Introduction
Beta-aminopropionitrile (BAPN) is a well-documented lathyrogen, a compound that inhibits the cross-linking of collagen and elastin.[1] Its fumarate salt, beta-aminopropionitrile fumarate (BAPN-F), is the form commonly used in research due to its stability. BAPN-F's primary pharmacological action is the irreversible inhibition of lysyl oxidase (LOX), a copper-dependent enzyme crucial for the maturation of the extracellular matrix.[2] By inhibiting LOX, BAPN-F prevents the formation of covalent cross-links in collagen and elastin, leading to a range of biological effects that are of significant interest in various therapeutic areas, including fibrosis, cancer, and connective tissue disorders.[3] This guide serves as a technical resource, consolidating information on the synthesis and chemical characteristics of BAPN-F.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of the free base, beta-aminopropionitrile (BAPN), followed by its conversion to the fumarate salt.
Synthesis of beta-Aminopropionitrile (BAPN)
The industrial synthesis of BAPN typically involves the reaction of acrylonitrile (B1666552) with aqueous ammonia (B1221849).[4]
Reaction Scheme:
A detailed experimental protocol for this reaction is provided in section 5.1.
Formation of this compound
This compound is prepared by reacting beta-aminopropionitrile with fumaric acid in a 2:1 molar ratio.[5][6]
Reaction Scheme:
A detailed experimental protocol for this salt formation is provided in section 5.2.
Chemical Properties
This compound is a white crystalline powder.[7] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆N₄O₄ | [6] |
| Molecular Weight | 256.26 g/mol | [6][8] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 177 °C (decomposes) | [7] |
| Solubility | Water: 125 mg/mL | [6] |
| Storage | 4°C, sealed from moisture | [6] |
Table 1: Chemical and Physical Properties of this compound
Mechanism of Action: Inhibition of Lysyl Oxidase
Beta-aminopropionitrile acts as an irreversible inhibitor of lysyl oxidase (LOX).[2] LOX is a critical enzyme that catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin.[2] This process forms reactive aldehyde groups (allysine and hydroxyallysine) that spontaneously condense to form stable intra- and intermolecular cross-links, which are essential for the tensile strength and stability of the extracellular matrix.[2][9]
BAPN irreversibly binds to the active site of LOX, preventing the initial enzymatic step of aldehyde formation.[9] This inhibition disrupts the collagen cross-linking cascade, leading to the accumulation of soluble, un-cross-linked collagen and a mechanically weaker extracellular matrix.[10]
Signaling Pathway of Lysyl Oxidase Inhibition
The inhibitory action of BAPN on LOX has significant downstream effects on collagen maturation. The following diagram illustrates the collagen cross-linking pathway and the point of inhibition by BAPN.
Caption: Inhibition of Collagen Cross-linking by BAPN.
Experimental Protocols
Synthesis of beta-Aminopropionitrile (BAPN)
This protocol is adapted from established industrial synthesis methods.[4]
Materials:
-
Acrylonitrile
-
Aqueous ammonia (28-30%)
-
Distillation apparatus
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a well-ventilated fume hood, charge the reaction vessel with aqueous ammonia.
-
Heat the aqueous ammonia to approximately 100°C with stirring.
-
Slowly add acrylonitrile to the heated ammonia solution. The molar ratio of ammonia to acrylonitrile should be maintained at a minimum of 4:1 to favor the formation of the primary amine.
-
Maintain the reaction temperature at 100-110°C for 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove excess ammonia and water by distillation under reduced pressure.
-
The crude beta-aminopropionitrile is then purified by vacuum distillation.
Synthesis of this compound
This protocol is based on the known stoichiometry and general procedures for forming amine salts.
Materials:
-
beta-Aminopropionitrile (BAPN), purified
-
Fumaric acid
-
Ethanol (B145695) (or other suitable solvent)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve 2 moles of beta-aminopropionitrile in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 1 mole of fumaric acid in a minimal amount of warm ethanol.
-
Slowly add the fumaric acid solution to the stirring beta-aminopropionitrile solution.
-
A white precipitate of this compound should form immediately.
-
Continue stirring the mixture for 1-2 hours as it cools to room temperature to ensure complete precipitation.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Melting Point: To be determined and compared with the literature value (177°C with decomposition).[7]
-
FTIR Spectroscopy: To identify the characteristic functional groups (nitrile, amine salt, carboxylate, C=C).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the 2:1 stoichiometric ratio of BAPN to fumarate.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[7] It is an experimental teratogen.[7] Wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The information presented, including the experimental protocols and mechanistic diagrams, is intended to be a valuable resource for researchers and professionals working with this important lysyl oxidase inhibitor. Further research into the therapeutic applications of BAPN-F is warranted, and the methodologies described herein can serve as a foundation for such investigations.
Workflow Diagram
Caption: Experimental Workflow for BAPN-F Synthesis.
References
- 1. Effect of beta-aminopropionitrile on in vitro bone lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of beta-aminopropionitrile to human beings with urethral strictures: A prelimary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109438283B - Synthesis method and device of beta-aminopropionitrile - Google Patents [patents.google.com]
- 4. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(3-aminopropiononitrile) fumarate | C10H16N4O4 | CID 5462653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. This compound | 1119-28-4 | Benchchem [benchchem.com]
The Impact of beta-Aminopropionitrile (BAPN) Fumarate on Collagen Fibril D-spacing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of beta-aminopropionitrile (BAPN) fumarate (B1241708) on the D-spacing of collagen fibrils. BAPN is a well-established and potent irreversible inhibitor of lysyl oxidase (LOX), the enzyme responsible for initiating the cross-linking of collagen and elastin.[1] By disrupting this crucial post-translational modification, BAPN alters the biomechanical properties and ultrastructure of collagenous tissues. Understanding these alterations at the nanoscale, specifically the changes in the characteristic D-spacing of collagen fibrils, is critical for research in connective tissue disorders, fibrosis, and the development of therapeutic agents targeting the extracellular matrix.
Mechanism of Action: Inhibition of Lysyl Oxidase
Beta-aminopropionitrile's primary mechanism of action is the irreversible inhibition of lysyl oxidase.[1] LOX catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in tropocollagen molecules, forming highly reactive aldehyde derivatives (allysine and hydroxyallysine). These aldehydes are the precursors to the formation of intra- and intermolecular covalent cross-links that stabilize collagen fibrils and provide tensile strength to tissues. BAPN, as a lathyrogen, acts as a suicide inhibitor of LOX, leading to a condition known as lathyrism, characterized by a weakened connective tissue framework. The inhibition of LOX by BAPN disrupts the formation of these cross-links, resulting in alterations to the structure and organization of collagen fibrils.
Caption: Mechanism of BAPN-mediated inhibition of collagen cross-linking.
Quantitative Effects of BAPN on Collagen D-spacing
The D-spacing, or D-periodicity, of collagen fibrils is a characteristic banding pattern with a periodicity of approximately 67 nm, arising from the staggered arrangement of tropocollagen molecules.[2][3] Alterations in this spacing can indicate changes in the molecular packing and hydration of the fibril. The effect of BAPN on collagen D-spacing appears to be dependent on the biological context, such as the tissue type and whether the study is conducted in vitro or in vivo.
| Study Type | Tissue/Cell Type | BAPN Fumarate Concentration/Dose | Control D-spacing (nm) | BAPN-treated D-spacing (nm) | Percentage Change | Reference |
| In Vitro | Murine Osteoblasts | 0.25 mM | 66.4 ± 0.4 | 67.1 ± 0.4 | +1.05% | [1][3] |
| In Vivo | Murine Bone | 300 mg/kg/day | 65.8 ± 0.5 | 65.4 ± 0.5 | -0.61% | [4] |
Note: The available quantitative data is limited and highlights the need for further dose-response studies across a wider range of tissues.
The seemingly contradictory results between the in vitro and in vivo studies highlight the complexity of the biological system. The in vitro study suggests that the reduction in cross-links may lead to a relaxation or swelling of the collagen fibrils, resulting in a slight increase in D-spacing.[1] Conversely, the in vivo findings in bone, a complex mineralized tissue, suggest that the lack of cross-linking may disrupt the normal collagen template for mineralization, leading to a more compressed fibril structure.[4] Interestingly, one in vivo study demonstrated that daily treadmill exercise in mice could prevent the BAPN-induced decrease in collagen D-spacing, suggesting that mechanical loading may play a role in maintaining collagen fibril integrity.[4]
Experimental Protocols
Accurate measurement of collagen D-spacing requires meticulous sample preparation and high-resolution imaging techniques. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are the primary methods employed for this purpose.
Atomic Force Microscopy (AFM) for D-spacing Analysis
AFM is a powerful technique for imaging the surface topography of collagen fibrils at the nanoscale and is well-suited for quantitative D-spacing measurements.[5]
Experimental Workflow for AFM Analysis:
Caption: A generalized workflow for AFM-based analysis of collagen D-spacing.
Detailed Methodologies:
-
Sample Preparation (In Vitro Osteoblast Culture):
-
Culture pre-osteoblastic cells (e.g., MC3T3-E1) in complete media.
-
Induce differentiation using ascorbic acid.
-
Treat the cultures with the desired concentration of BAPN fumarate (e.g., 0.25 mM) for a specified duration to allow for the synthesis of a collagenous matrix.[3]
-
To expose the collagen matrix for imaging, treat the cell cultures with a solution such as ethylenediaminetetraacetic acid (EDTA) to encourage cellular detachment.[1]
-
Gently rinse the matrix with ultrapurified water and allow it to air-dry on the culture dish or a suitable substrate like mica.
-
-
Sample Preparation (In Vivo Murine Bone):
-
Administer BAPN to the animal model (e.g., daily subcutaneous injections of 300 mg/kg for 21 days for mice).[4]
-
Harvest the bones of interest (e.g., femurs) and store them frozen.
-
Prepare the bone for imaging by polishing the surface to expose the collagen.
-
Demineralize the polished surface using a chelating agent like EDTA to reveal the underlying collagen fibrils.[4]
-
-
AFM Imaging and Analysis:
Transmission Electron Microscopy (TEM) for Collagen Ultrastructure
TEM provides high-resolution images of the internal structure of tissues and can be used to visualize the banding pattern of collagen fibrils.
Detailed Methodologies:
-
Sample Preparation:
-
Fixation: Immediately fix small tissue samples (e.g., 1-2 mm³) in a primary fixative, such as 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate), for several hours to overnight at 4°C.
-
Rinsing: Rinse the samples thoroughly in the same buffer.
-
Post-fixation: Post-fix the samples in 1% osmium tetroxide in buffer for 1-2 hours to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) and polymerize at an elevated temperature (e.g., 60°C) for 48-72 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further enhance contrast.
-
-
TEM Imaging and Analysis:
-
Examine the stained sections using a transmission electron microscope.
-
Acquire high-magnification images of longitudinally oriented collagen fibrils.
-
Measure the D-spacing periodicity using the calibrated scale bar in the image analysis software. Multiple measurements along individual fibrils and across different fibrils should be taken to obtain a representative average.
-
Conclusion and Future Directions
The inhibition of lysyl oxidase by beta-aminopropionitrile fumarate has a discernible effect on the D-spacing of collagen fibrils. While the direction of this change appears to be context-dependent, the available data clearly indicates an alteration in the nanoscale architecture of collagen. The development of a comprehensive understanding of these effects requires further research, particularly dose-response studies in a variety of connective tissues, including tendon, skin, and cartilage. Such studies will be invaluable for elucidating the precise role of collagen cross-linking in maintaining tissue homeostasis and for the development of novel therapeutics for a range of fibrotic and connective tissue disorders. The detailed experimental protocols provided in this guide offer a robust framework for conducting such future investigations.
References
- 1. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoscale Structure of Type I Collagen Fibrils: Quantitative Measurement of D-spacing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exercise prevents β-aminopropionitrile-induced morphological changes to type I collagen in murine bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Collagen D-Band Periodicity with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Early Research on β-Aminopropionitrile (BAPN) and its Impact on Connective Tissue Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Abstract: Beta-aminopropionitrile (BAPN) is a naturally occurring compound identified as the causative agent of osteolathyrism, a disease characterized by severe connective tissue defects. Early research into this compound was pivotal in elucidating the fundamental biochemical processes governing the structural integrity of the extracellular matrix. This technical guide provides an in-depth review of the foundational studies on BAPN, focusing on its mechanism of action as a potent, irreversible inhibitor of lysyl oxidase (LOX). By preventing the enzymatic cross-linking of collagen and elastin (B1584352), BAPN provided researchers with a critical chemical tool to understand connective tissue homeostasis and pathology. This document details the core mechanism, summarizes key quantitative data from seminal experiments, outlines experimental protocols, and visualizes the critical pathways and workflows involved in this early research.
Introduction: The Discovery of Lathyrism and the Role of BAPN
The study of connective tissue disorders was significantly advanced by the investigation of a condition known as lathyrism. Osteolathyrism, a specific form of the disease, results from the ingestion of seeds from the sweet pea, Lathyrus odoratus.[1][2] This condition manifests as profound skeletal deformities and a weakening of mesenchymal tissues, including bone, cartilage, and blood vessels.[1][2] The toxic agent responsible for osteolathyrism was identified as β-aminopropionitrile (BAPN), a discovery that provided a unique molecular probe to explore the biochemistry of connective tissues.[1]
The Molecular Target: Lysyl Oxidase and Collagen Cross-linking
The structural integrity and tensile strength of connective tissues are primarily dependent on the extensive cross-linking of collagen and elastin fibers. This crucial post-translational modification is initiated by lysyl oxidase (LOX), a copper-dependent extracellular enzyme.[2][3][4]
The process begins after collagen molecules, known as tropocollagen, self-assemble into fibrils.[4] LOX then catalyzes the oxidative deamination of the ε-amino groups of specific lysine (B10760008) and hydroxylysine residues located in the non-helical telopeptide regions of collagen.[1][4] This reaction converts the amino groups into highly reactive aldehydes, namely allysine (B42369) and hydroxyallysine.[4] These aldehydes subsequently undergo spontaneous condensation reactions with adjacent aldehydes or lysine/hydroxylysine residues on neighboring collagen molecules, forming stable covalent intramolecular and intermolecular cross-links.[1] This process is fundamental for the maturation and stabilization of collagen fibers, imparting them with the necessary mechanical strength.[4]
The inhibition of this pathway by BAPN prevents the formation of new cross-links and the maturation of existing ones, leading to the profound connective tissue fragility observed in lathyrism.[4]
References
- 1. Osteolathyrism - Wikipedia [en.wikipedia.org]
- 2. Lathyrism - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Utilizing β-Aminopropionitrile (BAPN) Fumarate in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, heart, and skin. The development of effective anti-fibrotic therapies relies on robust and reproducible animal models that accurately mimic the human condition. β-Aminopropionitrile (BAPN) fumarate (B1241708) is a well-established agent used to modulate fibrosis in preclinical models. It functions as an irreversible inhibitor of lysyl oxidase (LOX), a crucial enzyme responsible for the cross-linking of collagen and elastin (B1584352) fibers.[1][2] By inhibiting LOX, BAPN disrupts the maturation and stabilization of the ECM, thereby influencing the progression of fibrosis.
These application notes provide detailed protocols for the use of BAPN fumarate in various fibrosis models, guidance on quantitative data analysis, and an overview of the key signaling pathways involved.
Mechanism of Action: Lysyl Oxidase Inhibition
BAPN exerts its biological effects by irreversibly inhibiting the activity of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes.[1][2] LOX is a copper-dependent amine oxidase that catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in procollagen (B1174764) and proelastin. This process generates highly reactive aldehyde residues, which are essential for the formation of covalent cross-links between ECM proteins. These cross-links are critical for the tensile strength and stability of collagen and elastin fibers. By inhibiting LOX, BAPN prevents the formation of these cross-links, leading to a less stable and more soluble collagen matrix that is more susceptible to degradation.[3] This mechanism makes BAPN a valuable tool for studying the role of ECM stiffness and cross-linking in the pathogenesis of fibrosis.
References
- 1. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4485088A - Method of treatment of fibrotic lesions by topical administration of lathyrogenic drugs - Google Patents [patents.google.com]
- 3. Quantification of Liver Fibrosis—A Comparative Study [mdpi.com]
Application Notes and Protocols for BAPN Administration in Drinking Water for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-aminopropionitrile (BAPN) is a well-established and widely used lathyrogen in rodent models to induce connective tissue disorders, most notably aortic aneurysms and dissections. BAPN is an irreversible inhibitor of lysyl oxidase (LOX), a crucial enzyme responsible for the cross-linking of collagen and elastin (B1584352) fibers.[1] By inhibiting LOX, BAPN compromises the structural integrity of the extracellular matrix, leading to weakened tissues. This makes it a valuable tool for studying the pathophysiology of various cardiovascular diseases and for testing the efficacy of potential therapeutic interventions. Administering BAPN through drinking water is a common, non-invasive method for long-term studies in rodents.[2] This document provides detailed application notes, protocols, and quantitative data to guide researchers in the effective and reproducible use of BAPN in rodent studies.
Data Presentation
The following tables summarize quantitative data from various studies on BAPN administration in drinking water to rodents.
Table 1: BAPN Administration in Mice
| Mouse Strain | Age at Start of Treatment | BAPN Concentration in Drinking Water (% w/v) | Duration of Treatment | Key Findings | Reference(s) |
| C57BL/6J | 3 weeks | 0.1% | 12 weeks | Minimal pathology, no mortality. | [1] |
| C57BL/6J | 3 weeks | 0.3% | 12 weeks | 60% mortality due to aortic rupture; surviving mice developed thoracic aortopathy. | [1] |
| C57BL/6J | 3 weeks | 0.5% | 12 weeks | 80% mortality due to aortic rupture; extensive aortic pathology in survivors. | [1] |
| C57BL/6J | 3 weeks | 1 mg/g/day | 4 weeks | 55% incidence of thoracic aortic dissection (TAD); 20% mortality from aortic rupture. | [3] |
| C57BL/6J | 3 weeks | 1 mg/g/day + Ang II infusion | 4 weeks | 100% incidence of TAD; 35% mortality from aortic rupture. | [3] |
| C57BL/6 | 3 weeks | 0.2%, 0.4%, 0.6% | 7 weeks | Dose-dependent decrease in survival; 0.4% BAPN was found to be feasible for producing dissecting aneurysms. | [4] |
Table 2: BAPN Administration in Rats
| Rat Strain | Age at Start of Treatment | BAPN Concentration in Drinking Water (% w/v) | Duration of Treatment | Key Findings | Reference(s) |
| Sprague-Dawley | 4-5 weeks | 0.2%, 0.4%, 0.6% | 7 weeks | Dose-dependent decrease in water intake, weight gain, and survival. Higher incidence of intestinal rupture and scoliosis compared to dissecting aneurysms. | [3][4] |
Experimental Protocols
Protocol 1: General BAPN Administration in Drinking Water
This protocol outlines the basic steps for administering BAPN to rodents in their drinking water.
Materials:
-
β-aminopropionitrile monofumarate (BAPN)
-
Sterile distilled water
-
Animal drinking bottles
-
Appropriate rodent strain (e.g., C57BL/6J mice, Sprague-Dawley rats)
-
Standard rodent chow
-
Animal balance
Procedure:
-
Animal Acclimatization: Upon arrival, allow the animals to acclimatize to the facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
BAPN Solution Preparation:
-
Calculate the required amount of BAPN based on the desired concentration (e.g., 0.4% w/v). For a 0.4% solution, dissolve 0.4 g of BAPN in 100 mL of sterile distilled water.
-
Prepare the solution fresh, as the stability of BAPN in water over long periods is not well-documented. Some studies suggest daily preparation.[3]
-
Ensure the BAPN is fully dissolved before providing it to the animals.
-
-
Administration:
-
Replace the regular drinking water with the BAPN-containing water.
-
Provide the BAPN solution ad libitum.
-
Measure water consumption daily to monitor intake.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress, including changes in behavior, posture (e.g., hunching), ruffled fur, or reduced activity.[5]
-
Record body weight at least once a week.[4] A decrease in body weight is a common observation.[4]
-
Observe for any physical abnormalities such as scoliosis or signs of internal bleeding.
-
Follow institution-specific animal care and use guidelines for humane endpoints.
-
Protocol 2: BAPN Administration with Angiotensin II (Ang II) for Aortic Dissection Model in Mice
This protocol is a more aggressive model designed to induce a high incidence of thoracic aortic dissection.[3]
Materials:
-
In addition to the materials in Protocol 1:
-
Angiotensin II
-
Sterile saline
-
Osmotic minipumps
-
Procedure:
-
BAPN Administration (Weeks 1-4):
-
Follow steps 1-3 of Protocol 1, administering BAPN in the drinking water (e.g., at a dose of 1 mg/g/day) to 3-week-old C57BL/6J mice for four weeks.[3]
-
To maintain a consistent dose, adjust the BAPN concentration in the water daily based on the animals' body weight and water intake from the previous day.[3]
-
-
Osmotic Pump Implantation (End of Week 4):
-
At the end of the four-week BAPN treatment, surgically implant osmotic minipumps subcutaneously.
-
The pumps should be filled with either Ang II (e.g., 1 µg/kg/min) dissolved in sterile saline or saline alone for the control group.
-
-
Post-Implantation (24 hours):
-
Continue to provide BAPN in the drinking water.
-
Euthanize the animals 24 hours after pump implantation for tissue collection and analysis.
-
-
Monitoring:
-
Intensify monitoring after the osmotic pump implantation, as the risk of aortic rupture is high.
-
Mandatory Visualization
Signaling Pathway of BAPN Action
Caption: BAPN irreversibly inhibits lysyl oxidase, preventing collagen and elastin cross-linking.
Experimental Workflow for BAPN Administration
Caption: Workflow for BAPN administration in rodent drinking water studies.
References
- 1. Murine Model of Thoracic Aortic Dissection Induced by Oral β-Aminopropionitrile and Subcutaneous Angiotensin II Infusion [jove.com]
- 2. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff.flinders.edu.au [staff.flinders.edu.au]
Application Notes and Protocols for Creating Aortic Dissection Models with β-Aminopropionitrile (BAPN)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thoracic aortic dissection (TAD) is a life-threatening condition with limited effective medical therapies. Animal models that accurately replicate the pathophysiology of TAD are crucial for understanding its mechanisms and developing novel treatments. β-Aminopropionitrile (BAPN), an irreversible inhibitor of lysyl oxidase (LOX), is widely used to induce aortic dissection in rodent models.[1][2] BAPN disrupts the cross-linking of collagen and elastin, essential components for maintaining the structural integrity of the aortic wall, thereby leading to aortic wall weakening and subsequent dissection.[1][2] This document provides detailed protocols for establishing aortic dissection models using BAPN, summarizes key quantitative data from various studies, and illustrates the associated signaling pathways.
I. Experimental Protocols
Several methods for BAPN administration have been reported, each with its own advantages and considerations. The choice of protocol often depends on the specific research question, the desired severity of the dissection, and the animal model being used.
Protocol 1: BAPN Administration in Drinking Water (Most Common Method for Young Mice)
This method is widely used for inducing aortic dissection in young, rapidly growing mice, as BAPN is thought to be most effective at inhibiting the formation of new elastic fibers during this period.[3]
Materials:
-
β-Aminopropionitrile monofumarate (BAPN)
-
Drinking water
-
Standard laboratory animal housing and care facilities
Procedure:
-
Preparation of BAPN Solution: Dissolve BAPN in drinking water to achieve the desired concentration. Concentrations typically range from 0.1% to 0.5% (wt/vol).[2][4] A commonly used and effective concentration is 0.4% or 0.5%.[2][4] The solution should be prepared fresh and replaced regularly (e.g., every 2-3 days) to ensure stability.
-
Animal Acclimatization: Allow the 3-week-old mice to acclimate to the facility for at least one week before starting the experiment.[1]
-
BAPN Administration: Provide the BAPN-containing drinking water ad libitum to the experimental group. The control group should receive regular drinking water.
-
Monitoring: Monitor the animals daily for signs of distress, including weight loss, lethargy, and sudden death, which may indicate aortic rupture.[3] Body weight and water intake should be recorded regularly.
-
Duration: The administration period is typically 4 weeks.[1][3] However, dissection and rupture can occur as early as the second week.[3]
-
Endpoint Analysis: At the end of the study period, euthanize the mice and carefully dissect the aorta for macroscopic and histological analysis.
Protocol 2: Combined BAPN and Angiotensin II (Ang II) Administration
This protocol is often used to increase the incidence and severity of aortic dissection, particularly in adult mice or strains that are less susceptible to BAPN alone.[1][3] Ang II infusion induces hypertension and inflammation, which exacerbates the aortic wall weakening caused by BAPN.[1][3]
Materials:
-
BAPN
-
Angiotensin II
-
Saline
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for pump implantation
Procedure:
-
BAPN Administration: Begin by administering BAPN in the drinking water as described in Protocol 1 (e.g., 1 mg/g/day) for a period of 4 weeks.[1]
-
Osmotic Pump Preparation: A day before implantation, fill the osmotic minipumps with Ang II solution (e.g., to deliver 1 µg/kg/min or 1 ng/g/min) or saline for the control group, following the manufacturer's instructions.[1]
-
Pump Implantation: After 4 weeks of BAPN treatment, anesthetize the mice. Make a small subcutaneous incision on the back, create a pocket, and implant the osmotic minipump. Close the incision with sutures or wound clips.
-
Post-Operative Care: Monitor the animals closely for recovery from surgery and for signs of aortic dissection.
-
Duration: The Ang II infusion period is typically shorter, ranging from 24 hours to several days, as it acts as an acute trigger on the BAPN-weakened aorta.[1]
-
Endpoint Analysis: Euthanize the animals at the designated time point for aortic harvesting and analysis.
Protocol 3: BAPN Administration in Diet or via Gavage/Injection
While less common, BAPN can also be administered through the diet, by gastric gavage, or via intraperitoneal/subcutaneous injection.[5][6] These methods may offer more precise dose control.
-
Diet: BAPN can be mixed into powdered chow at concentrations of 0.4% to 1.5% ( g/100g ).[5]
-
Subcutaneous Injection: For rats, a dose of 667 mg/kg/day has been used.[6]
-
Osmotic Pump: BAPN can be delivered continuously via an osmotic pump at doses ranging from 32.5 to 150 mg/kg/day.[3]
II. Quantitative Data Summary
The incidence of aortic dissection and mortality can vary significantly based on the protocol, animal strain, age, and BAPN dose.
Table 1: Incidence of Aortic Dissection and Mortality in BAPN-Only Mouse Models
| Animal Model | BAPN Dose & Administration | Duration | Incidence of TAD | Mortality/Rupture Rate | Reference |
|---|---|---|---|---|---|
| 3-week-old C57BL/6J male mice | 1 g/kg/day in drinking water | 4 weeks | 59% - 90% | 20% - 70% | [3] |
| 3-week-old C57BL/6J male mice | 0.3% (wt/vol) in drinking water | 12 weeks | High (not specified) | 60% | [4] |
| 3-week-old C57BL/6J male mice | 0.5% (wt/vol) in drinking water | 12 weeks | High (not specified) | 80% | [4] |
| 3-week-old C57BL/6 mice | Not specified | 4 weeks | 87% | 37% | [7] |
| 3-week-old FVB mice | Not specified | 4 weeks | 10% - 25% | 15% | [3] |
| 3-week-old C57BL/6 mice | 0.4% BAPN in diet | Not specified | 100% | 5 of 10 died |[5] |
Table 2: Incidence of Aortic Dissection in Combined BAPN and Ang II Mouse Models
| Animal Model | BAPN & Ang II Dosing | Duration | Incidence of TAD | Mortality/Rupture Rate | Reference |
|---|---|---|---|---|---|
| 3-week-old C57BL/6J male mice | BAPN (1 mg/g/day) in water for 4 weeks, then Ang II (1 ng/g/min) for 24h | 4 weeks + 24h | 100% | 35% | [1] |
| Adult C57BL/6 mice (5-15 weeks) | BAPN (150 mg/kg/day) + Ang II (1000 ng/kg/min) via pump | 4 weeks | 0% - 40% | 0% - 50% | [3] |
| C57BL/6 and FVB mice | BAPN for 4 weeks, then Ang II for 24h | 4 weeks + 24h | 100% | Not specified |[7] |
Table 3: Aortic Morphological Changes in BAPN-Treated Rats
| BAPN Treatment (Rats) | Change in Thoracic Aorta Media Thickness | Change in Thoracic Aorta Media Area | Key Outcome | Reference |
|---|---|---|---|---|
| 0.25% BAPN orally | +91% | +54% | High mortality and dissection rate | [6] |
| 0.4% BAPN orally | +49% | +35% | Thoracic-abdominal aortic aneurysm/dilation | [6] |
| 667 mg/kg/day BAPN subcutaneous injection | +17% | +12% | Aortic dilation, suitable for biomechanics |[6] |
III. Signaling Pathways and Mechanisms
BAPN's primary mechanism is the inhibition of lysyl oxidase (LOX), leading to compromised extracellular matrix (ECM) integrity. However, downstream signaling events contribute significantly to the pathogenesis of aortic dissection.
Mechanism of BAPN Action
BAPN irreversibly inhibits LOX, an enzyme critical for the covalent cross-linking of lysine (B10760008) residues in collagen and elastin.[2][5] This inhibition leads to a structurally weakened aortic wall, characterized by fragmented and disorganized elastic fibers and accumulation of non-crosslinked collagen.[2][3] This compromised ECM is more susceptible to hemodynamic stress, leading to dissection.
Caption: BAPN inhibits LOX, disrupting ECM stability and increasing aortic dissection risk.
Downstream Signaling Pathways
Recent studies have identified several signaling pathways that are activated in response to BAPN-induced ECM disruption and contribute to the development of aortic dissection.
-
Inflammation and Matrix Metalloproteinases (MMPs): The weakened aortic wall triggers an inflammatory response, characterized by the infiltration of immune cells like macrophages and B cells.[8][9] These cells release proteases, particularly MMP-2 and MMP-9, which further degrade the ECM, exacerbating the damage.[5][9]
-
Focal Adhesion and mTOR Signaling: Disruption of the ECM is sensed by smooth muscle cells (SMCs) through focal adhesions (FAs), which link the ECM to the intracellular cytoskeleton. This can lead to the activation of downstream signaling cascades, including the mammalian target of rapamycin (B549165) (mTOR) and Rho/ROCK pathways.[10] Activation of mTOR signaling has been shown to be a critical trigger for acute aortic dissection in BAPN-treated mice.[10]
-
B-Cell Receptor Signaling: RNA sequencing of aortic tissue from BAPN-treated mice has shown an upregulation of genes associated with the B-cell receptor signaling pathway, suggesting a role for humoral immunity in the pathogenesis of TAD.[8]
Caption: Key signaling pathways involved in BAPN-induced aortic dissection.
Experimental Workflow Diagram
Caption: General experimental workflow for creating and analyzing BAPN-induced aortic dissection models.
IV. Conclusion
The BAPN-induced aortic dissection model is a valuable and widely used tool in cardiovascular research. By mimicking key pathological features of the human disease, including medial degeneration and elastic fiber fragmentation, it provides a robust platform for investigating molecular mechanisms and for the preclinical evaluation of potential therapeutic agents.[5][11] Careful consideration of the experimental protocol, including the choice of animal strain, age, and BAPN dosage, is critical for achieving reproducible and relevant results.
References
- 1. Murine Model of Thoracic Aortic Dissection Induced by Oral β-Aminopropionitrile and Subcutaneous Angiotensin II Infusion [jove.com]
- 2. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of thoracic aortic dissection: a mini-review of β-aminopropionitrile-related mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of β-aminopropionitrile-induced aortic dissection model in rats by different administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of B cells in the pathophysiology of β-aminopropionitrile-induced thoracic aortic dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Extracellular Matrix: A Guide to Using β-Aminopropionitrile Fumarate in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Beta-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme responsible for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] Its fumarate (B1241708) salt is commonly used in cell culture experiments to modulate ECM stiffness and study the roles of collagen cross-linking in various biological processes, including fibrosis, cancer progression, and tissue engineering.[3][4][5] These application notes provide a comprehensive guide to using BAPN fumarate in cell culture, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
BAPN acts as a suicide substrate for LOX.[6] It irreversibly binds to the active site of LOX, preventing the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin precursors.[1][2] This inhibition blocks the formation of aldehyde cross-links, thereby preventing the maturation and stabilization of collagen fibrils.[7][8]
References
- 1. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Controlled collagen crosslinking process in tissue-engineered fibroblast sheets for preventing scar contracture on the surface of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 8. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
Application of β-aminopropionitrile (BAPN) in Tendon Healing and Repair Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tendon injuries are a significant clinical challenge, often resulting in prolonged recovery and incomplete functional restoration. The healing process is complex, involving the deposition and remodeling of collagen to restore the tissue's mechanical strength. A key enzyme in this process is lysyl oxidase (LOX), which catalyzes the formation of covalent cross-links between collagen molecules, a critical step for the stabilization and maturation of collagen fibrils.[1]
β-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase.[2] By preventing the formation of these crucial collagen cross-links, BAPN has become an invaluable tool in preclinical research to understand the role of collagen cross-linking in tendon development, healing, and pathology. Its application allows for the creation of models with mechanically weaker tendons, mimicking certain aspects of tendinopathy and allowing for the investigation of potential therapeutic interventions. These studies have consistently demonstrated that inhibiting LOX with BAPN leads to a significant reduction in the mechanical properties of developing and healing tendons.[3][4]
This document provides detailed application notes and protocols for the use of BAPN in various experimental models of tendon healing and repair. It is intended to serve as a comprehensive resource for researchers and professionals in the field.
Mechanism of Action
BAPN is a lathyrogen, a substance that causes the condition known as lathyrism, characterized by a weakening of connective tissues. Its primary mechanism of action is the irreversible inhibition of lysyl oxidase.[2] LOX is a copper-dependent enzyme that oxidatively deaminates lysine (B10760008) and hydroxylysine residues in collagen and elastin, forming reactive aldehydes. These aldehydes then spontaneously react with other aldehyde or amino groups on adjacent molecules to form stable intermolecular and intramolecular cross-links. These cross-links are essential for the tensile strength and elastic recoil of connective tissues.
By inhibiting LOX, BAPN prevents the formation of these aldehyde precursors, thereby blocking the cross-linking of newly synthesized collagen. This results in the accumulation of un-cross-linked collagen fibrils, which are mechanically weaker and more susceptible to degradation.[1][5] It is important to note that BAPN does not typically affect the overall collagen content or gene expression of type I collagen.[1][5]
Quantitative Effects of BAPN on Tendon Properties
The administration of BAPN has been shown to have a significant impact on the biomechanical and biochemical properties of tendons across various experimental models. The following tables summarize the quantitative data from key studies.
Table 1: Effect of BAPN on Tendon Biomechanical Properties
| Experimental Model | BAPN Treatment Details | Outcome Measure | % Change vs. Control | Reference |
| In ovo Chick Embryo (Calcaneal Tendon) | 5 mg/g or 15 mg/g embryo dry mass, in ovo injection | Nanoscale Elastic Modulus | ↓ 38% (at HH 40) | [4][6] |
| In ovo Chick Embryo (Calcaneal Tendon) | 5 mg/g or 15 mg/g embryo dry mass, in ovo injection | Nanoscale Elastic Modulus | ↓ 68% (at HH 43) | [4][6] |
| In vitro Human Tendon-like Constructs | 50 µM in culture medium | Failure Stress | Decreased | [3] |
| In vitro Human Tendon-like Constructs | 50 µM in culture medium | Failure Strain | Decreased | [3] |
| In vitro Human Tendon-like Constructs | 50 µM in culture medium | Tensile Modulus | Decreased | [3] |
| In vivo Horse (Superficial Digital Flexor Tendonitis) | 7-8 mg intralesional injection | Tendon Cross-sectional Area | Significantly Decreased | [7] |
Table 2: Effect of BAPN on Tendon Biochemical Properties
| Experimental Model | BAPN Treatment Details | Outcome Measure | % Change vs. Control | Reference |
| In ovo Chick Embryo | 5 mg/g or 15 mg/g embryo dry mass, in ovo injection | Hydroxylysyl Pyridinoline (HP)/Collagen Ratio | Decreased | [3] |
| In ovo Chick Embryo | 5 mg/g or 15 mg/g embryo dry mass, in ovo injection | Lysyl Pyridinoline (LP)/Collagen Ratio | Decreased | [3] |
| In vitro Human Tendon-like Constructs | BAPN treatment | Aldimine-derived cross-links | Inhibited | [1][5] |
Experimental Protocols
The following are detailed protocols for the application of BAPN in common tendon healing and repair models.
Protocol 1: In Vitro 3D Tendon-like Construct Model
This protocol is based on the methodology of creating tendon-like constructs from human tenocytes and treating them with BAPN to study the effects on collagen fibrillogenesis and mechanical properties.[1][8]
Materials:
-
Human tenocytes
-
Fibrinogen solution (e.g., 20 mg/mL in serum-free DMEM)
-
Thrombin solution (e.g., 50 U/mL in 40 mM CaCl2)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, 1% penicillin/streptomycin, and 50 µg/mL L-ascorbic acid 2-phosphate
-
β-aminopropionitrile fumarate (B1241708) salt (BAPN-F)
-
6-well culture plates with a custom-made anchoring system (e.g., sutures or pins)
-
Tensile testing apparatus
Procedure:
-
Cell Culture: Culture human tenocytes in DMEM supplemented with 10% FBS and antibiotics.
-
Construct Formation:
-
Prepare a cell suspension of tenocytes at a concentration of 1.5 x 10^6 cells/mL in the fibrinogen solution.
-
Add thrombin solution to the cell-fibrinogen suspension at a 1:20 ratio (e.g., 50 µL thrombin for 1 mL fibrinogen mix).
-
Immediately cast the mixture into the 6-well plates with the anchoring system.
-
Allow the constructs to polymerize at 37°C for 90 minutes.
-
-
BAPN Treatment:
-
After polymerization, add culture medium to each well.
-
For the treatment group, supplement the culture medium with 50 µM BAPN-F. The medium should be changed every 2-3 days.
-
Culture the constructs for a desired period (e.g., 14-21 days).
-
-
Analysis:
-
Mechanical Testing: At the end of the culture period, carefully detach the constructs and perform uniaxial tensile testing to measure parameters like failure stress, failure strain, and tensile modulus.
-
Biochemical Analysis: Analyze the constructs for collagen content (e.g., hydroxyproline (B1673980) assay) and cross-link density (e.g., HPLC).
-
Ultrastructural Analysis: Use transmission electron microscopy (TEM) to examine collagen fibril morphology and organization.
-
Protocol 2: In Ovo Chick Embryo Model
This protocol describes the administration of BAPN to chick embryos to study its effects on tendon development, a model for de novo tendon formation.[3][9]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
β-aminopropionitrile fumarate salt (BAPN-F)
-
Sterile saline
-
21-gauge needle
-
Paraffin (B1166041) wax or sterile tape
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 38°C with 60% humidity.
-
BAPN Preparation: Prepare a sterile solution of BAPN-F in saline. The concentration should be calculated to deliver a dose of 5 mg/g or 15 mg/g of the embryo's dry mass.
-
In Ovo Injection:
-
At a specific developmental stage (e.g., Hamburger-Hamilton stage 35), create a small window in the eggshell over the air sac.
-
Carefully inject 200 µL of the BAPN solution onto the chorioallantoic membrane.
-
Seal the window with paraffin wax or sterile tape.
-
-
Incubation and Dissection:
-
Return the eggs to the incubator for a specified period (e.g., 24-48 hours).
-
At the desired endpoint (e.g., HH stage 40 or 43), sacrifice the embryos and dissect the tendons of interest (e.g., calcaneal tendon).
-
-
Analysis:
-
Mechanical Testing: Perform nanoscale atomic force microscopy (AFM) or micro-tensile testing to determine the elastic modulus.
-
Biochemical Analysis: Quantify collagen cross-link density (HP and LP) using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Protocol 3: In Vivo Rabbit Achilles Tendon Injury Model
This protocol outlines the use of BAPN in a surgically induced tendon injury model in rabbits to investigate its impact on the healing process.[4][10]
Materials:
-
New Zealand white rabbits
-
Surgical instruments
-
Collagenase solution (for chemical injury induction) or scalpel (for surgical transection)
-
β-aminopropionitrile fumarate salt (BAPN-F)
-
Sterile saline for injection
-
Ultrasound imaging system
Procedure:
-
Tendon Injury Induction:
-
Anesthetize the rabbit.
-
Induce an injury to the Achilles tendon, for example, by injecting collagenase or creating a surgical defect.
-
-
BAPN Administration:
-
One month post-injury, inject BAPN-F solution directly into the healing tendon. The control group receives a saline injection.
-
-
Post-Treatment Monitoring:
-
Monitor the healing process at different time points (e.g., 2 and 6 months post-treatment) using methods like ultrasound to assess tendon morphology.
-
-
Analysis:
-
At the end of the study period, euthanize the animals and harvest the Achilles tendons.
-
Histological Analysis: Perform histological staining (e.g., H&E, Masson's trichrome) to evaluate tissue morphology, cell infiltration, and collagen organization.
-
Electron Microscopy: Use scanning or transmission electron microscopy to examine collagen fibril diameter and arrangement.
-
Biochemical Analysis: Analyze the glycosaminoglycan (GAG) content and collagen cross-linking.
-
Visualizations
The following diagrams illustrate key concepts related to the application of BAPN in tendon healing studies.
Caption: BAPN inhibits lysyl oxidase, blocking collagen cross-linking and reducing tendon strength.
Caption: A typical workflow for studying BAPN's effects on tendon healing.
Caption: Logical flow from BAPN administration to impaired tendon healing.
References
- 1. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of mechanical and biochemical properties of developing embryonic tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tendon mechanical properties are enhanced via recombinant lysyl oxidase treatment [frontiersin.org]
- 10. pnas.org [pnas.org]
Modifying Tumor Stroma in Cancer Research Using β-Aminopropionitrile (BAPN)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tumor stroma, a complex and dynamic component of the tumor microenvironment, plays a critical role in cancer progression, metastasis, and response to therapy. A key feature of the tumor stroma is the extensive deposition and cross-linking of extracellular matrix (ECM) proteins, particularly collagen. This process, primarily mediated by the lysyl oxidase (LOX) family of enzymes, leads to increased tissue stiffness and creates a physical barrier that can impede immune cell infiltration and drug delivery. β-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of LOX enzymes that has been extensively used in preclinical cancer research to remodel the tumor stroma. By inhibiting collagen cross-linking, BAPN effectively reduces tumor stiffness, enhances the delivery and efficacy of therapeutic agents, and modulates immune cell behavior within the tumor microenvironment.
These application notes provide an overview of the use of BAPN in cancer research, including its mechanism of action, and detailed protocols for its application in both in vitro and in vivo settings.
Mechanism of Action
BAPN is a lathyrogen that specifically and irreversibly inhibits the enzymatic activity of lysyl oxidase (LOX) and LOX-like (LOXL) proteins.[1][2] LOX enzymes are copper-dependent amine oxidases that catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352) precursors.[1][2] This reaction is the initial and rate-limiting step in the formation of covalent cross-links that stabilize collagen and elastin fibers in the extracellular matrix (ECM).[1][2]
In the tumor microenvironment, hypoxia often leads to the upregulation of LOX expression, which in turn increases collagen cross-linking and stiffens the tumor stroma.[3] This stiffened matrix promotes cancer cell invasion and metastasis.[1][3] BAPN's inhibition of LOX activity disrupts this process, leading to a reduction in collagen cross-linking, decreased tumor stiffness, and a more permeable tumor stroma.
Signaling Pathways Affected
The modification of the tumor stroma by BAPN can influence several intracellular signaling pathways that are critical for cancer progression. By altering the mechanical properties of the ECM, BAPN can indirectly affect pathways sensitive to mechanical cues, such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
FAK Signaling: FAK is a key mediator of cell-matrix interactions and is activated by integrin clustering upon binding to ECM components. A stiff, cross-linked matrix can enhance FAK activation, promoting cell survival, proliferation, and migration. By reducing matrix stiffness, BAPN can lead to decreased FAK activation.
-
MAPK/AKT Signaling: The MAPK and PI3K/AKT pathways are central to cell growth, proliferation, and survival. These pathways can be influenced by signals originating from the ECM and integrin-mediated signaling. BAPN-induced modulation of the stroma can, therefore, lead to downstream effects on MAPK and AKT signaling, although the precise mechanisms are context-dependent.[4]
Caption: BAPN inhibits LOX, reducing collagen cross-linking and tumor stiffness, which in turn can decrease pro-survival signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of BAPN treatment observed in various preclinical cancer models.
Table 1: In Vivo Effects of BAPN on Tumor Growth and Metastasis
| Cancer Type | Model | BAPN Dosage & Administration | Key Findings | Reference |
| Breast Cancer | MDA-MB-231-Luc2 Xenograft (mice) | Daily administration, initiated 1 day before tumor cell injection | 44% decrease in the number of metastases; 78% reduction in total tumor burden. | [5][6][7] |
| Breast Cancer | MDA-MB-231-Luc2 Xenograft (mice) | Daily administration, initiated on the same day as tumor cell injection | 27% decrease in the number of metastases; 45% reduction in total tumor burden. | [5][6][7] |
| Breast Cancer | 7,12-dimethylbenzanthracene-induced (rats) | Not specified | 82% decrease in tumor formation and significant reduction in tumor volume. | [1][2] |
| Pancreatic Ductal Adenocarcinoma (mPDAC) | KPC mice | Not specified | Significant decrease in mean tumor stiffness. | [4] |
Table 2: In Vitro Effects of BAPN
| Cell Line | Assay | BAPN Concentration | Key Findings | Reference |
| Cervical Cancer Cells | Invasion and Migration Assay | 500 µM | Blocked hypoxia-induced invasion and migration. | [1][2] |
| Gastric Cancer Cells (BGC-823) | Not specified | Not specified | Inhibited the expression and activity of matrix metalloproteinases 2 and 9. | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | 0.1, 0.2, and 0.4 mM | Significantly inhibited cell migration. | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay using a Boyden Chamber
This protocol is adapted from studies on endothelial and cancer cell migration.[4]
Materials:
-
Cancer cell line of interest
-
β-Aminopropionitrile (BAPN)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Giemsa stain
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Prior to the assay, serum-starve the cells for 24 hours.
-
BAPN Preparation: Prepare a stock solution of BAPN in sterile water or PBS. Further dilute in serum-free medium to the desired final concentrations (e.g., 0.1, 0.2, 0.4 mM).
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
-
In separate tubes, resuspend serum-starved cells in serum-free medium with or without the desired concentrations of BAPN to a final density of 1 x 10^5 cells/100 µL.
-
Add 100 µL of the cell suspension to the upper chamber of each Boyden insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 5 minutes.
-
Wash the membrane once with PBS.
-
Stain the cells with 0.05% Giemsa stain.
-
Count the number of stained, invaded cells in at least 5 random fields of view under a microscope at 200x magnification.
-
Caption: Workflow for the in vitro cell invasion assay with BAPN.
Protocol 2: In Vivo Administration of BAPN in a Mouse Tumor Model
This protocol is a general guideline based on multiple studies using BAPN in mouse models.[3][8] The optimal dosage and administration route may vary depending on the specific mouse strain and tumor model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered models)
-
β-Aminopropionitrile (BAPN)
-
Sterile drinking water
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
BAPN Solution Preparation:
-
For administration in drinking water, dissolve BAPN in sterile water to the desired concentration (e.g., 0.2% to 0.6% wt/vol).[9][10] Ensure the solution is fresh and replaced regularly (e.g., every 2-3 days).
-
For intraperitoneal (IP) injection, dissolve BAPN in sterile saline to the desired concentration. The dosage is typically calculated based on the animal's body weight (e.g., 100 mg/kg).
-
-
Administration:
-
Drinking Water: Provide the BAPN-containing water ad libitum. Monitor the daily water intake to estimate the BAPN dose consumed.
-
IP Injection: Administer the BAPN solution via IP injection at the determined frequency (e.g., daily).
-
-
Monitoring:
-
Monitor the body weight of the animals regularly (e.g., weekly).
-
Measure tumor volume using calipers at regular intervals.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., immunohistochemistry for collagen, measurement of tumor stiffness).
Protocol 3: Immunohistochemistry (IHC) for Collagen in Tumor Tissue
This is a general protocol for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections (4-5 µm thick)
-
Xylene
-
Ethanol (B145695) (graded series: 100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 1 mM EDTA, pH 8.0)
-
Vegetable steamer or water bath for heat-induced epitope retrieval (HIER)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody against Collagen I (e.g., rabbit polyclonal)
-
Secondary antibody (e.g., goat anti-rabbit IgG conjugated to HRP or a fluorescent dye)
-
DAB substrate kit (for chromogenic detection) or mounting medium with DAPI (for fluorescent detection)
-
Hematoxylin (for counterstaining in chromogenic IHC)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions and finally in water.
-
-
Antigen Retrieval:
-
Perform HIER by incubating the slides in pre-heated antigen retrieval buffer in a steamer or water bath for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Wash the sections with wash buffer.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-collagen antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the sections extensively with wash buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the sections again.
-
-
Detection and Visualization:
-
Chromogenic: Incubate with DAB substrate until the desired color intensity is reached. Counterstain with hematoxylin.
-
Fluorescent: Mount the coverslip with mounting medium containing DAPI.
-
-
Imaging: Visualize and capture images using a light or fluorescence microscope.
Protocol 4: Measurement of Tumor Stiffness
Tumor stiffness can be measured using various techniques, including Atomic Force Microscopy (AFM), shear rheology, and Shear Wave Elastography (SWE). The following provides a general overview of the principles.
1. Atomic Force Microscopy (AFM):
-
Provides high-resolution mapping of the mechanical properties of tissues at the nanoscale.
-
A sharp tip on a cantilever is used to indent the tissue, and the force required to indent to a certain depth is used to calculate the Young's modulus (a measure of stiffness).
-
Requires fresh or snap-frozen tissue sections.
2. Shear Rheology:
-
Measures the bulk mechanical properties of a 3D tumor sample.
-
Applies a controlled shear stress or strain to the tissue and measures the resulting deformation to determine the storage modulus (G'), which represents the elastic properties (stiffness).
-
Requires freshly excised tumor tissue.
3. Shear Wave Elastography (SWE):
-
An ultrasound-based imaging technique that can non-invasively measure tissue stiffness in vivo.
-
An acoustic radiation force is used to generate shear waves that propagate through the tissue.
-
The speed of these waves is measured, which is directly related to the tissue's stiffness.
Caption: General workflow for measuring tumor stiffness in BAPN-treated and control tumors.
Conclusion
BAPN serves as a valuable research tool for investigating the role of the tumor stroma in cancer biology. By effectively inhibiting LOX-mediated collagen cross-linking, BAPN allows researchers to probe the consequences of a mechanically altered tumor microenvironment on cancer cell behavior, drug response, and immune infiltration. The protocols provided here offer a starting point for incorporating BAPN into various experimental designs aimed at understanding and targeting the tumor stroma.
References
- 1. Relative Stiffness Measurements of Tumour Tissues by Shear Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol on Tissue Preparation and Measurement of Tumor Stiffness in Primary and Metastatic Colorectal Cancer Samples with an Atomic Force Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
- 8. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Delivery of Beta-Aminopropionitrile Fumarate via Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo delivery of beta-aminopropionitrile (BAPN) fumarate (B1241708) using osmotic pumps. BAPN is a potent and irreversible inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) proteins, enzymes critical for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix.[1][2][3][4] By inhibiting these enzymes, BAPN effectively weakens connective tissues, making it a valuable tool for inducing experimental models of various pathologies, particularly those involving tissue remodeling and fibrosis.
Continuous delivery of BAPN via osmotic pumps is often the preferred method for in vivo studies due to its short half-life, ensuring stable plasma concentrations and consistent biological effects.[2] These notes will cover the preparation of BAPN solutions, surgical implantation of osmotic pumps, and specific applications in disease modeling.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of BAPN.
Table 1: BAPN Fumarate Dosage and Administration via Osmotic Pumps
| Animal Model | Dosage | Pump Model (Example) | Duration | Key Findings | Reference |
| Mouse | 150 mg/kg/day | ALZET® Model 2004 | 4 weeks | Induction of aortic aneurysm and dissection | [2] |
| Rat | 1 g/kg/day (in diet) | N/A (comparative) | 8 weeks | Dislocation and fragmentation of skin collagen, disappearance of elastic tissue | [5] |
Table 2: BAPN Administration via Other Routes (for comparison)
| Animal Model | Administration Route | Concentration / Dose | Duration | Key Findings | Reference |
| Mouse | Drinking Water | 0.1% (wt/vol) | 12 weeks | No mortality | [6][7] |
| Mouse | Drinking Water | 0.3% (wt/vol) | 12 weeks | 60% mortality due to aortic rupture | [6][7] |
| Mouse | Drinking Water | 0.5% (wt/vol) | 12 weeks | 80% mortality due to aortic rupture | [6][7] |
| Human | Oral | 1 g/day | 21 days | Increased saline-extractable collagen, reduced breaking strength of new connective tissue | [8] |
Signaling Pathway of BAPN Action
BAPN's primary mechanism of action is the irreversible inhibition of lysyl oxidase (LOX). LOX is essential for the post-translational modification of collagen and elastin, catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues. This process is the first step in the formation of covalent cross-links that provide tensile strength and stability to the extracellular matrix. By inhibiting LOX, BAPN prevents the formation of these cross-links, leading to weakened and more fragile connective tissues.[1][3]
Caption: BAPN inhibits Lysyl Oxidase, preventing collagen cross-linking.
Experimental Protocols
Protocol 1: Preparation of BAPN Fumarate Solution for Osmotic Pumps
This protocol describes the preparation of a sterile BAPN fumarate solution for loading into osmotic pumps.
Materials:
-
Beta-aminopropionitrile (BAPN) fumarate salt
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Laminar flow hood
-
Vortex mixer
-
Sterile conical tubes
Procedure:
-
Calculate the required concentration: Determine the desired daily dose for the animal (e.g., 150 mg/kg/day).[2] Based on the animal's weight and the osmotic pump's flow rate and duration, calculate the final concentration of the BAPN fumarate solution.
-
Weigh BAPN fumarate: In a laminar flow hood, aseptically weigh the required amount of BAPN fumarate powder and place it in a sterile conical tube.
-
Dissolve in sterile vehicle: Add the calculated volume of sterile saline or PBS to the conical tube.
-
Ensure complete dissolution: Vortex the solution until the BAPN fumarate is completely dissolved. Gentle warming may be necessary, but avoid overheating.
-
Sterile filtration: Draw the BAPN solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile tube. This step is crucial to prevent contamination and ensure the patency of the osmotic pump.[9]
-
Store appropriately: The sterile BAPN solution should be stored at 4°C until ready for pump filling.
Protocol 2: Filling and Priming of Osmotic Pumps
This protocol outlines the steps for filling ALZET® osmotic pumps with the prepared BAPN solution.
Materials:
-
Prepared sterile BAPN fumarate solution
-
ALZET® osmotic pumps and flow moderators
-
Sterile filling tube (provided with pumps)
-
Sterile syringes
-
Sterile gloves
-
Laminar flow hood
-
Sterile beaker with sterile saline (0.9% NaCl)
-
Incubator at 37°C
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood while wearing sterile gloves to prevent contamination.[9]
-
Prepare the pump: Hold the osmotic pump upright and ensure the flow moderator is removed.
-
Fill the syringe: Draw the room-temperature BAPN solution into a sterile syringe fitted with the sterile filling tube. Ensure there are no air bubbles in the syringe or tube.[10]
-
Fill the pump: Insert the filling tube into the pump's opening until it reaches the bottom. Slowly inject the solution, allowing displaced air to escape. Fill the pump completely until a small amount of solution is seen at the top.[10]
-
Insert the flow moderator: Carefully insert the flow moderator into the pump opening until it is flush with the top of the pump.[11]
-
Priming: Place the filled pumps in a beaker of sterile saline at 37°C. The priming duration depends on the pump model (refer to the manufacturer's instructions, but it is often overnight).[10][11] Priming ensures that the pump begins delivering the agent at a steady rate immediately upon implantation.
Protocol 3: Surgical Implantation of Osmotic Pumps (Subcutaneous)
This protocol details the surgical procedure for the subcutaneous implantation of an osmotic pump in a rodent model. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.[9][12]
Materials:
-
Anesthetized rodent
-
Primed osmotic pump filled with BAPN solution
-
Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
-
Sterile drapes and gauze
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Ocular lubricant
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation).[11] Apply ocular lubricant to prevent corneal drying. Shave the fur from the surgical site, typically the mid-scapular region on the back.[11][13]
-
Aseptic Preparation: Disinfect the shaved skin with an antiseptic solution, moving from the center of the site outwards.[11][14]
-
Incision: Make a small skin incision adjacent to the intended pump location. For a mid-scapular placement, a single incision is usually sufficient.[11][13]
-
Create a Subcutaneous Pocket: Insert a hemostat into the incision and use blunt dissection by opening and closing the jaws to create a subcutaneous pocket large enough to accommodate the pump. The pocket should be slightly larger than the pump to allow for some movement but not so large that the pump can flip over.[11][12][13]
-
Pump Implantation: Insert the primed osmotic pump into the pocket, delivery portal first. This orientation minimizes contact between the incision and the delivered BAPN solution.[11][13]
-
Wound Closure: Close the skin incision with wound clips or sutures.[11][13]
-
Post-operative Care: Administer analgesics as prescribed by the veterinary staff. Monitor the animal daily for signs of pain, distress, or infection at the surgical site until the incision has healed.[11][14]
Experimental Workflow Diagrams
Caption: Workflow for preparing sterile BAPN fumarate solution.
Caption: Workflow for osmotic pump preparation and subcutaneous implantation.
References
- 1. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 4. Murine Model of Thoracic Aortic Dissection Induced by Oral β-Aminopropionitrile and Subcutaneous Angiotensin II Infusion [jove.com]
- 5. CAS:151-18-8 - FACTA Search [nactem.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of beta-aminopropionitrile to human beings with urethral strictures: A prelimary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 10. alzet.com [alzet.com]
- 11. alzet.com [alzet.com]
- 12. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 13. alzet.com [alzet.com]
- 14. alzet.com [alzet.com]
Application Notes and Protocols: Establishing a Murine Model of Scleroderma with β-aminopropionitrile (BAPN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic sclerosis (scleroderma) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. Animal models are indispensable tools for investigating the pathogenesis of scleroderma and for the preclinical evaluation of novel therapeutic agents. While the bleomycin-induced model is widely used, an alternative model utilizing β-aminopropionitrile (BAPN) offers a distinct mechanism of action centered on the inhibition of collagen cross-linking. BAPN is an irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme responsible for the covalent cross-linking of collagen and elastin.[1] By inhibiting LOX, BAPN disrupts the maturation and stabilization of collagen fibers, leading to an accumulation of soluble collagen and subsequent fibrotic tissue remodeling. This model provides a valuable platform to study the specific role of collagen cross-linking in the development of scleroderma and to test therapies targeting this process.
These application notes provide detailed protocols for establishing a murine model of scleroderma-like dermal fibrosis using BAPN, based on methodologies adapted from studies on BAPN-induced fibrosis in various tissues.
Core Concepts and Mechanisms
BAPN's primary mechanism of action is the irreversible inhibition of the lysyl oxidase (LOX) family of enzymes. LOX is essential for the post-translational modification of collagen and elastin, catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues. This process initiates the formation of covalent cross-links that stabilize the extracellular matrix (ECM).[2] Inhibition of LOX by BAPN results in lathyrism, a condition characterized by a weakened connective tissue matrix. In the context of a scleroderma model, this disruption of collagen maturation is hypothesized to trigger a fibrotic response.
The transforming growth factor-β (TGF-β) signaling pathway is a master regulator of fibrosis and is known to upregulate the expression of LOX.[3][4] While BAPN directly inhibits LOX activity, there is a complex interplay with the TGF-β pathway. The initial disruption of the ECM by BAPN may trigger a compensatory fibrotic response driven by TGF-β, leading to increased collagen synthesis. This creates a scenario where there is an overproduction of poorly cross-linked collagen, a hallmark of fibrotic tissue.
Experimental Protocols
I. Animal Husbandry and Selection
-
Species and Strain: C57BL/6 mice are a commonly used strain for fibrosis models due to their robust immune response and well-characterized genetics.[5][6]
-
Age and Sex: Young mice (3-4 weeks of age) are often utilized in BAPN studies as their developing tissues are more susceptible to the effects of LOX inhibition.[7] Both male and female mice can be used, though consistency in sex is recommended within a single study to minimize variability.[5]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
II. BAPN Administration Protocol (Adapted from Aortic Aneurysm Models)
Two primary methods of BAPN administration have been reported in murine studies: in drinking water and via injection. The administration in drinking water is less stressful for the animals over a long-term study.
-
Preparation of BAPN Solution:
-
Dissolve β-aminopropionitrile fumarate (B1241708) (BAPN fumarate) in drinking water at a concentration of 0.2% to 0.6% (w/v).[1]
-
The solution should be freshly prepared and replaced every 2-3 days.
-
Protect the solution from light.
-
-
Administration:
-
Provide the BAPN-containing water to the mice as their sole source of drinking water.
-
Monitor water intake and the general health of the animals daily. BAPN can affect weight gain.[1]
-
-
Duration of Treatment:
-
Control Group:
-
A control group of mice receiving regular drinking water without BAPN should be included in all experiments.
-
III. Assessment of Dermal Fibrosis
-
Histological Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology, inflammation, and dermal thickness.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (collagen stains blue).
-
Sirius Red Staining: For the visualization of collagen fibers under polarized light, which can help assess collagen organization.
-
-
Biochemical Analysis:
-
Hydroxyproline (B1673980) Assay: This is a quantitative measure of total collagen content in the skin tissue. Skin samples are hydrolyzed, and the hydroxyproline concentration is determined colorimetrically.
-
-
Immunohistochemistry (IHC):
-
α-Smooth Muscle Actin (α-SMA): To identify myofibroblasts, which are key effector cells in fibrosis.
-
Collagen I and III: To specifically assess the deposition of these major fibrillar collagens.
-
-
Gene Expression Analysis (qPCR):
-
Isolate RNA from skin samples to quantify the expression of key fibrotic genes, such as:
-
Col1a1, Col3a1 (Collagen types I and III)
-
Acta2 (α-SMA)
-
Tgfb1 (TGF-β1)
-
Ctgf (Connective tissue growth factor)
-
-
Data Presentation
Table 1: Proposed BAPN Administration Parameters for Murine Dermal Fibrosis Model
| Parameter | Recommended Range/Value | Notes |
| Animal Model | C57BL/6 mice, 3-4 weeks old | Young, growing mice are more susceptible to BAPN's effects on collagen cross-linking.[7] |
| BAPN Formulation | β-aminopropionitrile fumarate (BAPN fumarate) | Commonly used salt form of BAPN. |
| Administration Route | In drinking water | Less stressful for long-term studies compared to injections.[7] |
| Dosage | 0.2% - 0.6% (w/v) in drinking water | Higher concentrations may lead to increased side effects.[1] |
| Treatment Duration | 4 - 12 weeks | The optimal duration should be determined based on the desired severity of fibrosis.[5][6] |
| Control Group | Age- and sex-matched mice receiving normal drinking water | Essential for comparison. |
Table 2: Key Quantitative Endpoints for Model Assessment
| Endpoint | Method of Measurement | Expected Outcome in BAPN-treated Group vs. Control |
| Dermal Thickness | Histological analysis (H&E or Masson's Trichrome) | Increased |
| Collagen Content | Hydroxyproline Assay | Increased |
| Myofibroblast Infiltration | Immunohistochemistry for α-SMA (quantitative analysis) | Increased |
| Fibrotic Gene Expression | qPCR (Col1a1, Tgfb1, Ctgf, etc.) | Upregulated |
Mandatory Visualizations
Caption: BAPN inhibits Lysyl Oxidase, disrupting TGF-β-driven collagen cross-linking, a key process in fibrosis.
Caption: Experimental workflow for the BAPN-induced murine model of dermal fibrosis.
Troubleshooting and Considerations
-
Toxicity: BAPN can cause systemic effects, including aortic aneurysms and skeletal deformities, especially at higher doses and in young, growing animals.[1][7] It is crucial to monitor the health and body weight of the mice throughout the study. If significant toxicity is observed, consider reducing the BAPN concentration.
-
Variability: As with any animal model, there can be variability in the fibrotic response. Using a sufficient number of animals per group (n=8-10) is recommended to ensure statistical power.
-
Model Limitations: The BAPN-induced model focuses specifically on the role of collagen cross-linking in fibrosis. It does not fully recapitulate the autoimmune and inflammatory aspects of human scleroderma. For studies focused on these components, other models such as the bleomycin-induced or sclerodermatous graft-versus-host disease models may be more appropriate.
By providing a targeted mechanism of action, the BAPN-induced model of dermal fibrosis serves as a valuable tool for dissecting the contribution of collagen maturation to scleroderma pathogenesis and for the development of novel anti-fibrotic therapies.
References
- 1. Lysyl Oxidase Isoforms and Potential Therapeutic Opportunities for Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anzbaasm.com [anzbaasm.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. β-Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beta-Aminopropionitrile (BAPN) Fumarate in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Beta-aminopropionitrile (BAPN) fumarate (B1241708) is a potent and irreversible inhibitor of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes.[1][2][3] These copper-dependent enzymes are crucial for the cross-linking of collagen and elastin (B1584352), essential extracellular matrix (ECM) proteins that maintain the structural integrity and elasticity of cardiovascular tissues.[2][4] By inhibiting LOX, BAPN prevents the formation of stable collagen and elastin fibers, leading to a variety of effects on the cardiovascular system. This property makes BAPN a valuable tool in cardiovascular research, particularly for creating animal models of diseases characterized by ECM dysregulation, such as aortic aneurysms, dissections, and fibrosis.[1][4][5]
Mechanism of Action:
BAPN acts as a suicide substrate for LOX enzymes.[6] It competitively binds to the active site and is enzymatically processed into a reactive species that covalently bonds with the enzyme, leading to its irreversible inactivation.[3] This inhibition of LOX activity disrupts the maturation of collagen and elastin, resulting in weakened connective tissues.[7][8]
Key Applications in Cardiovascular Research:
-
Induction of Aortic Aneurysms and Dissections: BAPN is widely used to induce aortic pathologies in animal models, particularly in young rodents where ECM remodeling is active.[1][5][9] This allows for the study of the pathogenesis of these conditions and the evaluation of potential therapeutic interventions.[1][10] The administration of BAPN alone or in combination with other agents like angiotensin II can reliably produce thoracic aortic dissections and aneurysms.[1][11]
-
Cardiac and Vascular Fibrosis Research: BAPN is employed to investigate the role of LOX in fibrotic remodeling of the heart and blood vessels.[12][13] Studies have shown that BAPN can attenuate cardiac and vascular fibrosis in models of obesity and hypertension.[12][14][15] It has been demonstrated to reduce collagen deposition and improve cardiac function in various disease models.[13]
-
Vascular Remodeling Studies: The inhibition of LOX by BAPN provides a model to study the processes of vascular remodeling. For instance, BAPN has been shown to improve venous adaptation after arteriovenous fistula creation by reducing fibrosis and increasing distensibility.[16][17]
Data Presentation:
Table 1: In Vivo Administration of BAPN Fumarate in Rodent Models of Cardiovascular Disease
| Animal Model | Species/Strain | BAPN Fumarate Dose & Administration Route | Duration | Key Findings | Reference |
| Thoracic Aortic Dissection | C57BL/6 Mice (3 weeks old) | 1 g/kg/day in drinking water | 4 weeks | Increased lumen size and wall thickness of aortas, which was reversed by intermittent hypoxia exposure. | [10] |
| Aortic Dissecting Aneurysm | C57BL/6 Mice (3 weeks old) | 0.4% (w/v) in drinking water | 7 weeks | High incidence of dissecting aneurysm. | [2][18] |
| Aortic Dissecting Aneurysm | Sprague Dawley Rats (4-5 weeks old) | 0.2%, 0.4%, 0.6% (w/v) in drinking water | 7 weeks | Thickening of the aortic media and irregular arrangement of elastic fibers. | [2][18] |
| Diet-Induced Obesity and Cardiovascular Remodeling | Rats | Not Specified | Not Specified | Attenuated cardiac hypertrophy, cardiac and vascular fibrosis, and oxidative stress. | [12] |
| Arteriovenous Fistula (AVF) Remodeling | Rats | Systemic injection (dose not specified) | 21 days | Improved blood flow and reduced fibrosis in the AVF wall. | [16] |
| Chronic Kidney Disease (CKD) induced Aortic Stiffness | C57BL/6 Mice (8 weeks old) | 300 mg/kg/day in drinking water | 4 weeks | Prevented increases in aortic stiffness and collagen cross-linking. | [19] |
| Thoracic Aortopathy | C57BL/6J Mice (3 weeks old) | 0.3% or 0.5% (w/v) in drinking water | 12 weeks | High mortality due to aortic rupture. | [9] |
Table 2: Effects of BAPN Fumarate on Cardiovascular Parameters
| Parameter | Animal Model/Cell Type | BAPN Fumarate Treatment | Observed Effect | Reference |
| Blood Flow | Rat Arteriovenous Fistula | Systemic injection | Increased from 10.33±4.27 ml/min to 23.40±10.50 ml/min. | [16] |
| Vascular Fibrosis | Rat Arteriovenous Fistula | Systemic injection | Reduced from 23.72±11.88% to 10.42±3.38% of wall area. | [16] |
| Blood Pressure | Deoxycorticosterone-salt induced hypertensive rats | Not Specified | Lowered blood pressure. | [14][15] |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1, 0.2, and 0.4 mM | Significantly inhibited FBS-induced cell migration. | [20] |
Experimental Protocols:
Protocol 1: Induction of Thoracic Aortic Aneurysm and Dissection in Mice
Objective: To create a mouse model of thoracic aortic aneurysm and dissection using BAPN fumarate.
Materials:
-
Beta-aminopropionitrile (BAPN) fumarate
-
Drinking water
-
Animal cages and standard housing supplies
-
Ultrasound imaging system for in vivo monitoring (optional)
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain, Verhoeff-Van Gieson stain)
Procedure:
-
Animal Acclimation: Upon arrival, allow the 3-week-old male C57BL/6 mice to acclimate to the housing conditions for a few days.
-
BAPN Solution Preparation: Prepare a 0.4% (w/v) solution of BAPN fumarate in the drinking water.[2][18] Ensure the BAPN is fully dissolved. Prepare fresh solution regularly (e.g., every 2-3 days).
-
BAPN Administration: Provide the BAPN-containing drinking water to the mice ad libitum for a period of 4 to 12 weeks.[5][10] A control group should receive regular drinking water.
-
Monitoring: Monitor the mice daily for signs of distress, including weight loss, lethargy, or respiratory difficulty. Aortic rupture can lead to sudden death.[9]
-
In Vivo Imaging (Optional): At desired time points (e.g., weekly), aortic dimensions can be monitored non-invasively using high-frequency ultrasound to track aneurysm development.
-
Tissue Harvest: At the end of the experimental period (e.g., 4 weeks), euthanize the mice.[10] Carefully dissect the thoracic aorta.
-
Histological Analysis:
-
Fix the aorta in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Section the aorta and stain with Hematoxylin and Eosin (H&E) for general morphology and to identify dissections.[5]
-
Use Verhoeff-Van Gieson (VVG) staining to assess elastic fiber integrity and fragmentation.[5]
-
Protocol 2: Assessment of Lysyl Oxidase (LOX) Activity
Objective: To measure the enzymatic activity of LOX in tissue or cell lysates, and to confirm its inhibition by BAPN.
Materials:
-
Tissue homogenates or cell lysates
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (substrate)
-
Sodium borate (B1201080) buffer (0.1 M, pH 8.2) containing 1.2 M urea
-
BAPN fumarate (for inhibition control)
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer. Determine the protein concentration of the samples.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing sodium borate buffer with urea, HRP, and Amplex® Red reagent.
-
Assay Protocol (adapted from[7]):
-
Pipette 5-10 µg of protein sample into the wells of a microplate.
-
For the inhibition control, pre-incubate a set of samples with 500 µM BAPN for 30 minutes at 37°C.[7]
-
Add the substrate, 1,5-diaminopentane, to all wells to a final concentration of 10 mM.[7]
-
Add the reaction mixture to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[7]
-
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at 563 nm and emission at 587 nm using a fluorometric microplate reader.[7]
-
Data Analysis: The fluorescence intensity is proportional to the H₂O₂ produced, which is a direct measure of LOX activity. Compare the activity in the BAPN-treated samples to the untreated samples to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows:
Signaling Pathways
Experimental Workflows
References
- 1. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Beta-Aminopropionitrile and Prednisolone on the Prevention of Fibrosis in Alkali Esophageal Burns: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermittent Hypoxia Alleviates β-Aminopropionitrile Monofumarate Induced Thoracic Aortic Dissection in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The lysyl oxidase inhibitor (β-aminopropionitrile) reduces leptin profibrotic effects and ameliorates cardiovascular remodeling in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Lysyl Oxidase Enzymes in Cardiac Function and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction of blood pressure and vascular collagen in hypertensive rats by beta-aminopropionitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of blood pressure and vascular collagen in hypertensive rats by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of lysyl oxidase in the pathogenesis of arterial stiffness in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Application Notes: Investigating Collagen Cross-Linking in Bone Development with β-Aminopropionitrile (BAPN)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Collagen, the primary organic component of the bone matrix, provides the skeletal framework with tensile strength and flexibility. The maturation and stability of collagen fibrils are critically dependent on the formation of covalent intermolecular cross-links. This process is initiated by the enzyme lysyl oxidase (LOX), which catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen molecules. The resulting aldehyde groups spontaneously react to form immature and then mature, stable cross-links that are essential for the biomechanical integrity of bone.
β-Aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase. By preventing the formation of collagen cross-links, BAPN serves as an invaluable chemical tool in biomedical research to study the consequences of impaired collagen maturation. The condition induced by BAPN, known as lathyrism, mimics genetic disorders affecting collagen cross-linking and provides a controlled model to investigate the role of these cross-links in bone development, strength, and fracture healing.
Applications:
-
Modeling Skeletal Disorders: BAPN administration in animal models induces a state of connective tissue weakness, effectively creating a model for diseases characterized by defective collagen cross-linking, such as certain types of Ehlers-Danlos syndrome or Menkes disease.
-
Understanding Bone Biomechanics: By systematically reducing collagen cross-links, researchers can quantify the contribution of these bonds to the material properties of bone, including its strength, stiffness, and fracture toughness.
-
Investigating Fracture Healing: Studying the healing process in BAPN-treated animals reveals the critical role of collagen cross-linking in the formation and remodeling of the fracture callus.
-
Evaluating Therapeutic Agents: BAPN models can be used to test the efficacy of potential therapies aimed at enhancing collagen formation or maturation in pathological conditions.
Experimental Protocols
Protocol 1: In Vivo Induction of Lathyrism in Rodent Models to Study Bone Development
This protocol describes the administration of BAPN to growing rodents to investigate its effects on skeletal development and biomechanics.
Materials:
-
β-Aminopropionitrile fumarate (B1241708) (BAPN)
-
Growing Sprague-Dawley rats or C57BL/6 mice (e.g., 3-4 weeks old)
-
Standard laboratory chow
-
Drinking water
-
Animal balance
-
Micro-computed tomography (µCT) system
-
Three-point bending mechanical testing apparatus
-
Dissecting tools
-
Phosphate-buffered saline (PBS)
-
10% Neutral buffered formalin (NBF)
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin (B1166041) wax and embedding station
-
Microtome
-
Microscope slides
-
Staining reagents (e.g., Masson's Trichrome, Picrosirius Red)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. House them in standard conditions with ad libitum access to food and water.
-
BAPN Administration:
-
Prepare a stock solution of BAPN fumarate in the drinking water. A common concentration is 0.4% w/v.
-
Provide the BAPN-containing water to the experimental group ad libitum. The control group receives regular drinking water.
-
Monitor water consumption and animal weight regularly (e.g., 3 times per week) to track dosage and overall health.
-
The treatment duration can vary from 4 to 8 weeks depending on the research question.
-
-
In-Life Monitoring and Imaging (Optional): At selected time points, animals can be anesthetized for non-invasive imaging, such as µCT scans of the femur or tibia, to monitor changes in bone architecture and mineral density.
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Carefully dissect the bones of interest (e.g., femurs, tibiae). Clean them of all soft tissue, ensuring the periosteum remains intact.
-
For mechanical testing, wrap the bones in PBS-soaked gauze and store them at -20°C.
-
For histology, fix the bones in 10% NBF for 24-48 hours at 4°C.
-
-
Mechanical Testing (Three-Point Bending):
-
Thaw the bones to room temperature in PBS.
-
Measure the length and diameter (at the midpoint) of each bone using calipers.
-
Position the bone on the two lower supports of the three-point bending apparatus.
-
Apply a load to the midpoint of the bone at a constant displacement rate (e.g., 2 mm/min) until fracture.
-
Record the load-displacement curve to calculate parameters such as ultimate load, stiffness, and energy to failure.
-
-
Histological Analysis:
-
Following fixation, decalcify the bones in 10% EDTA for 14-21 days (changing the solution every 2-3 days).
-
Process the decalcified bones through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on slides.
-
Stain sections with Masson's Trichrome to visualize collagen (blue/green) and bone (red), or with Picrosirius Red and view under polarized light to assess collagen fiber organization.
-
Protocol 2: In Vitro Analysis of BAPN on Osteoblast Collagen Production
This protocol details the use of BAPN in an osteoblast cell culture system to directly assess its impact on collagen matrix formation.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1) or primary osteoblasts
-
Cell culture medium (e.g., α-MEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
BAPN
-
Cell culture plates (e.g., 24-well)
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH solution
-
Spectrophotometer (550 nm)
-
Western blot apparatus and reagents
-
Antibodies for LOX and β-actin
Procedure:
-
Cell Seeding: Seed osteoblasts in 24-well plates at a density that allows them to reach confluence. Culture in standard medium at 37°C and 5% CO2.
-
Induction of Differentiation and BAPN Treatment:
-
Once confluent, switch to osteogenic differentiation medium to stimulate matrix production.
-
Treat the cells with varying concentrations of BAPN (e.g., 0, 50, 100, 200 µg/mL). Refresh the medium with supplements and BAPN every 2-3 days.
-
Culture for 7-14 days.
-
-
Quantification of Collagen Deposition (Sirius Red Staining):
-
After the treatment period, wash the cell layers with PBS.
-
Fix the cells with 10% NBF for 30 minutes.
-
Stain with Sirius Red solution for 1 hour at room temperature.
-
Wash extensively with acidified water (0.01 M HCl) to remove unbound dye.
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with shaking.
-
Measure the absorbance of the eluted dye at 550 nm. A decrease in absorbance indicates less collagen deposition.
-
-
Analysis of LOX Expression (Western Blot):
-
Lyse the cells from a parallel plate to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LOX and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands. This can confirm if BAPN treatment affects LOX protein expression levels.
-
Quantitative Data Summary
The following tables summarize representative data from studies using BAPN to investigate the role of collagen cross-linking in bone.
Table 1: Effect of BAPN on Bone Mechanical Properties in Rats
| Parameter | Control Group (Mean ± SD) | BAPN-Treated Group (Mean ± SD) | Percent Change | Reference |
|---|---|---|---|---|
| Ultimate Load (N) | 135.4 ± 12.1 | 75.2 ± 9.8 | -44.5% | |
| Stiffness (N/mm) | 987.5 ± 102.3 | 450.6 ± 85.4 | -54.4% | |
| Energy to Failure (mJ) | 250.7 ± 30.5 | 155.1 ± 25.9 | -38.1% |
| Bone Mineral Density (g/cm³) | 1.25 ± 0.08 | 1.22 ± 0.07 | -2.4% | |
Table 2: Effect of BAPN on Collagen Cross-Link Profile in Bone
| Cross-Link Type | Control Group (moles/mole of collagen) | BAPN-Treated Group (moles/mole of collagen) | Percent Change | Reference |
|---|---|---|---|---|
| DHLNL (Divalent) | 0.45 ± 0.05 | 0.12 ± 0.03 | -73.3% | |
| HLNL (Divalent) | 0.78 ± 0.09 | 0.25 ± 0.06 | -67.9% | |
| PYD (Trivalent) | 0.15 ± 0.02 | 0.03 ± 0.01 | -80.0% | |
| DPD (Trivalent) | 0.04 ± 0.01 | < 0.01 | ~ -100% |
(DHLNL: Dihydroxylysinonorleucine; HLNL: Hydroxylysinonorleucine; PYD: Pyridinoline; DPD: Deoxypyridinoline)
Visualizations: Pathways and Workflows
Caption: Workflow for an in vivo study using BAPN to assess bone development.
Caption: Mechanism of LOX-mediated collagen cross-linking and its inhibition by BAPN.
Troubleshooting & Optimization
Technical Support Center: Optimizing β-aminopropionitrile (BAPN) Concentration In Vitro
Welcome to the technical support center for optimizing the use of β-aminopropionitrile (BAPN) in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is BAPN and what is its primary mechanism of action in vitro?
β-aminopropionitrile (BAPN) is a well-known, potent, and irreversible inhibitor of lysyl oxidase (LOX) and LOX-like (LOXL) proteins.[1][2][3] Its primary mechanism of action is to target and inhibit the enzymatic activity of the LOX family, which are copper-dependent enzymes responsible for the covalent cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[4][5] By inhibiting LOX, BAPN prevents the maturation and stabilization of collagen and elastin fibers.[1][6]
Q2: What are the common causes of BAPN-induced cytotoxicity in cell culture?
While BAPN is widely used to study the role of LOX and ECM remodeling, high concentrations or prolonged exposure can lead to cytotoxicity. The precise mechanisms of cytotoxicity are not fully elucidated but may be linked to:
-
Disruption of ECM integrity: Inhibition of essential collagen and elastin cross-linking can affect cell adhesion, signaling, and survival.
-
Off-target effects: At high concentrations, BAPN may have effects independent of LOX inhibition.
-
Cell-type specific sensitivity: Different cell types may exhibit varying tolerance to BAPN.
Q3: What is a typical starting concentration range for BAPN in vitro?
The optimal concentration of BAPN is highly dependent on the cell type and the specific experimental goals. Based on published studies, a general starting range is between 0.1 mM and 1.0 mM .[3][7] However, some studies have used concentrations as high as 10 mM for specific applications, while others have observed effects at concentrations as low as 0.025 mM.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How does exposure time influence BAPN cytotoxicity?
Exposure time is a critical factor. Cytotoxic effects can become more pronounced with longer incubation periods. For instance, a study on osteoblasts showed changes in cell proliferation at 24, 48, and 72 hours, with a decline in proliferation at 10.0 mM becoming more pronounced at the later time points.[7] It is recommended to start with the shortest effective exposure time and perform a time-course experiment to identify the optimal duration.
Troubleshooting Guide
This guide addresses common issues encountered when using BAPN in vitro.
Problem: High levels of cell death or unexpected changes in proliferation after BAPN treatment.
-
Possible Cause 1: BAPN concentration is too high.
-
Solution: The most critical step is to perform a dose-response (or concentration-response) experiment. Test a wide range of BAPN concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, 5.0, 10.0 mM) to identify the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration.[7] A cell proliferation assay, such as the MTT or CellTiter 96® AQueous One Solution Cell Proliferation Assay, can be used to quantify viable cells.[7]
-
-
Possible Cause 2: Prolonged exposure to BAPN.
-
Solution: Conduct a time-course experiment. Using a fixed, sub-lethal concentration of BAPN determined from your dose-response study, assess cell viability at multiple time points (e.g., 24, 48, 72 hours).[7] This will help you determine the longest possible exposure time before significant cytotoxicity occurs.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Different cell types have varying sensitivities to BAPN. For example, human umbilical vein endothelial cells (HUVECs) have been treated with 0.1-0.4 mM BAPN to inhibit angiogenesis and migration, while osteoblasts have been exposed to a range of 0-10 mM.[3][7] Review the literature for your specific cell line or a similar one to establish a suitable starting concentration range.
-
Data Summary Tables
Table 1: Effect of BAPN Concentration on Cell Proliferation and Viability
| Cell Type | BAPN Concentration (mM) | Exposure Time (hours) | Observed Effect | Citation |
| Osteoblasts | 1.0, 2.0, 5.0 | 24 | Significant increase in proliferation | [7] |
| Osteoblasts | 5.0 | 48 | Significant increase in proliferation | [7] |
| Osteoblasts | 0.25, 1.0 | 72 | Significant increase in proliferation | [7] |
| Osteoblasts | 10.0 | 48-72 | Decline in proliferation | [7] |
| Embryonic Tendon Cells | Not specified (concentrations known to inhibit LOX) | 72 | No significant differences in cell viability or proliferation | [9] |
Table 2: Effective BAPN Concentrations for Inhibiting Specific Cellular Processes
| Cellular Process | Cell Type | BAPN Concentration (mM) | Effect | Citation |
| Angiogenesis | HUVECs | 0.1, 0.2, 0.4 | Significant inhibition of VEGF, bFGF, and PMA-induced angiogenesis | [3] |
| Cell Migration | HUVECs | 0.1, 0.2, 0.4 | Significant inhibition of FBS-induced cell migration | [3] |
| Collagen Cross-linking | Osteoblasts | 0.25 | Sufficient to prevent maturation of divalent immature crosslinks to trivalent HP crosslinks | [8][10] |
| Gene Expression (BMP-1, POST, COL1A1, COL1A2) | Osteoblasts | > 0.25 | Upregulation of gene expression | [7] |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment for BAPN Cytotoxicity using a Colorimetric Assay (e.g., MTT/XTT/MTS)
This protocol is designed to determine the optimal, non-toxic concentration of BAPN for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[7]
-
BAPN Preparation: Prepare a stock solution of BAPN in sterile cell culture medium or PBS. Perform serial dilutions to create a range of concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 5, 10 mM).[7] Include a vehicle-only control (medium without BAPN).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different BAPN concentrations.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[7]
-
Viability Assay: Add the colorimetric reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well according to the manufacturer's instructions.[7]
-
Incubation with Reagent: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
-
Analysis: Normalize the data to the vehicle control (considered 100% viability) and plot cell viability against BAPN concentration to determine the IC50 and the maximum non-toxic concentration.
Protocol 2: Assessment of LOX Inhibition
To confirm that BAPN is effectively inhibiting LOX activity at the chosen non-toxic concentration, you can measure the formation of collagen cross-links.
-
Cell Culture and Treatment: Culture cells to confluence to allow for sufficient ECM deposition. Treat the cells with the determined optimal concentration of BAPN for a set period.
-
ECM Collection: Lyse the cells and collect the remaining ECM.
-
Hydrolysis: Hydrolyze the ECM proteins.
-
Cross-link Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry to quantify mature (e.g., pyridinoline) and immature (e.g., dehydro-dihydroxylysinonorleucine) collagen cross-links.[5] A significant reduction in cross-links in BAPN-treated samples compared to controls indicates effective LOX inhibition.[5][8]
Visualizations
References
- 1. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of beta-aminopropionitrile on elastin gene expression in smooth muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of BAPN in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing β-aminopropionitrile (BAPN) in long-term animal studies. The information is designed to help anticipate, manage, and mitigate common side effects associated with BAPN administration.
Frequently Asked Questions (FAQs)
Q1: What is β-aminopropionitrile (BAPN) and how does it work?
A1: β-aminopropionitrile (BAPN) is a lathyrogen, a compound that inhibits the enzyme lysyl oxidase (LOX).[1][2] LOX is crucial for the cross-linking of collagen and elastin (B1584352), which are essential proteins for the structural integrity of connective tissues.[1][2] By irreversibly inhibiting LOX, BAPN prevents the formation of these cross-links, leading to weakened connective tissues. This mechanism is often utilized in research to model diseases involving connective tissue disorders, such as aortic aneurysms and dissections.[1][3]
Q2: What are the most common and severe side effects of long-term BAPN administration in animals?
A2: The most significant side effects stem from the weakening of connective tissues and are collectively known as lathyrism. These include:
-
Cardiovascular Complications: Aortic dissection, aortic aneurysm, and rupture are the most life-threatening side effects, particularly in young, rapidly growing animals.[3][4] The incidence is highly dose-dependent.[3][4]
-
Skeletal Deformities (Osteolathyrism): BAPN can cause severe skeletal abnormalities, including kyphosis (curvature of the spine), bone pain, and exostosis (bony outgrowths).[1][5][6]
-
Other Organ System Effects: Less common but reported side effects include intestinal rupture and pleural effusion.[1]
Q3: How do factors like age, species, and strain influence the severity of BAPN-induced side effects?
A3: The response to BAPN is highly variable:
-
Age: Younger animals are significantly more susceptible to the toxic effects of BAPN, especially the development of aortic aneurysms and skeletal deformities, due to their active collagen and elastin synthesis during growth.[4]
-
Species: Different species exhibit varying sensitivities. For instance, pigs have been reported to develop severe osteolathyrism at doses used to induce aortic aneurysms.[7]
-
Strain: Even within the same species, different strains can have different susceptibilities. For example, C57BL/6 mice are more prone to developing aortic dissections compared to FVB mice.[4]
Troubleshooting Guides
Cardiovascular Complications
Problem: High incidence of aortic rupture and mortality in my BAPN-treated cohort.
Troubleshooting Steps:
-
Dose Reduction: The most critical factor is the BAPN dose. If you are experiencing high mortality, consider reducing the concentration of BAPN in the drinking water or the administered dose. A dose-response pilot study is highly recommended to determine the optimal dose for your specific animal model and research question.[3][4]
-
Age of Animals: Initiating BAPN treatment in slightly older animals may reduce the incidence of fatal aortic ruptures, as mature connective tissue is less susceptible to the effects of LOX inhibition.[4]
-
Strain Selection: If your research goals allow, consider using a more resistant strain of animal.[4]
-
Monitoring: Implement a rigorous monitoring protocol, including regular assessment of clinical signs (see Monitoring Protocols section). Consider non-invasive imaging techniques like ultrasound to monitor aortic diameter in valuable animals.
-
Humane Endpoints: Establish clear humane endpoints to euthanize animals that show signs of severe distress or impending aortic rupture, such as labored breathing, lethargy, or a sudden drop in body temperature.
Skeletal Deformities (Osteolathyrism)
Problem: Animals are developing severe skeletal deformities, affecting their mobility and welfare.
Troubleshooting Steps:
-
Dose Adjustment: As with cardiovascular complications, reducing the BAPN dose can lessen the severity of osteolathyrism.[7]
-
Housing Modifications: Provide modified housing to accommodate animals with impaired mobility. This may include single housing to prevent injury from cage mates, easily accessible food and water, and soft bedding.
-
Nutritional Support: Ensure adequate nutrition, as animals with skeletal deformities may have difficulty accessing food. This can involve providing food on the cage floor or using highly palatable, soft diets.[8][9]
-
Pain Management: Skeletal deformities can be painful. Consult with a veterinarian to develop an appropriate analgesic plan that will not interfere with your study parameters.
-
Monitoring: Regularly assess the severity of skeletal deformities and the animal's overall well-being. Define clear endpoints for euthanasia based on the degree of functional impairment.
General Health Decline
Problem: Animals are exhibiting weight loss, reduced water intake, and general poor condition.
Troubleshooting Steps:
-
Monitor Food and Water Intake: BAPN can affect water and food consumption.[1] Daily monitoring is crucial.
-
Palatability: BAPN can make drinking water unpalatable. Consider adding a sweetener (e.g., sucrose) to the BAPN solution to encourage drinking, ensuring the sweetener itself does not impact the study.
-
Nutritional Supplementation: Provide supplemental nutrition in the form of high-calorie, palatable gels or soft foods to counteract weight loss.[8][9]
-
Hydration Support: If dehydration is a concern, subcutaneous fluid administration may be necessary as a supportive measure.
-
Reduce Stress: Minimize environmental stressors by providing a quiet, stable environment with a consistent light-dark cycle.
Data Presentation
Table 1: Dose-Dependent Mortality in Rodent Models of BAPN-Induced Aortopathy
| Animal Model | BAPN Concentration (in drinking water) | Study Duration | Mortality/Aortic Rupture Rate | Reference |
| 3-week-old male C57BL/6J mice | 0.1% | 12 weeks | 0% | [4] |
| 3-week-old male C57BL/6J mice | 0.3% | 12 weeks | 60% | [4] |
| 3-week-old male C57BL/6J mice | 0.5% | 12 weeks | 80% | [3][4] |
| 4-5-week-old Sprague Dawley rats | 0.2% | 4 weeks | 16.7% | [1] |
| 4-5-week-old Sprague Dawley rats | 0.4% | 4 weeks | 50% | [1] |
| 4-5-week-old Sprague Dawley rats | 0.6% | 4 weeks | 56.7% | [1] |
| 3-week-old C57BL/6 mice | 0.2% | 4 weeks | 30% | [1] |
| 3-week-old C57BL/6 mice | 0.4% | 4 weeks | 20% | [1] |
| 3-week-old C57BL/6 mice | 0.6% | 4 weeks | 50% | [1] |
Table 2: Incidence of Aortic Dissecting Aneurysm in BAPN-Treated Rodents
| Animal Model | BAPN Concentration (in drinking water) | Study Duration | Incidence of Aortic Dissecting Aneurysm | Reference |
| 3-week-old C57BL/6 mice | 0.2% | 7 weeks | 50% | [1] |
| 3-week-old C57BL/6 mice | 0.4% | 7 weeks | 70% | [1] |
| 3-week-old C57BL/6 mice | 0.6% | 7 weeks | 60% | [1] |
Experimental Protocols
Protocol 1: General Health Monitoring
-
Frequency: Animals should be monitored at least once daily.[3]
-
Parameters to Assess:
-
Body Weight: Record body weight at least three times per week. A weight loss of more than 20% from baseline is a common humane endpoint.
-
Food and Water Intake: Measure daily water and food consumption, especially during the initial phase of BAPN administration.[1]
-
Clinical Signs: Observe for signs of distress, including hunched posture, piloerection, lethargy, labored breathing, and changes in gait.
-
Skeletal Deformities: Visually inspect for the development of kyphosis or other skeletal abnormalities.
-
-
Record Keeping: Maintain detailed records for each animal.
Protocol 2: Histological Assessment of Aortic Tissue
-
Tissue Collection: At the study endpoint, euthanize the animal and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Carefully dissect the entire aorta.
-
Fixation: Post-fix the aorta in 4% PFA overnight at 4°C.
-
Processing: Process the tissue for paraffin (B1166041) embedding.
-
Sectioning: Cut 5 µm thick sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and to identify areas of medial degeneration and dissection.
-
Verhoeff-Van Gieson (VVG): To visualize elastic fiber fragmentation and disorganization.
-
Masson's Trichrome: To assess collagen deposition and fibrosis.
-
-
Analysis: Quantify parameters such as medial thickness, degree of elastic fiber fragmentation, and collagen content using image analysis software.
Protocol 3: Monitoring of Biochemical Markers (Urinary CTX-II)
Urinary C-terminal telopeptide of type II collagen (CTX-II) is a biomarker of cartilage degradation and can be an indicator of osteolathyrism.
-
Sample Collection: Collect urine samples from animals at regular intervals (e.g., weekly or bi-weekly) using metabolic cages.
-
Sample Storage: Centrifuge the urine to remove debris and store the supernatant at -80°C until analysis.
-
Assay: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rodent urinary CTX-II. Follow the manufacturer's instructions for the assay procedure.
-
Data Normalization: Normalize CTX-II concentrations to urinary creatinine (B1669602) levels to account for variations in urine dilution.
-
Interpretation: A significant increase in urinary CTX-II levels may indicate the onset or progression of BAPN-induced cartilage and bone damage.[10]
Mandatory Visualizations
Caption: Mechanism of BAPN-induced inhibition of collagen cross-linking.
Caption: Decision workflow for monitoring and managing side effects in BAPN studies.
Caption: Logical relationship between BAPN dose and observed effects.
References
- 1. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jove.com [jove.com]
- 4. β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteolathyrism - Wikipedia [en.wikipedia.org]
- 6. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CT Characteristics of Osteolathyrism in a Pig Model of β‐Aminopropionitrile and Surgery‐Induced Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. viyorecuperation.com [viyorecuperation.com]
- 9. Nutritional Management of the Hospitalized and Critically Ill Patient - WSAVA2013 - VIN [vin.com]
- 10. Cross sectional evaluation of biochemical markers of bone, cartilage, and synovial tissue metabolism in patients with knee osteoarthritis: relations with disease activity and joint damage - PMC [pmc.ncbi.nlm.nih.gov]
beta-Aminopropionitrile fumarate stability and proper storage conditions
Technical Support Center: beta-Aminopropionitrile (BAPN) Fumarate (B1241708)
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of beta-Aminopropionitrile (BAPN) fumarate to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What is beta-Aminopropionitrile (BAPN) fumarate and what is its primary mechanism of action?
A1: Beta-Aminopropionitrile (BAPN) fumarate is the fumarate salt of BAPN, a compound known for its role as an irreversible inhibitor of lysyl oxidase (LOX).[1][2] LOX is a crucial enzyme in the formation of the extracellular matrix, and its inhibition by BAPN disrupts the cross-linking of collagen and elastin (B1584352) fibers.[1][3] This disruption leads to structurally and mechanically compromised connective tissues.[1] The fumarate salt form is typically used in experimental settings to enhance stability and delivery.[1]
Q2: What are the general stability characteristics of BAPN fumarate powder?
A2: BAPN fumarate is generally stable under normal laboratory conditions.[4] However, it is important to avoid certain conditions to prevent degradation. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5] Exposure to these substances can lead to decomposition.
Q3: What are the recommended storage conditions for solid BAPN fumarate?
A3: To ensure the long-term stability of solid BAPN fumarate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] It is crucial to protect it from moisture and incompatible materials.[5][6] For extended storage, a temperature of -20°C is recommended for the powder form, which can preserve it for up to 3 years.[8]
Q4: How should I store BAPN fumarate solutions?
A4: Once BAPN fumarate is in solution, its stability changes. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8] For storage, it is recommended to keep solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][8][9] When stored at -80°C, it is advised to use the solution within one year.[8] It is also recommended to store solutions under nitrogen and protected from light.[2]
Q5: What are the known hazardous decomposition products of BAPN fumarate?
A5: Thermal decomposition of BAPN fumarate can lead to the release of irritating gases and vapors.[4] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and cyanide fumes.[4][5]
Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my experiments using BAPN fumarate.
-
Possible Cause 1: Improper storage of solid BAPN fumarate.
-
Troubleshooting: Verify that the solid BAPN fumarate has been stored in a tightly sealed container in a cool, dry place, away from incompatible substances.[5][6] If the compound has been exposed to humidity or high temperatures, its integrity may be compromised. Consider using a fresh, properly stored batch for subsequent experiments.
-
-
Possible Cause 2: Degradation of BAPN fumarate stock solutions.
-
Troubleshooting: Review your storage procedures for stock solutions. Ensure they are aliquoted and stored at the recommended temperatures (-20°C or -80°C) to avoid freeze-thaw cycles.[2][8][9] If solutions were stored at room temperature or for longer than the recommended periods, they may have degraded. It is best to prepare fresh stock solutions for in vivo experiments on the day of use.[2]
-
-
Possible Cause 3: Incompatibility with other reagents.
-
Troubleshooting: BAPN fumarate is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5] Ensure that your experimental protocol does not involve the direct mixing of BAPN fumarate with these substances without appropriate buffering or reaction control.
-
Problem: The BAPN fumarate powder has changed in appearance (e.g., color change, clumping).
-
Possible Cause: Exposure to moisture or air.
-
Troubleshooting: A change in the physical appearance of the powder can indicate moisture absorption or oxidation. BAPN itself can slowly polymerize in an open container.[10] It is recommended to discard the product if you observe significant changes in its appearance and use a fresh, unopened vial for your experiments. Always ensure the container is tightly sealed after use.
-
Data Presentation
Table 1: Recommended Storage Conditions for BAPN Fumarate
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, well-ventilated area.[5][6][8] |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles; protect from light; store under nitrogen.[2][8] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2][8] |
Experimental Protocols
Protocol: Assessing the Purity and Stability of BAPN Fumarate
-
Objective: To determine the purity of a BAPN fumarate sample and assess its stability under specific storage conditions.
-
Materials:
-
BAPN fumarate sample (new and aged)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase (to be determined based on method development)
-
UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents for sample preparation (e.g., water, acetonitrile)
-
-
Methodology:
-
Standard Preparation: Accurately weigh a known amount of a new, certified BAPN fumarate standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the BAPN fumarate sample to be tested (both new and aged samples) and dissolve it in the same solvent as the standard to achieve a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
-
Data Analysis:
-
Determine the concentration of BAPN fumarate in the sample solutions by comparing their peak areas to the calibration curve.
-
The purity of the solid can be calculated.
-
By analyzing samples aged under different conditions (e.g., temperature, light exposure), the degradation rate can be determined by the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
-
-
Mandatory Visualization
Caption: Logical relationship between storage conditions and BAPN fumarate stability.
References
- 1. beta-Aminopropionitrile fumarate | 1119-28-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: beta-Aminopropionitrile Fumarate (BAPN-F) Formulations for In Vivo Research
Welcome to the technical support center for beta-Aminopropionitrile fumarate (B1241708) (BAPN-F). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of BAPN-F for in vivo applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of beta-Aminopropionitrile fumarate (BAPN-F)?
A1: this compound is a water-soluble compound. Published data indicates a solubility of up to 125 mg/mL in water, which can be facilitated by ultrasonication[1]. Another source suggests a solubility of 51 mg/mL in water[2]. It is important to note that BAPN-F is reportedly insoluble in dimethyl sulfoxide (B87167) (DMSO)[2].
Q2: My BAPN-F is not dissolving completely in my aqueous buffer. What can I do?
A2: If you are experiencing difficulty dissolving BAPN-F in an aqueous buffer such as phosphate-buffered saline (PBS), you can try the following:
-
Sonication: Use an ultrasonic bath or probe sonicator to aid dissolution. A protocol for dissolving BAPN-F in PBS at a concentration of 100 mg/mL specifically recommends the use of ultrasound[3].
-
Gentle Warming: Gently warm the solution in a water bath. However, be cautious about the temperature and duration to avoid potential degradation of the compound.
Q3: I observed precipitation when I added my concentrated BAPN-F stock solution to my final buffer. What causes this and how can I prevent it?
A3: Precipitation upon dilution of a stock solution into a final buffer is a common issue that can occur due to several factors, including:
-
Exceeding Solubility Limit: The final concentration in the new buffer may exceed the solubility limit of BAPN-F in that specific medium.
-
"Salting Out" Effect: The high salt concentration in some buffers can decrease the solubility of other solutes.
-
Temperature Changes: If the stock solution and the final buffer are at different temperatures, this can affect solubility.
To prevent precipitation, consider the following:
-
Prepare Fresh Solutions: It is recommended to prepare fresh solutions for in vivo use and use them promptly[3].
-
Optimize Concentration: If possible, lower the final concentration of BAPN-F in your experiment.
-
Incremental Addition: Add the stock solution to the final buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Co-solvents: For challenging formulations, the use of co-solvents may be necessary. See the detailed protocols below.
Q4: What are some recommended solvent systems for in vivo administration of BAPN-F?
A4: For in vivo studies, especially when higher concentrations are needed or when administering via routes other than drinking water, co-solvent systems are often employed. While BAPN-F itself is water-soluble, related compounds have been successfully formulated for in vivo use with the following vehicles:
-
For General In Vivo Use (based on β-Aminopropionitrile): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of 4 mg/mL[4].
-
Alternative Formulation (based on β-Aminopropionitrile): A solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been reported[5].
Important Note: When using co-solvents, it is crucial to include a vehicle-only control group in your experiments to account for any potential effects of the solvents themselves[3]. The toxicity of the vehicle should also be considered, especially for long-term studies[6].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Precipitation in stock solution upon storage | - Supersaturation- Temperature fluctuations- Solvent evaporation | - Store stock solutions at the recommended temperature (e.g., -20°C or -80°C for long-term storage)[1].- Ensure vials are tightly sealed to prevent solvent evaporation.- If precipitation is observed after thawing, gently warm and vortex or sonicate the solution to redissolve the compound[3]. |
| Cloudiness or precipitation in the final formulation | - Incompatibility with buffer components- pH of the final solution is unfavorable for solubility | - Filter the final solution through a 0.22 µm syringe filter before administration.- Test the solubility of BAPN-F in a small volume of the final buffer before preparing the full batch.- Consider adjusting the pH of the buffer, if appropriate for your experimental design.- If using co-solvents, ensure they are miscible and added in the correct order. |
| Difficulty achieving desired concentration | - The desired concentration exceeds the solubility limit in the chosen solvent. | - Refer to the quantitative data table below for solubility in different vehicles.- Employ a different solubilization strategy, such as using cyclodextrins or a co-solvent system as detailed in the experimental protocols. |
| Inconsistent results between experiments | - Degradation of BAPN-F in solution- Incomplete dissolution of the compound | - Always prepare fresh solutions for each experiment[3].- Visually inspect the solution for any undissolved particles before administration.- Ensure your weighing and dilution procedures are accurate and consistent. |
Quantitative Data on BAPN-F Solubility
The following table summarizes the reported solubility of beta-Aminopropionitrile and its fumarate salt in various solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 125 mg/mL | Requires ultrasonication[1]. |
| This compound | Water | 51 mg/mL | - |
| This compound | PBS | 100 mg/mL | Requires ultrasonication[3]. |
| This compound | DMSO | Insoluble | - |
| beta-Aminopropionitrile | Water | 100 mg/mL | Sonication is recommended[4][7]. |
| beta-Aminopropionitrile | DMSO | 100 mg/mL | Sonication is recommended[4][7]. |
| beta-Aminopropionitrile | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | Sonication is recommended[4]. |
Experimental Protocols
Protocol 1: Preparation of BAPN-F in PBS for Subcutaneous or Intraperitoneal Injection
This protocol is suitable for achieving a high concentration of BAPN-F in a standard buffered solution.
Materials:
-
This compound (BAPN-F) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tube or vial
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of BAPN-F powder and place it in a sterile conical tube.
-
Add the required volume of sterile PBS to achieve the target concentration (e.g., up to 100 mg/mL)[3].
-
Cap the tube securely and place it in an ultrasonic water bath.
-
Sonicate the solution until the BAPN-F is completely dissolved. The solution should be clear[3].
-
Visually inspect the solution for any remaining particulate matter.
-
If required for the administration route, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
It is recommended to use the prepared solution immediately[3].
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol, adapted from formulations used for the free base form of BAPN, is designed for situations where a non-aqueous or mixed-solvent system is required.
Materials:
-
beta-Aminopropionitrile (or its fumarate salt, solubility may vary)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare a stock solution of the compound in DMSO if necessary.
-
In a sterile tube, add the required volume of each solvent in the following order, ensuring the solution is clear after each addition: a. Add 10% of the final volume as DMSO (containing the compound if a stock was made). b. Add 40% of the final volume as PEG300 and mix thoroughly. c. Add 5% of the final volume as Tween-80 and mix thoroughly. d. Add 45% of the final volume as sterile saline to bring the solution to the final desired volume[4].
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution[3].
-
The final solution should be a clear solution.
-
Administer the formulation to the animal model as required. Remember to include a vehicle control group in your study.
Signaling Pathway and Experimental Workflow Diagrams
BAPN-F is an irreversible inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM)[8][9]. By inhibiting LOX, BAPN-F can modulate various signaling pathways involved in fibrosis and tissue remodeling. One such key pathway involves Transforming Growth Factor-beta (TGF-β).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Aminopropionitrile | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Beta-Aminopropionitrile (BAPN) Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-aminopropionitrile (BAPN) fumarate (B1241708). Our goal is to help you address specific issues you may encounter during your experiments and navigate the challenges of its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of beta-aminopropionitrile (BAPN) fumarate?
A1: Beta-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase (LOX) and the LOX-like (LOXL) family of enzymes.[1][2] These copper-dependent amine oxidases are crucial for the covalent cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][3] By inhibiting LOX, BAPN prevents the formation of stable collagen and elastin fibers, which is the basis for its use in studies of fibrosis and other conditions involving ECM remodeling.[1]
Q2: What are the known off-target effects of BAPN?
A2: While BAPN is a powerful tool for studying LOX inhibition, it is known to have several off-target effects that researchers must consider:
-
Lathyrism: Chronic administration can lead to a condition called lathyrism, which manifests with neurological and skeletal defects.[3][4] This is due to the systemic inhibition of collagen and elastin cross-linking.
-
Non-specific Amine Oxidase Inhibition: BAPN is not entirely specific to the LOX family and can inhibit other amine oxidases. This can lead to the production of reactive oxygen species (ROS), which can cause cellular damage.[5]
-
Cytotoxicity: At higher concentrations, BAPN can be cytotoxic to certain cell types. For example, it has been shown to induce cell death in epidermal cells.
-
Metabolic Alterations: Studies have shown that BAPN can influence metabolic parameters, including reducing body weight gain and improving glucose and insulin (B600854) profiles in diet-induced obesity models.[6][7]
-
Effects on Angiogenesis and Cell Migration: BAPN can inhibit angiogenesis (the formation of new blood vessels) and cell migration, which may be independent of its effects on the ECM.[1]
Q3: How can I minimize the off-target effects of BAPN in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the lowest effective concentration of BAPN that achieves the desired level of LOX inhibition without causing significant off-target effects.[6][8]
-
Use of Appropriate Controls: Always include multiple controls in your experiments. This should include vehicle-treated controls, and if possible, a positive control for the off-target effect you are most concerned about.
-
In Vitro vs. In Vivo Systems: Be aware that off-target effects can differ between in vitro and in vivo systems. In vivo, metabolic processes can alter the compound's activity and toxicity profile.
-
Cell-Type Specificity: The off-target effects of BAPN can be cell-type specific. It is important to characterize the effects of BAPN on your specific cell line or animal model.
-
Highly Purified BAPN Fumarate: The purity of the BAPN fumarate used can influence its toxicity. Using a highly purified form may help to reduce some off-target effects.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common problems encountered during experiments with BAPN.
Unexpected Outcome 1: High levels of cell death in culture, even at low BAPN concentrations.
-
Possible Cause 1: Cell-type sensitivity. Some cell types are inherently more sensitive to BAPN.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of BAPN for your specific cell line. Start with a concentration well below the IC50.
-
-
Possible Cause 2: Non-specific amine oxidase inhibition and ROS production. The cell death may be due to oxidative stress rather than direct LOX inhibition.
-
Solution: Measure ROS levels in your BAPN-treated cells using a fluorescent probe like DCFH-DA.[9] If ROS levels are elevated, consider co-treatment with an antioxidant as a control experiment to see if it rescues the phenotype.
-
-
Possible Cause 3: Impurities in the BAPN fumarate.
-
Solution: Ensure you are using a high-purity grade of BAPN fumarate. If in doubt, obtain a new batch from a reputable supplier.
-
Unexpected Outcome 2: No significant effect on collagen cross-linking is observed.
-
Possible Cause 1: Insufficient BAPN concentration or treatment time. The concentration of BAPN may be too low, or the treatment duration may be too short to see a significant effect.
-
Solution: Increase the concentration of BAPN and/or the duration of the treatment. Refer to the literature for effective concentrations in similar experimental systems. A good starting point for in vitro studies is often in the range of 100-500 µM.[2]
-
-
Possible Cause 2: Low LOX expression in your cells. The target enzyme may not be present in sufficient quantities.
-
Solution: Confirm LOX expression in your cell line or tissue using qPCR or Western blotting.
-
-
Possible Cause 3: Issues with the collagen cross-linking assay. The method used to measure cross-linking may not be sensitive enough.
-
Solution: Ensure your assay for collagen cross-linking (e.g., analysis of collagen solubility, or quantification of cross-link products by HPLC) is validated and sensitive enough to detect changes.
-
Unexpected Outcome 3: In vivo study shows unexpected phenotypes, such as weight loss or neurological symptoms.
-
Possible Cause 1: Lathyrism. These are classic signs of lathyrism, a known off-target effect of BAPN.[10]
-
Solution: Monitor animals closely for any signs of toxicity. Consider reducing the dose or the duration of BAPN administration. It is crucial to have established humane endpoints for your study.
-
-
Possible Cause 2: Dehydration due to altered water intake. BAPN administration in drinking water can sometimes affect the animals' water consumption.
-
Solution: Carefully monitor water intake and body weight daily. If a significant decrease in water consumption is observed, consider alternative administration routes such as oral gavage or osmotic mini-pumps.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of BAPN from various studies. This information can help you in designing your experiments.
Table 1: Effects of BAPN on Cell Proliferation and Viability
| Cell Type | BAPN Concentration | Duration | Effect on Proliferation/Viability |
| Osteoblasts | 1 mM, 2 mM, 5 mM | 24 hours | Significant increase in proliferation |
| Osteoblasts | 10 mM | 48-72 hours | Decrease in proliferation |
| AT-1 Tumor Cells (Normoxia) | Up to 1000 µM | Up to 72 hours | No significant changes in cell viability |
| AT-1 Tumor Cells (Hypoxia) | Up to 1000 µM | Up to 72 hours | No significant changes in cell viability |
Table 2: Effects of BAPN on Angiogenesis and Cell Migration
| Cell Type | Assay | BAPN Concentration | Effect |
| HUVECs | Angiogenesis Assay | 0.1, 0.2, 0.4 mM | Significantly inhibited angiogenesis induced by VEGF, bFGF, and PMA |
| HUVECs | Migration Assay | 0.1, 0.2, 0.4 mM | Significantly inhibited cell migration |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of BAPN.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic effects of BAPN on adherent cells.
Materials:
-
Cells of interest
-
96-well plates
-
BAPN fumarate stock solution (e.g., 100 mM in sterile water or PBS)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BAPN in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the BAPN dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the BAPN stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the effect of BAPN on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel or similar basement membrane extract
-
96-well plate, pre-chilled
-
Endothelial cell growth medium
-
BAPN fumarate
-
VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus
Procedure:
-
Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of BAPN (e.g., 0, 0.1, 0.2, 0.4 mM).[1]
-
Seed 1.5-2 x 10^4 cells per well onto the solidified Matrigel.
-
Add a pro-angiogenic stimulus, such as VEGF (e.g., 50 ng/mL), to the appropriate wells.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points or total tube length using image analysis software.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.[9]
Materials:
-
Cells of interest
-
24-well plate or other suitable culture vessel
-
BAPN fumarate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture vessel and treat with the desired concentrations of BAPN for the appropriate duration.
-
Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in serum-free medium immediately before use.
-
Wash the cells twice with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add PBS or imaging buffer to the cells.
-
Immediately measure the fluorescence using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).
-
Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.
Signaling Pathways and Visualizations
BAPN can indirectly affect several signaling pathways. The following diagrams illustrate some of these interactions.
Caption: Overview of BAPN's on-target and off-target effects.
Caption: Simplified TGF-β signaling pathway in fibrosis and BAPN's point of action.
Caption: A logical workflow for investigating BAPN's effects.
References
- 1. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lysyl oxidase expression by dextran sulfate affects invasion and migration of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BAPN-Induced Aortopathy Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing β-aminopropionitrile (BAPN) to induce aortic pathologies in animal models. Careful consideration of animal strain and age is critical for reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAPN in inducing aortic pathologies?
A1: BAPN is an irreversible inhibitor of lysyl oxidase (LOX) and LOX-like proteins.[1] LOX is a crucial enzyme responsible for the cross-linking of collagen and elastin, the primary structural components of the aortic wall.[2] By inhibiting LOX, BAPN prevents the formation of a stable extracellular matrix, leading to a weakened aortic wall that is prone to dilation, aneurysm, and dissection.[2]
Q2: Why is animal age a critical factor in BAPN studies?
A2: The susceptibility to BAPN-induced aortopathies is highly age-dependent. Young animals, particularly mice aged 3-4 weeks, are significantly more susceptible because their aortic extracellular matrix is still undergoing active development and maturation, a process heavily reliant on LOX activity.[2] In contrast, mature mice (e.g., 26 weeks old) have a mature and stable extracellular matrix, making them resistant to the effects of BAPN when administered alone.[2] Studies have shown that initiating BAPN treatment at 3 or 4 weeks of age in C57BL/6J mice leads to a high rate of aortic rupture and pathology, whereas no significant effects are observed when treatment starts at 26 weeks.[2]
Q3: Which animal strains are most commonly used, and how do they differ in their response to BAPN?
A3: C57BL/6 mice are the most frequently used strain for inducing thoracic aortic aneurysms with BAPN.[3] However, there is significant variability in susceptibility between different strains. C57BL/6J and C57BL/6N substrains are highly susceptible to BAPN-induced aortic pathologies.[4] In contrast, FVB mice exhibit a much lower susceptibility, with a significantly lower incidence of aortic dissection and rupture compared to C57BL/6 mice.[5][6] Sprague Dawley (SD) rats have also been used, but they may develop other complications like intestinal rupture at a higher rate than dissecting aneurysms.[7]
Troubleshooting Guide
Issue 1: High mortality rate in my BAPN-treated cohort.
-
Potential Cause: Dose of BAPN is too high.
-
Recommendation: The dose of BAPN is directly correlated with the incidence of aortic rupture and mortality. A dose-response study in 3-week-old male C57BL/6J mice showed that 0.5% BAPN in drinking water resulted in an 80% mortality rate due to aortic rupture, while a 0.3% concentration led to 60% mortality, and no deaths occurred at 0.1%.[4] Consider reducing the BAPN concentration in the drinking water or diet.
-
-
Potential Cause: Age of animals at the start of treatment.
-
Recommendation: Mice starting BAPN treatment at 3 weeks of age have a significantly higher aortic rupture rate compared to those starting at 4 weeks of age.[2] If mortality is too high, consider initiating treatment in slightly older, yet still susceptible, animals.
-
-
Potential Cause: Animal strain.
-
Recommendation: As noted in the FAQs, C57BL/6 strains are highly susceptible. If high mortality is hindering your study, consider using a more resistant strain like FVB, or be prepared for a higher rate of adverse events in C57BL/6 mice.
-
Issue 2: Inconsistent or no development of aortic aneurysms.
-
Potential Cause: Animal age is too high.
-
Recommendation: Ensure you are using young animals (3-4 weeks for mice) where the extracellular matrix is actively remodeling. BAPN alone is generally ineffective in inducing significant aortic pathology in adult mice.[2]
-
-
Potential Cause: Insufficient dose or duration of BAPN administration.
-
Recommendation: Review your protocol and ensure the BAPN dose is adequate for the chosen strain. Most successful protocols with BAPN alone in C57BL/6 mice use concentrations around 0.5% (w/vol) in drinking water for at least 4 weeks.[2]
-
-
Potential Cause: Animal strain is resistant.
-
Potential Cause: Inconsistent water/food intake.
-
Recommendation: BAPN can affect water and food intake, which may lead to variable dosing.[7] Monitor water and food consumption, especially when using higher concentrations of BAPN.
-
Issue 3: Unexpected side effects are observed (e.g., scoliosis, intestinal rupture).
-
Potential Cause: Systemic effects of LOX inhibition.
-
Recommendation: BAPN is a systemic inhibitor of LOX, which is crucial for connective tissue integrity throughout the body. Side effects such as scoliosis and intestinal rupture have been reported, particularly in rats.[7] These are known complications of lathyrism (the condition induced by BAPN). Careful monitoring of animal health is essential. If these side effects are compromising your study, consider a lower dose of BAPN or a shorter treatment duration.
-
Data Presentation
Table 1: Impact of BAPN Dose on Mortality in 3-Week-Old Male C57BL/6J Mice (12-Week Study)
| BAPN Concentration (wt/vol in drinking water) | Mortality Rate due to Aortic Rupture |
| 0.1% | 0% |
| 0.3% | 60% |
| 0.5% | 80% |
Data sourced from a study on BAPN-induced aortopathies.[4]
Table 2: Strain-Dependent Susceptibility to BAPN-Induced Aortic Pathology in 3-Week-Old Male Mice (0.5% BAPN in drinking water)
| Mouse Strain | Aortic Rupture / Mortality | Aortopathy Development |
| C57BL/6J | High (95% mortality in one study) | Highly susceptible |
| C57BL/6N | High (80% mortality in one study) | Highly susceptible |
| B6/129SF1 | Delayed aortic rupture | Susceptible |
| 129X1 | Low (approx. 14% mortality) | Moderately susceptible |
| FVB | No mortality reported | Low susceptibility/Resistant |
Data compiled from studies comparing different mouse strains.[4][5][6]
Table 3: Age-Dependent Mortality in Male C57BL/6J Mice (0.5% BAPN in drinking water)
| Age at Start of BAPN Administration | Outcome |
| 3 weeks | High mortality rate due to aortic rupture |
| 4 weeks | Lower mortality rate compared to 3-week-old mice |
| 26 weeks | No mortality or overt pathologies observed |
Based on findings that demonstrate the critical role of age in BAPN-induced pathology.[2]
Experimental Protocols
Protocol: Induction of Thoracic Aortic Aneurysm in Mice using BAPN in Drinking Water
-
Animal Selection: Use 3 to 4-week-old male C57BL/6J mice.
-
BAPN Solution Preparation: Prepare a 0.5% (wt/vol) solution of β-aminopropionitrile monofumarate in the drinking water. Ensure the BAPN is fully dissolved.
-
Administration: Provide the BAPN-containing water ad libitum for a period of 4 to 12 weeks. Replace the BAPN solution every 2-3 days to ensure its stability and potency.
-
Monitoring: Monitor the animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty, which could indicate aortic dissection or rupture. Record water intake to estimate the BAPN dose consumed.
Mandatory Visualization
Caption: BAPN inhibits Lysyl Oxidase, disrupting ECM integrity.
Caption: Workflow for BAPN-induced aortopathy studies in mice.
Caption: Impact of strain and age on BAPN study outcomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Establishment of β-aminopropionitrile-induced aortic dissection model in C57Bl/6J mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
Technical Support Center: Managing Rodent Welfare in B-aminopropionitrile (BAPN) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weight loss in rodents treated with β-aminopropionitrile (BAPN).
Troubleshooting Guides
Issue 1: Significant Weight Loss Observed in BAPN-Treated Rodents
Question: My rodents are losing a significant amount of weight after starting BAPN treatment. What are the potential causes and how can I address this?
Answer:
Weight loss is a commonly reported side effect in rodents administered BAPN, particularly at higher concentrations used to induce experimental models like aortic aneurysms.[1][2] The weight loss is often multifactorial. Here's a step-by-step guide to troubleshoot and manage the issue:
Potential Causes & Corrective Actions:
| Potential Cause | Corrective Action |
| Reduced Water Intake | BAPN can alter the taste of drinking water, leading to decreased consumption.[1] Monitor water intake daily. Consider offering a more palatable hydration source, such as a hydrogel or a 5% sucrose (B13894) solution, alongside the BAPN-containing water. For severe dehydration, subcutaneous fluid administration may be necessary after consulting with a veterinarian. |
| Reduced Food Intake | General malaise or specific gastrointestinal side effects can lead to anorexia. Monitor food consumption daily. Provide a highly palatable, energy-dense diet to encourage eating. Soft chow or wet mash can be more appealing to animals feeling unwell. |
| Gastrointestinal Distress | BAPN has been associated with severe side effects such as intestinal rupture in rats at higher doses.[1][3] Monitor animals closely for signs of abdominal pain, bloating, or changes in feces. If gastrointestinal issues are suspected, reduce the BAPN concentration or discontinue treatment and consult with veterinary staff. |
| General Toxicity/Malaise | BAPN administration can induce a state of general malaise, leading to reduced activity and self-care, including eating and drinking. Implement a detailed daily monitoring plan that includes body weight, food and water intake, clinical signs of distress (e.g., hunched posture, ruffled fur), and activity levels. |
| BAPN Concentration Too High | The degree of weight loss is often dose-dependent.[4] If severe weight loss is observed across a cohort, consider reducing the concentration of BAPN in subsequent experiments if the study design allows. |
Experimental Workflow for Managing Weight Loss:
Frequently Asked Questions (FAQs)
Q1: Is weight loss an expected side effect of BAPN treatment in rodents?
A1: Yes, a decrease in body weight or a reduction in weight gain is a frequently reported outcome in studies using BAPN to induce models of aortic dissection and other connective tissue disorders.[1][2] The effect is often dependent on the dose and duration of BAPN administration.[4] However, in models of diet-induced obesity, BAPN has been shown to attenuate weight gain, suggesting the metabolic context of the animal model is important.[5][6]
Q2: What is the typical magnitude of weight loss observed with BAPN treatment?
A2: The amount of weight loss can vary depending on the BAPN concentration, rodent species, and strain. The following table summarizes data from a study using different concentrations of BAPN in drinking water for seven weeks.[1]
| Animal | BAPN Concentration in Water | Observation on Body Weight |
| Sprague Dawley Rats | 0.2%, 0.4%, 0.6% | Decreasing trend in body weight with increasing BAPN concentration. |
| C57BL/6 Mice | 0.2%, 0.4%, 0.6% | Decreasing trend in body weight with increasing BAPN concentration. |
Q3: My rodents' water consumption has decreased after adding BAPN. Is this normal?
A3: Yes, a reduction in water intake is a known side effect of BAPN administration in drinking water.[1] This is likely due to the taste of the compound. As BAPN concentration increases, water intake tends to decrease.[1]
Q4: Are there alternative methods for BAPN administration besides drinking water?
A4: Yes, while administration in drinking water is common for young mice, other methods have been used, including:
Switching to an alternative administration route like oral gavage could ensure consistent dosing and bypass issues of taste aversion, but it is a more labor-intensive and potentially stressful procedure for the animals.
Q5: What are the key parameters to monitor in BAPN-treated rodents?
A5: A comprehensive monitoring plan is crucial. Key parameters include:
-
Body weight: Daily or at least three times per week.
-
Food and water intake: Daily measurements.
-
Clinical signs: Daily observation for signs of pain or distress (e.g., hunched posture, piloerection, lethargy, abnormal gait).
-
Hydration status: Skin turgor, sunken eyes.
-
Gastrointestinal function: Fecal output and consistency.
Q6: What is the mechanism by which BAPN causes weight loss?
A6: The direct mechanism for BAPN-induced weight loss is not fully elucidated in the context of appetite-regulating pathways. BAPN is a specific and irreversible inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix.[3][5] The weight loss is likely a secondary consequence of the systemic effects of LOX inhibition, which may include:
-
General malaise and discomfort.
-
Reduced food and water intake due to taste aversion or systemic effects. [1]
-
Increased inflammation , as BAPN models are often associated with an inflammatory response.[3][4]
The following diagram illustrates the known mechanism of BAPN and the hypothesized downstream effects leading to weight loss.
Experimental Protocols
Protocol 1: BAPN Administration in Drinking Water
This protocol is adapted from studies inducing aortic aneurysms in rodents.[1][8]
Objective: To administer BAPN to rodents via their drinking water.
Materials:
-
β-aminopropionitrile fumarate (B1241708) salt (BAPN)
-
Distilled water
-
Animal drinking bottles
-
Scale for weighing animals and BAPN
-
Graduated cylinders
Procedure:
-
Preparation of BAPN Solution:
-
Calculate the required amount of BAPN based on the desired concentration (e.g., 0.2%, 0.4%, or 0.6% w/v). For a 0.4% solution, dissolve 4 grams of BAPN in 1 liter of distilled water.
-
Prepare the solution fresh at least twice a week and store it in a light-protected container.
-
-
Animal Acclimation:
-
Allow animals to acclimate to the housing facility for at least 3 days before the start of the experiment.[1]
-
-
Administration:
-
Replace the regular drinking water with the BAPN-containing solution. Ensure all animals have ad libitum access to the solution and standard chow.
-
-
Monitoring:
Protocol 2: Nutritional Supplementation via Oral Gavage
This is a general protocol for providing nutritional support to rodents experiencing significant weight loss and anorexia. It should be performed by trained personnel.[9][10][11][12]
Objective: To provide a liquid nutritional supplement to rodents that are not consuming adequate calories voluntarily.
Materials:
-
A commercially available liquid nutritional supplement for rodents or a custom-formulated high-calorie liquid diet.
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded ball tip.[10]
-
Syringes (1-3 mL).
-
Scale for weighing animals.
Procedure:
-
Determine Dosing Volume:
-
Animal Restraint:
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the needle alongside the animal, with the tip at the last rib; the hub should be at the mouth. Mark the needle to prevent over-insertion.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes. Do not force the needle. If there is resistance, withdraw and try again.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the liquid supplement.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of respiratory distress (e.g., gurgling sounds, fluid from the nose), which could indicate accidental administration into the lungs.
-
Return the animal to its cage and continue daily monitoring of weight and clinical signs.
-
References
- 1. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
BAPN Technical Support Center: Navigating Local vs. Systemic Delivery
Welcome to the Beta-aminopropionitrile (BAPN) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of BAPN, a potent and irreversible inhibitor of lysyl oxidase (LOX) enzymes. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help you navigate the challenges of local versus systemic BAPN delivery in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAPN?
A1: BAPN is a lathyrogen that irreversibly inhibits the activity of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes. These copper-dependent enzymes are crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM). By inhibiting LOX, BAPN prevents the formation of these cross-links, leading to a less stiff and more soluble ECM.
Q2: What are the main differences in outcomes between systemic and local delivery of BAPN?
A2: Systemic delivery of BAPN affects the entire organism, which can lead to widespread inhibition of collagen and elastin cross-linking. While this can be effective for systemic diseases, it is also associated with significant side effects, collectively known as lathyrism, which includes skeletal deformities and aortic aneurysms. Local delivery aims to restrict the effects of BAPN to a specific target tissue, thereby minimizing systemic toxicity and achieving a higher local concentration for greater efficacy at the target site.
Q3: How should I prepare and store BAPN solutions?
A3: BAPN is typically used as BAPN fumarate (B1241708) salt, which is more stable than the free base form. For in vitro studies, BAPN fumarate can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium. For in vivo systemic administration, it is often dissolved in drinking water. It is recommended to prepare fresh solutions for each experiment. BAPN base in solution is unstable and can hydrolyze to form toxic byproducts, so prolonged storage of solutions is not advised. If storage is necessary, aliquot and freeze at -20°C for short-term storage, and protect from light.
Q4: What are the key considerations when choosing a BAPN concentration for my in vitro experiment?
A4: The optimal BAPN concentration for in vitro studies is cell-type and application-dependent. It is crucial to perform a dose-response study to determine the effective concentration that inhibits LOX activity without causing significant cytotoxicity. Concentrations ranging from 0.1 mM to 10 mM have been reported in the literature.[1] It is important to note that higher concentrations can sometimes lead to paradoxical effects or off-target toxicities.[2]
Troubleshooting Guide
Issue 1: High mortality or unexpected side effects in animal models with systemic BAPN administration.
-
Question: My mice are experiencing a high rate of aortic rupture and other adverse effects after systemic BAPN administration. What could be the cause and how can I mitigate this?
-
Answer:
-
Possible Cause 1: Dose is too high. BAPN toxicity is dose-dependent. High concentrations in drinking water (e.g., 0.5% w/v) can lead to high mortality rates.
-
Troubleshooting:
-
Reduce the concentration of BAPN in the drinking water. A dose-response study is recommended to find the optimal balance between efficacy and toxicity for your specific animal model and strain.
-
Consider the age and strain of the mice. Younger mice (3-4 weeks old) are more susceptible to BAPN-induced aortopathies than older mice.[3][4] Different mouse strains also have varying susceptibility.[3][4]
-
-
Possible Cause 2: Route of administration. While administration in drinking water is common, it can lead to variability in intake.
-
Troubleshooting:
-
For more controlled dosing, consider using osmotic mini-pumps for continuous subcutaneous infusion or daily intraperitoneal injections. However, be aware of the solubility limits of BAPN when using osmotic pumps.
-
-
Issue 2: Inconsistent or no effect of BAPN in my in vitro experiments.
-
Question: I am not observing the expected decrease in collagen cross-linking or other effects of BAPN in my cell culture experiments. What could be wrong?
-
Answer:
-
Possible Cause 1: BAPN degradation. BAPN solutions, especially the free base form, can be unstable.
-
Troubleshooting:
-
Always use highly purified BAPN fumarate.
-
Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Suboptimal concentration. The effective concentration of BAPN can vary significantly between cell types.
-
Troubleshooting:
-
Possible Cause 3: Low LOX expression. The cell line you are using may not express high enough levels of LOX enzymes for a significant effect of BAPN to be observed.
-
Troubleshooting:
-
Confirm LOX expression in your cell line using qPCR or Western blot.
-
Consider stimulating LOX expression with TGF-β1 if appropriate for your experimental model.
-
-
Issue 3: Difficulty with local BAPN delivery using a hydrogel.
-
Question: My BAPN-loaded hydrogel is releasing the drug too quickly, or I am seeing an inflammatory response at the injection site. How can I troubleshoot this?
-
Answer:
-
Possible Cause 1: Inappropriate hydrogel formulation. The composition of the hydrogel will determine its degradation rate and drug release profile.
-
Troubleshooting:
-
Modify the hydrogel's cross-linking density. Higher cross-linking will generally lead to slower degradation and more sustained release.
-
Choose a different polymer. Natural polymers like gelatin or synthetic polymers like PEG can be used, each with different properties.
-
-
Possible Cause 2: Inflammatory reaction to the hydrogel material. The biomaterial itself may be causing an inflammatory response.
-
Troubleshooting:
-
Ensure all hydrogel components are biocompatible and sterile.
-
Include a control group with the hydrogel vehicle alone (without BAPN) to assess the material's intrinsic effects.
-
-
Possible Cause 3: BAPN instability within the hydrogel. The local environment within the hydrogel could affect BAPN stability.
-
Troubleshooting:
-
Assess the stability of BAPN within your hydrogel formulation under physiological conditions (37°C, pH 7.4) before in vivo use.
-
-
Data Presentation: Local vs. Systemic BAPN Delivery
| Parameter | Systemic Delivery | Local Delivery | Key Considerations |
| Administration Route | Oral (drinking water), Intraperitoneal (IP) injection, Subcutaneous (SC) infusion (osmotic pump) | Direct injection, Topical application, Implantable scaffolds (hydrogels, nanofibers) | Local delivery requires a suitable vehicle for sustained release. |
| Typical Dosage (Rodent) | 100-500 mg/kg/day | Highly variable depending on application and delivery vehicle. | Local delivery aims for high concentration at the target site with low systemic exposure. |
| Efficacy | Effective in various models of fibrosis, but limited by toxicity. | Can achieve high efficacy at the target site with reduced systemic side effects.[6] | Efficacy of local delivery is highly dependent on the release kinetics of the delivery system. |
| Key Challenge | Systemic Toxicity (Lathyrism): Skeletal deformities, aortic aneurysms, skin fragility. | Drug Delivery Vehicle: Achieving sustained and targeted release, biocompatibility of the vehicle. | The choice of delivery method is a trade-off between systemic effects and the complexities of localized delivery systems. |
| Off-Target Effects | Widespread inhibition of LOX enzymes throughout the body. | Minimized systemic exposure, but potential for local tissue reactions to the delivery vehicle. | Local delivery significantly reduces the risk of systemic off-target effects. |
Experimental Protocols
Protocol 1: Systemic BAPN Administration in Mice via Drinking Water
This protocol is adapted from studies inducing aortic aneurysms in mice.[3][4]
-
Animal Model: 3-4 week old C57BL/6J male mice.
-
BAPN Solution Preparation:
-
Dissolve BAPN fumarate (Sigma-Aldrich) in drinking water to a final concentration of 0.2% to 0.5% (w/v).
-
Protect the solution from light by using amber-colored water bottles.
-
Prepare fresh BAPN solution every 2-3 days.
-
-
Administration:
-
Provide the BAPN-containing water ad libitum.
-
Monitor water consumption to estimate the daily dose of BAPN.
-
-
Monitoring:
-
Monitor the body weight of the mice regularly (e.g., twice a week).
-
Closely observe the animals for any signs of toxicity, such as hind limb paralysis, spinal curvature, or distress.
-
At the experimental endpoint, tissues can be harvested for histological analysis, collagen quantification, and LOX activity assays.
-
-
Control Group:
-
Administer drinking water without BAPN to a control group of mice.
-
Protocol 2: Preparation of a BAPN-Loaded Gelatin Hydrogel for Local Delivery
This is a general protocol for creating a simple, injectable gelatin-based hydrogel.
-
Materials:
-
Gelatin (Type A or B)
-
BAPN fumarate
-
Microbial transglutaminase (mTG) for cross-linking
-
Sterile PBS (pH 7.4)
-
-
Hydrogel Preparation:
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin in sterile PBS at 37°C.
-
Prepare a stock solution of BAPN fumarate in sterile PBS.
-
Add the BAPN stock solution to the gelatin solution to achieve the desired final concentration (e.g., 1-10 mM).
-
Prepare a 10% (w/v) mTG solution in sterile PBS.
-
-
Cross-linking and Loading:
-
To initiate cross-linking, add the mTG solution to the BAPN-gelatin solution at a ratio of 1:10 (mTG:gelatin solution).
-
Mix gently but thoroughly and immediately use for injection into the target site. The hydrogel will cross-link in situ at 37°C.
-
-
Characterization (Recommended):
-
Before in vivo use, characterize the hydrogel's properties, including swelling ratio, degradation rate, and in vitro BAPN release kinetics.
-
-
Control Groups:
-
A control group receiving an injection of the gelatin hydrogel without BAPN.
-
A sham group receiving a saline injection.
-
Protocol 3: In Vitro Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This protocol provides a general method to assess the inhibitory effect of BAPN on LOX activity in tissue or cell lysates.
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer (e.g., a buffer containing urea (B33335) and sodium borate, pH 8.2).[7]
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Use a commercial LOX activity assay kit (e.g., Abcam, ab112139) that measures hydrogen peroxide (a byproduct of the LOX reaction) via a fluorescent probe.[8]
-
In a 96-well black plate, add your sample lysate.
-
Add BAPN at various concentrations to determine its inhibitory effect. Include a vehicle control.
-
Add the LOX substrate and other reaction components as per the kit's instructions.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) at multiple time points.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (increase in fluorescence over time) for each condition.
-
Normalize the LOX activity to the protein concentration of the sample.
-
Determine the percentage of inhibition by BAPN compared to the vehicle control.
-
Mandatory Visualizations
Caption: BAPN's mechanism of action: Irreversible inhibition of Lysyl Oxidase (LOX).
Caption: Experimental workflow for local BAPN delivery using a hydrogel.
Caption: Comparison of challenges in local versus systemic BAPN delivery.
References
- 1. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lysyl Oxidase Inhibition on Angiotensin II-Induced Arterial Hypertension, Remodeling, and Stiffness | PLOS One [journals.plos.org]
- 8. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide: Beta-Aminopropionitrile Fumarate versus D-Penicillamine in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases. The development of effective anti-fibrotic therapies remains a significant challenge. This guide provides an objective comparison of two commonly investigated anti-fibrotic agents: beta-aminopropionitrile (BAPN) fumarate (B1241708) and D-penicillamine. We will delve into their mechanisms of action, present available quantitative experimental data, and provide detailed experimental protocols relevant to their study.
Introduction and Mechanisms of Action
Beta-Aminopropionitrile (BAPN) is a well-established and potent irreversible inhibitor of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes.[1] LOX is a critical enzyme responsible for the covalent cross-linking of collagen and elastin (B1584352), which provides structural integrity to the ECM. By inhibiting LOX, BAPN prevents the formation of these cross-links, leading to a less rigid and more susceptible to degradation ECM, thereby attenuating fibrosis.[1] Some studies also suggest that BAPN may indirectly modulate transforming growth factor-beta (TGF-β) signaling, a key pro-fibrotic pathway, through its inhibition of LOX.[2][3]
D-penicillamine , a chelating agent, has a more multifaceted and less direct anti-fibrotic mechanism. It is known to inhibit collagen biosynthesis, specifically of type I and type III collagen. Additionally, D-penicillamine can interfere with collagen cross-linking by forming a thiazolidine (B150603) ring with lysyl-derived aldehydes, although its primary effect is thought to be on blocking the formation of polyfunctional cross-links from Schiff base precursors.[4] This leads to an increase in the amount of salt-soluble collagen, indicating reduced cross-linking.[5] Some evidence also suggests it may have immunomodulatory effects that could contribute to its anti-fibrotic activity.[6]
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the anti-fibrotic effects of BAPN and D-penicillamine. It is important to note that direct head-to-head comparative studies with extensive quantitative data are limited. The data presented here are from individual studies in various fibrosis models.
Table 1: Quantitative Effects of Beta-Aminopropionitrile (BAPN) Fumarate in Preclinical Fibrosis Models
| Model | Parameter | Treatment | Outcome | Reference |
| Bleomycin-Induced Skin Fibrosis (Mouse) | Dermal Thickness | BAPN | Reduces collagen accumulation and wound contraction. Specific quantitative data on dermal thickness reduction was not found in the searched literature. | [1] |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent) | Liver Fibrosis (Picro-Sirius red staining) | BAPN | Significantly reduced liver fibrosis. | [1] |
| Experimental Glaucoma Filtering Surgery (Monkey) | Success of Filtration | BAPN | Maintained successful filtration for at least 3 days longer than non-drug-treated controls (P < 0.05). | [7] |
Table 2: Quantitative Effects of D-Penicillamine in Fibrosis
| Model/Condition | Parameter | Treatment | Outcome | Reference |
| Wilson Disease (Human) | Liver Fibrosis Grade (1-3) | D-penicillamine | 77% of patients had grade 1 fibrosis in the D-penicillamine group, compared to 12% in the non-D-penicillamine group (P < .05). | [8][9] |
| Wilson Disease (Human) | Liver Inflammation Grade (1-3) | D-penicillamine | 88% of patients in the D-penicillamine group had grade 2 or 3 inflammation, while 87% in the non-D-penicillamine group had grade 2 or 3 inflammation. | [8][9] |
| Systemic Sclerosis (Human) | Collagen Fibril Diameter | D-penicillamine | In 3 of 5 patients, collagen fibril diameters were statistically wider and more heterogeneous than in controls and untreated patients. | [10] |
| Experimental Glaucoma Filtering Surgery (Monkey) | Success of Filtration | D-penicillamine | Maintained successful filtration for at least 3 days longer than non-drug-treated controls (P < 0.05). | [7] |
| Idiopathic Pulmonary Fibrosis (Human) | Survival | D-penicillamine/prednisone (B1679067) | No statistically significant difference in survival curves compared to prednisone alone. | [11] |
| Idiopathic Pulmonary Fibrosis (Human) | Survival Rate (6-year follow-up) | D-penicillamine | 33% survival rate compared to a 5% survival rate in patients treated with corticosteroids (p < 0.01). | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in fibrosis research are provided below.
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature.[13][14][15][16]
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX-mediated oxidation of a substrate. The H₂O₂ is then detected using a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction.
Materials:
-
LOX Assay Buffer
-
LOX Substrate
-
LOX Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Purified LOX enzyme or cell/tissue lysates
-
BAPN (as an inhibitor for control experiments)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535-570/587-600 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in LOX Assay Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Reaction Setup (per well):
-
Test Sample: 50 µL of sample lysate.
-
Positive Control: 50 µL of purified LOX enzyme at a known concentration.
-
Negative Control (Inhibitor): 50 µL of sample lysate pre-incubated with BAPN.
-
Blank: 50 µL of LOX Assay Buffer.
-
-
Assay Cocktail Preparation (per reaction):
-
LOX Assay Buffer: 48 µL
-
LOX Substrate: 1 µL
-
LOX Probe: 0.5 µL
-
HRP: 0.5 µL
-
-
Measurement:
-
Add 50 µL of the Assay Cocktail to each well.
-
Incubate at 37°C, protected from light.
-
Measure fluorescence intensity kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the rate of fluorescence increase (slope) for each sample.
-
Compare the slopes of the test samples to the positive control and normalize to protein concentration.
-
Hydroxyproline (B1673980) Assay for Collagen Quantification
This protocol is based on established methods for measuring hydroxyproline content as an indicator of total collagen.[17][18][19][20][21]
Principle: Collagen is hydrolyzed to its constituent amino acids. The hydroxyproline residues are then oxidized and react with p-dimethylaminobenzaldehyde (DMAB) to form a colored product, which is quantified spectrophotometrically.
Materials:
-
Tissue or cell pellet samples
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine-T solution
-
p-dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)
-
Hydroxyproline standard solution
-
Spectrophotometer (540-560 nm)
-
Pressure-tight vials
Procedure:
-
Acid Hydrolysis:
-
Place a known weight of tissue or cell pellet into a pressure-tight vial.
-
Add a sufficient volume of 6 M HCl to submerge the sample.
-
Seal the vial tightly and hydrolyze at 110-120°C for 12-24 hours.
-
-
Neutralization and Oxidation:
-
Cool the hydrolysate to room temperature.
-
Neutralize a small aliquot of the hydrolysate with NaOH.
-
Add Chloramine-T solution to the neutralized sample and incubate at room temperature for 20-25 minutes.
-
-
Colorimetric Reaction:
-
Add DMAB solution to the oxidized sample.
-
Incubate at 60°C for 15-20 minutes to develop the color.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 550 nm.
-
-
Data Analysis:
-
Generate a standard curve using the hydroxyproline standards.
-
Determine the hydroxyproline concentration in the samples from the standard curve.
-
Collagen content can be estimated by multiplying the hydroxyproline content by a factor of 7.46 (assuming hydroxyproline constitutes 13.4% of collagen by weight).
-
Masson's Trichrome Staining for Fibrosis Assessment
This is a standard histological staining protocol to visualize collagen fibers.[22][23][24][25]
Principle: This three-color staining method uses different dyes to differentiate collagen from other tissue components. Typically, collagen stains blue, nuclei stain black, and muscle/cytoplasm stain red.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphotungstic/phosphomolybdic acid solution
-
Aniline (B41778) blue solution
-
1% Acetic acid solution
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene.
-
Rehydrate through a series of graded alcohols to water.
-
-
Staining:
-
Mordant in Bouin's solution (optional, but improves staining quality).
-
Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphotungstic/phosphomolybdic acid solution for 5 minutes.
-
Stain with aniline blue solution for 5 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Visualize under a light microscope.
-
The extent of fibrosis (blue staining) can be quantified using image analysis software.
-
Immunohistochemistry for Collagen Types I and III
This protocol outlines the general steps for detecting specific collagen types in tissue sections.[26][27][28][29][30]
Principle: Specific primary antibodies are used to bind to collagen type I or III within the tissue. A labeled secondary antibody then binds to the primary antibody, and a chromogenic substrate is used for visualization.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies (anti-Collagen I, anti-Collagen III)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Blocking buffer (e.g., normal goat serum)
-
PBS or TBS buffer
Procedure:
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the epitopes.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific antibody binding with blocking buffer.
-
-
Antibody Incubation:
-
Incubate with the primary antibody (e.g., overnight at 4°C).
-
Wash with buffer.
-
Incubate with the biotinylated secondary antibody (e.g., for 1 hour at room temperature).
-
Wash with buffer.
-
Incubate with streptavidin-HRP conjugate (e.g., for 30 minutes at room temperature).
-
-
Detection:
-
Wash with buffer.
-
Apply DAB substrate and incubate until a brown color develops.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount as described previously.
-
-
Analysis:
-
Visualize under a light microscope.
-
The intensity and distribution of the brown staining indicate the presence of the specific collagen type and can be quantified using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for comparing anti-fibrotic agents.
Caption: Mechanism of action of Beta-Aminopropionitrile (BAPN).
Caption: Proposed mechanisms of action of D-Penicillamine.
Caption: General experimental workflow for comparing anti-fibrotic agents.
Conclusion
Both beta-aminopropionitrile fumarate and D-penicillamine have demonstrated anti-fibrotic properties through distinct mechanisms. BAPN acts as a specific and potent inhibitor of lysyl oxidase, directly targeting the cross-linking of collagen and elastin. D-penicillamine appears to have a broader mechanism, including the inhibition of collagen synthesis and interference with cross-linking.
The choice between these two compounds in a research setting will depend on the specific scientific question. BAPN is a valuable tool for specifically investigating the role of LOX-mediated collagen cross-linking in fibrosis. D-penicillamine, with its more complex mechanism and clinical history, may be relevant for studies exploring broader anti-fibrotic strategies.
The provided experimental protocols offer a starting point for the quantitative assessment of these and other potential anti-fibrotic agents. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy of BAPN and D-penicillamine in various models of fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of D-penicillamine on collagen, glycosaminoglycans, DNA and RNA of granulation tissue and connective tissue of skin, bone and aorta in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-penicillamine inhibition of interleukin-1 production: a possible mechanism for its effect on synovial collagen synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of D-penicillamine on liver fibrosis and inflammation in Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dermal elastin and collagen in systemic sclerosis. Effect of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colchicine, D-penicillamine, and prednisone in the treatment of idiopathic pulmonary fibrosis: a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-penicillamine in the therapy of fibrotic lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. icams.ro [icams.ro]
- 21. youtube.com [youtube.com]
- 22. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. ihisto.io [ihisto.io]
- 25. treat-nmd.org [treat-nmd.org]
- 26. benchchem.com [benchchem.com]
- 27. Collagen immunohistochemistry (IHC) [bio-protocol.org]
- 28. Immunohistochemical expression of types I and III collagen antibodies in the temporomandibular joint disc of human foetuses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. urmc.rochester.edu [urmc.rochester.edu]
- 30. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
A Comparative Guide to the Efficacy of BAPN and Novel Lysyl Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established lysyl oxidase (LOX) inhibitor, β-aminopropionitrile (BAPN), with a range of novel LOX inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies in fibrosis, cancer, and other LOX-related pathologies.
Introduction to Lysyl Oxidase Inhibition
The lysyl oxidase (LOX) family of copper-dependent amine oxidases plays a pivotal role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM). Dysregulation of LOX activity is implicated in the pathogenesis of numerous diseases, including fibrosis and cancer metastasis. Inhibition of LOX enzymes has therefore emerged as a promising therapeutic strategy. BAPN, an irreversible pan-LOX inhibitor, has been a valuable research tool for decades. However, its lack of specificity and potential for off-target effects have driven the development of novel, more selective inhibitors with improved therapeutic potential.
Data Presentation: Comparative Efficacy of LOX Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of BAPN and several novel LOX inhibitors based on published experimental data.
Table 1: In Vitro Inhibitory Activity (IC50/pIC50/Ki)
| Inhibitor | LOX | LOXL1 | LOXL2 | LOXL3 | LOXL4 | Selectivity Notes | Reference(s) |
| BAPN | Ki: 6 µM | - | pIC50: 6.4 ± 0.1 | - | - | Pan-LOX inhibitor, also inhibits other amine oxidases. | [1][2] |
| PXS-S1A | - | - | pIC50: 6.8 ± 0.2 | - | - | Similar activity and selectivity to BAPN. | [1] |
| PXS-S2A | - | - | pIC50: 8.3 | - | - | Potent and specific inhibitor of LOXL2. | [1] |
| PXS-5120A | pIC50: 5.8 | - | IC50: 5 nM, Ki: 83 nM, pIC50: 8.4 | IC50: 16 nM | IC50: 280 nM | >300-fold selective for LOXL2 over LOX. Dual LOXL2/3 inhibitor. | [3] |
| PXS-5505 | ~0.038 µM | ~0.045 µM | ~0.079 µM | ~0.022 µM | ~0.024 µM | Pan-LOX inhibitor. | [3] |
| CCT365623 | IC50: 0.9 µM | - | - | - | - | Dual LOX/LOXL2 inhibitor. | [4] |
| Setanaxib (GKT137831) | - | - | - | - | - | Dual NADPH oxidase (NOX) 1/4 inhibitor with Ki of 140 nM and 110 nM, respectively. Does not directly inhibit LOX but affects downstream signaling. | [5][6] |
Note: IC50, pIC50, and Ki values can vary depending on the assay conditions. Direct comparison of values across different studies should be made with caution.
Table 2: Preclinical Efficacy in Fibrosis and Cancer Models
| Inhibitor | Model | Dosing Regimen | Key Findings | Reference(s) |
| BAPN | Mouse model of aortic aneurysm and dissection | 0.5% (wt/vol) in drinking water | Induced a high incidence of aortic aneurysm and dissection. | [7] |
| Rat model of arteriovenous fistula | Systemic administration | Improved blood flow and reduced fibrosis in the fistula wall. | [8] | |
| Mouse model of diabetic cardiomyopathy | 100 mg/kg/day, intraperitoneal injection | Alleviated myocardial fibrosis and improved cardiac function. | [1] | |
| Mouse models of breast cancer | - | Reduced tumor formation and volume; decreased metastases. | [9] | |
| PXS-5505 | Mouse model of bleomycin-induced skin fibrosis | 15 mg/kg, once daily, oral administration | Reduced dermal thickness and α-SMA expression. | [10] |
| Mouse model of bleomycin-induced pulmonary fibrosis | 10-50 mg/kg, daily oral administration | Reduced pulmonary fibrosis. | [11] | |
| CCT365623 | Mouse model of breast cancer | - | Slowed tumor growth and reduced cancer spread. | [12][13] |
| Setanaxib (GKT137831) | Mouse model of liver fibrosis | 60 mg/kg, intragastric gavage | Blocked liver fibrosis and downregulated markers of oxidative stress. | [14] |
Experimental Protocols
In Vitro LOX Activity Assay (Amplex® Red Assay)
This assay is widely used to measure the hydrogen peroxide (H₂O₂) produced during the LOX-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human LOX family enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
LOX substrate (e.g., putrescine, 1,5-diaminopentane)
-
Assay Buffer (e.g., 50 mM sodium borate, pH 8.0)
-
Inhibitor stock solutions (in DMSO)
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Amplex® Red reagent and HRP in the assay buffer. Protect from light.
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add the LOX enzyme.
-
Add the inhibitor dilutions or vehicle control (for 100% activity).
-
Pre-incubate for a specified time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the LOX substrate combined with the Amplex® Red/HRP working solution.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically using a microplate reader (e.g., excitation ~544 nm, emission ~590 nm) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
-
In Vivo Efficacy Study in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
This model is commonly used to assess the anti-fibrotic potential of test compounds.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Test inhibitor (e.g., PXS-5505) and vehicle
-
Oral gavage needles
-
Histology equipment and reagents (formalin, paraffin (B1166041), Masson's trichrome stain)
Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice and administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg). Control animals receive sterile saline.
-
-
Inhibitor Treatment:
-
Begin daily oral administration of the test inhibitor (e.g., PXS-5505 at 10-50 mg/kg) or vehicle control. Treatment can start on day 1 or after the initial inflammatory phase (e.g., day 7).
-
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Histology: Euthanize mice, harvest the lungs, and fix in formalin. Embed in paraffin and stain sections with Masson's trichrome to visualize and quantify collagen deposition. The extent of fibrosis can be scored using the Ashcroft scoring system.
-
Biochemical Analysis: Homogenize lung tissue to measure hydroxyproline (B1673980) content as an indicator of collagen levels.
-
Gene Expression Analysis: Perform RT-qPCR on lung tissue to assess the expression of fibrotic markers (e.g., Col1a1, Acta2).
-
Signaling Pathways and Mechanisms of Action
BAPN and novel LOX inhibitors exert their effects by modulating key signaling pathways involved in fibrosis and cancer progression.
LOX-Mediated Activation of FAK/Src Signaling
LOX-mediated cross-linking of the ECM increases tissue stiffness, which leads to the clustering of integrins on the cell surface. This clustering activates Focal Adhesion Kinase (FAK) and Src kinase, key regulators of cell migration, proliferation, and survival. The enzymatic activity of LOX also produces hydrogen peroxide (H₂O₂), which can further stimulate FAK/Src signaling. Inhibition of LOX disrupts this process, leading to reduced cell motility and invasion.[15][16][17][18]
TGF-β Signaling in Fibrosis
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that stimulates the production of ECM proteins by fibroblasts. LOX expression is often upregulated by TGF-β, creating a positive feedback loop that promotes fibrosis. LOX can also modulate TGF-β signaling. By inhibiting LOX, the deposition of a stiff, cross-linked ECM is reduced, which can in turn decrease the activation of fibroblasts and the overall fibrotic response.[8][13][19][20][21]
LOX and PDGF Receptor Signaling
Lysyl oxidase can directly oxidize the Platelet-Derived Growth Factor Receptor-β (PDGFR-β), which enhances downstream signaling through pathways such as PI3K/Akt and MAPK/ERK. This amplified signaling promotes cell proliferation and migration. Inhibition of LOX with BAPN has been shown to reduce PDGFR-β-mediated signaling and its proliferative effects.[4][22][23][24][25]
Conclusion
While BAPN remains a valuable tool for pan-LOX inhibition in research, the development of novel LOX inhibitors offers significant advantages in terms of potency, selectivity, and drug-like properties. The PXS series of inhibitors, for example, includes compounds with high selectivity for specific LOX isoforms, allowing for a more targeted approach to studying their individual roles in disease. CCT365623 has demonstrated oral bioavailability and efficacy in preclinical cancer models. Setanaxib, while not a direct LOX inhibitor, targets a key downstream signaling pathway and is currently in clinical trials for fibrotic diseases. The choice of inhibitor will depend on the specific research question, the desired selectivity profile, and the experimental model being used. This guide provides a starting point for researchers to compare the available options and select the most appropriate tool for their studies.
References
- 1. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Active lysyl oxidase (LOX) correlates with focal adhesion kinase (FAK)/paxillin activation and migration in invasive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JCI - Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis [jci.org]
- 20. researchgate.net [researchgate.net]
- 21. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Control of Megakaryocyte Expansion and Bone Marrow Fibrosis by Lysyl Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Inhibition of Collagen Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative methods to inhibit collagen cross-linking in vitro. It is designed to assist researchers in selecting the most appropriate inhibitors and methodologies for their specific experimental needs. The guide summarizes quantitative data on inhibitor performance, details key experimental protocols, and visualizes relevant biological pathways.
Overview of Collagen Cross-Linking Inhibition
Collagen cross-linking is a critical process in the formation and stabilization of the extracellular matrix (ECM). However, aberrant or excessive cross-linking is implicated in various pathologies, including fibrosis, diabetes complications, and cancer metastasis. The ability to inhibit this process in vitro is essential for studying disease mechanisms and for the development of novel therapeutics. Inhibition strategies primarily target two main pathways: the enzymatic cross-linking cascade mediated by lysyl oxidases (LOX) and the non-enzymatic glycation pathway that leads to the formation of advanced glycation end-products (AGEs).
Quantitative Comparison of In Vitro Inhibitors
The efficacy of various inhibitors of collagen cross-linking is summarized below. The data is compiled from multiple studies and presented for comparative purposes. It is important to note that IC50 values and percentage inhibition can vary depending on the specific in vitro assay conditions, enzyme source, and substrate used.
Lysyl Oxidase (LOX) Family Inhibitors
LOX enzymes initiate the covalent cross-linking of collagen and elastin. Several small molecule inhibitors targeting different members of the LOX family have been developed.
| Inhibitor | Target(s) | IC50 (LOXL2) | Selectivity Profile | Reference(s) |
| β-Aminopropionitrile (BAPN) | Pan-LOX | 66 nM | Non-selective pan-LOX inhibitor. | [1] |
| PXS-S2A | LOXL2 | ~5 nM (pIC50: 8.3 ± 0.1) | Highly selective for LOXL2 over LOX (pIC50 for LOX: 5.9 ± 0.1). | [1] |
| PAT-1251 | LOXL2 | Potent | Potent and highly selective oral inhibitor. | [1] |
| (2-chloropyridin-4-yl)methanamine (Compound 20) | LOXL2/LOXL3 | 126 nM | 31-fold selective for LOXL2 over LOX; equipotent against LOXL3. | [1][2] |
| PXS-5338 | LOXL2 | 35-37 nM | Potent, selective, and irreversible inhibitor of LOXL2. | [3] |
| 6403 | LOX | More potent than BAPN (IC50 = 1.3 µM for cellular LOX inhibition) | Selective inhibitor against LOX compared to LOXL2. | [4] |
| 6415 | LOX/LOXL2 | More potent than BAPN | Dual inhibitor of LOX and LOXL2. | [4] |
Inhibitors of Glycation and Advanced Glycation End-Product (AGE) Formation
Non-enzymatic glycation leads to the formation of AGEs, which can form cross-links between collagen fibers, leading to tissue stiffening and dysfunction.
| Inhibitor | Mechanism of Action | In Vitro Inhibition Efficacy | Reference(s) |
| Aminoguanidine (B1677879) | Traps reactive carbonyl species (e.g., methylglyoxal, glyoxal), preventing AGE formation. | Efficiently prevents cross-linking of collagen peptides with AGE-BSA and in the presence of reducing sugars. | [5][6] |
| Pyridoxamine | Traps reactive carbonyl species, chelates metal ions, and scavenges reactive oxygen species. | Inhibits the formation of AGEs and cross-linking of collagen. | [7] |
| Lysine | Competes with protein amino groups for glycation. | Exhibited 76% antiglycating activity in human vitreous collagen. | [8] |
| Inositol | Anti-cross-linking agent. | Inhibits metal-mediated glycoxidation of collagen. | [8] |
| Quercetin | Antioxidant, scavenges free radicals. | More effective anti-glycation effect than aminoguanidine in vitro. | [5] |
| Rutin | Antioxidant, inhibits AGE formation. | Significant inhibitory activity on HbA1c formation. | [9] |
| Luteolin | Antioxidant, inhibits AGE formation and protein cross-linking. | Potent inhibitor of both AGE formation and subsequent protein cross-linking. | [9] |
| Tannic Acid | Polyphenol with multiple phenolic hydroxyls. | Effectively cross-links collagen, primarily through non-covalent bonds under acidic conditions and covalent bonds under alkaline-oxidized conditions. | [10] |
| Epigallocatechin gallate (EGCG) | Polyphenol with antioxidant properties. | Cross-links collagen, with efficacy related to its molecular structure and reaction conditions. | [10] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the inhibition of collagen cross-linking are provided below.
Lysyl Oxidase (LOX) Activity Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of the LOX-catalyzed deamination of a substrate.
Principle: Recombinant human LOX or LOXL2 enzyme is incubated with a suitable substrate (e.g., 1,5-diaminopentane). The enzymatic reaction generates H2O2. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent product, resorufin, which can be quantified fluorometrically.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2).
-
Add recombinant LOX or LOXL2 enzyme to the wells of a 96-well microplate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., BAPN).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare a detection solution containing Amplex Red, HRP, and the LOX substrate (e.g., 1,5-diaminopentane) in the reaction buffer.
-
Initiate the reaction by adding the detection solution to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at regular intervals for a specified period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Quantification of Collagen Cross-Links by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the major enzymatic (pyridinoline, deoxypyridinoline) and non-enzymatic (pentosidine) cross-links in collagen samples.
Sample Preparation:
-
Hydrolyze the collagen-containing samples (e.g., tissue, cell culture matrix) in 6 M HCl at 110°C for 18-24 hours.
-
Dry the hydrolysates under vacuum.
-
Reconstitute the dried samples in a suitable mobile phase or buffer (e.g., 0.1 M heptafluorobutyric acid - HFBA).
-
Filter the samples through a 0.45 µm filter before injection.[11]
HPLC Conditions for Pyridinoline (PYD) and Deoxypyridinoline (DPD) Analysis:
-
Column: C18 reversed-phase column (e.g., Vydac 218TP1010, 250x10 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.01 M HFBA as an ion-pairing agent. A typical gradient might start at 90% solvent B (0.1% HFBA in water) and decrease to 78% over 21 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 297 nm and emission at 395 nm.
-
Quantification: Use external standards of purified PYD and DPD to generate a standard curve for quantification.[11][12]
HPLC Conditions for Pentosidine (B29645) Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% HFBA. A typical gradient starts at 90% solvent B (0.1% HFBA in water), decreases to 78% from 3 to 24 minutes, and then to 5% from 24 to 33 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 328 nm and emission at 378 nm.
-
Quantification: Use a synthesized or commercially available pentosidine standard to create a standard curve.[11][13]
In Vitro Collagen Glycation Inhibition Assay
This assay measures the formation of fluorescent AGEs in vitro and is used to screen for inhibitors of glycation.
Principle: Collagen is incubated with a reducing sugar (e.g., glucose, fructose, or ribose) under physiological conditions to induce the formation of AGEs. Many AGEs are fluorescent, and their formation can be monitored using a fluorescence microplate reader. The ability of a test compound to inhibit this process is determined by measuring the reduction in fluorescence.
Protocol:
-
Prepare a solution of type I collagen (e.g., from rat tail) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Coat the wells of a 96-well black microplate with the collagen solution and allow it to form a gel.
-
Prepare a glycation solution containing a reducing sugar (e.g., 200 mM glucose or fructose) in the buffer.
-
Add the test compounds at various concentrations to the glycation solution. Include a vehicle control and a positive control inhibitor (e.g., aminoguanidine).
-
Add the glycation solution with or without inhibitors to the collagen-coated wells.
-
Incubate the plate at 37°C for an extended period (e.g., 1-4 weeks), protecting it from light.
-
At specified time points, measure the fluorescence intensity of the wells using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Calculate the percentage inhibition of AGE formation for each test compound concentration relative to the control (collagen + sugar without inhibitor).[14][15]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in collagen cross-linking and a typical experimental workflow for inhibitor screening.
Lysyl Oxidase (LOX) Signaling Pathway in Collagen Cross-Linking
Caption: TGF-β1 signaling pathway leading to LOX-mediated collagen cross-linking.
Non-Enzymatic Glycation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11712437B2 - Inhibitors of lysyl oxidases - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro studies on efficacy and toxicity of aminoguanidine [epistemonikos.org]
- 7. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycation and glycoxidation studies in vitro on isolated human vitreous collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Mechanism and Effects of Polyphenol Derivatives for Modifying Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Collagen Glycation Detected by Its Intrinsic Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
BAPN vs. Other Lathyrogens: A Comparative Analysis for the Research Professional
For researchers, scientists, and drug development professionals, understanding the nuances of lathyrogenic agents is critical for applications ranging from fibrosis research to toxicology. This guide provides a comparative analysis of β-aminopropionitrile (BAPN) and other lathyrogens, supported by experimental data and detailed methodologies.
Executive Summary
Lathyrogens are a group of compounds that interfere with the formation of collagen and elastin (B1584352) cross-links, leading to a condition known as lathyrism. The most studied of these is β-aminopropionitrile (BAPN), a potent and irreversible inhibitor of lysyl oxidase (LOX), the key enzyme in this process. Other lathyrogens include aminonitriles with similar mechanisms but varying potencies, compounds that chelate the essential copper cofactor of LOX, and neurotoxic agents that act on the central nervous system. This guide will compare these agents based on their mechanism of action, potency, and toxicological profiles.
Mechanism of Action: A Tale of Two Pathways
Lathyrogens can be broadly categorized into two groups based on their primary mechanism of action: those that inhibit lysyl oxidase (osteolathyrogens) and those that exert a neurotoxic effect (neurolathyrogens).
1. Lysyl Oxidase Inhibitors (Osteolathyrogens):
This class of lathyrogens directly or indirectly inhibits the enzymatic activity of lysyl oxidase. LOX is a copper-dependent enzyme that catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process forms reactive aldehydes that are essential for the formation of stable intermolecular cross-links, which provide tensile strength and elasticity to connective tissues. Inhibition of LOX leads to weakened connective tissue, manifesting as skeletal deformities and aortic aneurysms.
-
β-Aminopropionitrile (BAPN): BAPN is the archetypal osteolathyrogen and acts as an irreversible inhibitor of lysyl oxidase. It is the causative agent of osteolathyrism, a condition characterized by skeletal and vascular defects.
-
Other Aminonitriles (e.g., IDPN, MMAPN): Iminodipropionitrile (IDPN) and methylaminoacetonitrile (B1294837) (MMAPN) are structurally related to BAPN and also inhibit LOX, but with lower potency.
-
Copper Chelators (e.g., Semicarbazide, Thiosemicarbazide): These compounds, along with ureides, are believed to induce lathyrism by chelating the Cu(II) cofactor essential for LOX activity. This indirect inhibition disrupts the enzyme's catalytic function.
2. Neurotoxins (Neurolathyrogens):
This group of lathyrogens primarily affects the central nervous system, causing a spastic paraparesis known as neurolathyrism. Their mechanism is distinct from LOX inhibition.
-
β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP): Found in the seeds of Lathyrus sativus (grass pea), β-ODAP is a structural analogue of the neurotransmitter glutamate. It exerts its neurotoxic effects through excitotoxicity, primarily by acting as an agonist at AMPA receptors in the spinal cord. This leads to neuronal cell death and the characteristic paralysis of the lower limbs.
Quantitative Comparison of Lysyl Oxidase Inhibitors
The potency of LOX inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values. The lower the IC50, the more potent the inhibitor.
| Lathyrogen | IC50 for Lysyl Oxidase | Notes |
| β-Aminopropionitrile (BAPN) | < 50 µM | Potent and irreversible inhibitor. |
| Iminodipropionitrile (IDPN) | 0.50 mM | Approximately 10-fold less potent than BAPN. |
| Methylaminoacetonitrile (MMAPN) | 10 mM | Significantly less potent than BAPN and IDPN. |
| Semicarbazide | Data not available | Acts as a copper chelator. |
| Thiosemicarbazide | Data not available | Acts as a copper chelator. |
Comparative Toxicity
| Lathyrogen | Primary Toxic Effect | Target Organ/System | Notes |
| β-Aminopropionitrile (BAPN) | Osteolathyrism, Angiolathyrism | Connective tissue, bones, blood vessels | Causes skeletal deformities and aortic aneurysms due to inhibition of collagen and elastin cross-linking. |
| β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) | Neurolathyrism | Central Nervous System (Spinal Cord) | Causes irreversible spastic paralysis of the lower limbs through excitotoxic mechanisms. |
Experimental Protocols
1. Lysyl Oxidase Activity Assay (Fluorometric Method)
This assay is commonly used to quantify the activity of LOX and to determine the inhibitory potential of compounds like BAPN.
-
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorometric probe in a reaction coupled with horseradish peroxidase (HRP). The resulting fluorescence is proportional to the LOX activity.
-
Materials:
-
Lysyl oxidase enzyme
-
LOX substrate (e.g., a specific peptide or amine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the LOX substrate, HRP, and the fluorometric probe in the assay buffer.
-
Add the lysyl oxidase enzyme or the sample containing the enzyme to the wells of the microplate.
-
For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., BAPN) for a specified period before adding the reaction mixture.
-
Add the reaction mixture to the wells to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.
-
The rate of fluorescence increase is proportional to the LOX activity.
-
2. Analysis of Collagen Cross-links by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the reduction in collagen cross-links following treatment with a lathyrogen.
-
Principle: Collagen is hydrolyzed to its constituent amino acids and cross-linking compounds. These are then separated and quantified by reverse-phase HPLC with fluorescence detection.
-
Materials:
-
Collagen-rich tissue sample
-
Hydrochloric acid (HCl) for hydrolysis
-
HPLC system with a fluorescence detector
-
Appropriate column (e.g., C18)
-
Mobile phases
-
Standards for collagen cross-links (e.g., pyridinoline (B42742), deoxypyridinoline)
-
-
Procedure:
-
Hydrolysis: The tissue sample is hydrolyzed in 6M HCl at approximately 110°C for 18-24 hours to release the amino acids and cross-links.
-
Sample Preparation: The hydrolysate is dried and reconstituted in an appropriate buffer.
-
HPLC Analysis: An aliquot of the prepared sample is injected into the HPLC system.
-
Separation: The cross-links are separated from other amino acids on the C18 column using a gradient of mobile phases.
-
Detection: The naturally fluorescent pyridinoline cross-links are detected by a fluorescence detector.
-
Quantification: The amount of each cross-link is determined by comparing the peak area in the sample chromatogram to that of known standards.
-
Visualizing the Pathways and Workflows
Signaling Pathway: BAPN Inhibition of Collagen Cross-linking
Caption: BAPN's mechanism of action.
Experimental Workflow: In Vitro LOX Inhibition Assay
Caption: Workflow for LOX inhibition assay.
Logical Relationship: Classification of Lathyrogens
Caption: Classification of lathyrogens.
Conclusion
BAPN remains the most potent and well-characterized inhibitor of lysyl oxidase, making it an invaluable tool in connective tissue research. While other lathyrogens exist, their mechanisms and potencies differ significantly. For researchers studying the biochemical and biomechanical roles of collagen and elastin, BAPN provides a specific and effective means of inhibiting cross-link formation. In contrast, neurolathyrogens like β-ODAP offer a model for studying excitotoxic motor neuron disease. The choice of lathyrogen for experimental use should be guided by the specific biological process under investigation, with careful consideration of the compound's distinct mechanism of action and toxicological profile.
Unveiling the Molecular Consequences of Lysyl Oxidase Inhibition: A Comparative Guide to BAPN Treatment
For researchers, scientists, and drug development professionals investigating the therapeutic potential of lysyl oxidase (LOX) inhibition, understanding the downstream effects on gene expression is paramount. This guide provides a comprehensive analysis of the molecular changes induced by Beta-aminopropionitrile (BAPN), a well-characterized and irreversible inhibitor of LOX. We present quantitative gene expression data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of BAPN's mechanism of action.
Quantitative Gene Expression Analysis: BAPN's Impact on the Transcriptome
Treatment with BAPN elicits significant changes in the expression of genes involved in a variety of cellular processes, including angiogenesis, extracellular matrix (ECM) remodeling, and cell signaling. The following tables summarize the key differentially expressed genes identified in various studies.
Angiogenesis-Related Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
A microarray analysis of HUVECs treated with BAPN revealed a broad impact on genes associated with the formation of new blood vessels. Notably, 178 angiogenesis-related genes were upregulated, while 29 were downregulated.
| Gene Category | Gene Examples (Upregulated) | Gene Examples (Downregulated) |
| Cell Signal Transduction | NADH dehydrogenase (ubiquinone) flavoprotein 1 | AH-receptor mRNA |
| Enzyme Activity | Thymidine kinase | Thrombin receptor mRNA |
| Chemokines | - | Myeloid Progenitor Inhibitory Factor 1 (MPIF-1) / hmrp-2a[1] |
Subsequent validation by RT-qPCR confirmed a 2-fold reduction in MPIF-1 mRNA levels in BAPN-treated HUVECs[1].
Gene Expression Changes in Osteoblasts
In osteoblasts, BAPN treatment led to the upregulation of genes involved in LOX activation and matrix production, suggesting a potential compensatory mechanism in response to LOX inhibition.
| Gene | BAPN Concentration | Fold Change/Significance |
| BMP-1 | ≥ 0.25 mM | Significant upregulation[2] |
| POSTN | ≥ 0.25 mM | Significant upregulation[2] |
| COL1A1 | 1.0 mM, 2.0 mM, 10.0 mM | Significant upregulation[2] |
| COL1A2 | 1.0 mM, 2.0 mM, 10.0 mM | Significant upregulation[2] |
| LOX | 1.0 mM, 5.0 mM, 10.0 mM | Upregulated (not statistically significant)[2] |
Interestingly, while the gene encoding LOX itself was not significantly affected at lower concentrations, genes related to its activation and the production of its substrate, collagen, were upregulated[2].
Matrisome Gene Expression in Arteriovenous Fistula (AVF) Remodeling
RNA sequencing of AVF tissue from rats treated with periadventitial BAPN revealed significant alterations in the expression of genes encoding for extracellular matrix components and regulators.
| Gene/Pathway | Regulation by BAPN | Key Genes Affected |
| Overall Matrisome | 2629 differentially expressed genes | 157 upregulated (log2 fold > 1.0), 532 downregulated (log2 fold < -1.0)[3] |
| LOX Substrates | Downregulated | Col1a1, Col3a1[3] |
| Matrix Metalloproteases (MMPs) | Pleiotropic effect | Mmp13 (upregulated); Mmp11, Mmp15, Mmp17, Mmp28 (downregulated)[3] |
| Myofibroblast Differentiation | Downregulated | SMA, FSP-1, LOX, TGF-β[3] |
| Contractile VSMC Phenotype | Upregulated | MYH11[3] |
| Immune Signaling | Upregulated | Cxcl9, Cxcl10, Cxcl11, Cxcl13, Cxcl16, Il18[3] |
Gene ontology analysis indicated that BAPN treatment downregulated pathways associated with AVF remodeling and myofibroblast differentiation, including the cellular response to TGF-β signaling, while upregulating pathways related to the adaptive immune response[3].
Comparative Landscape: BAPN vs. Other LOX Inhibitors
While BAPN is the most extensively studied LOX inhibitor in the context of gene expression, other compounds have been investigated for their impact on cellular transcriptomes. A direct, quantitative comparison of gene expression profiles is challenging due to variations in experimental models and conditions. However, a qualitative comparison of their mechanisms and reported effects provides valuable context.
D-penicillamine , a copper chelator with LOX inhibitory activity, has been shown to induce changes in hepatic gene expression related to cellular stress, energy metabolism, and inflammation in rats. This suggests a broader, potentially less specific, impact on gene expression compared to the more targeted effects of BAPN on ECM and angiogenesis-related genes.
LOXL2-selective inhibitors are being developed for fibrotic diseases. Studies have shown that these inhibitors can reduce the expression of fibrosis-related genes and modulate pathways such as TGF-β signaling. However, detailed transcriptomic data for direct comparison with BAPN is not yet widely available.
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.
Cell Culture and BAPN Treatment (HUVECs)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in serum-free medium.
-
BAPN Treatment: Cells are treated with 0.4 mM β-aminopropionitrile (BAPN) for 24 hours. Control cells are cultured without BAPN.
Microarray Assay for Gene Expression Profiling
-
RNA Extraction: Total RNA is extracted from BAPN-treated and control HUVECs using a suitable reagent like Tri Reagent, following the manufacturer's instructions. RNA concentration and quality are assessed by spectrophotometry (OD260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA via reverse transcription.
-
Microarray Hybridization: The synthesized cDNA is labeled and hybridized to a cDNA microarray containing probes for relevant genes (e.g., a 1080 cDNA clone array for angiogenesis-related genes).
-
Data Analysis: The microarray data is scanned and analyzed to identify differentially expressed genes between the BAPN-treated and control groups.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Validation
-
RNA Extraction and cDNA Synthesis: As described in the microarray protocol.
-
Primer Design: Specific primers are designed for the target genes of interest (e.g., MPIF-1) and a housekeeping gene for normalization.
-
qPCR Reaction: The qPCR reaction is performed using a suitable master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct method (ΔΔCt) after normalization to the housekeeping gene.
RNA Sequencing of Tissue Samples (AVF Model)
-
Tissue Harvest: Arteriovenous fistulas (AVFs) are harvested from rats at a specified time point (e.g., 21 days) after BAPN treatment.
-
RNA Extraction: RNA is isolated from the venous limb of the AVFs.
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced to analyze changes in gene expression due to LOX inhibition.
-
Bioinformatic Analysis: Sequencing data is analyzed to identify differentially expressed genes and perform pathway analysis.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for gene expression analysis and the signaling pathways affected by BAPN treatment.
References
- 1. Gene expression profiling in a model of D-penicillamine-induced autoimmunity in the Brown Norway rat: predictive value of early signs of danger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonate Analogs of 2-Oxoglutarate Perturb Metabolism and Gene Expression in Illuminated Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Topical vs. Systemic BAPN Administration for Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of topical and systemic administration of Beta-aminopropionitrile (BAPN) for influencing wound healing. The information is supported by experimental data to aid in the evaluation of these two delivery methods for research and therapeutic development.
Introduction to BAPN and its Role in Wound Healing
Beta-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase (LOX), a crucial enzyme in the cross-linking of collagen and elastin. By inhibiting LOX, BAPN modulates the formation of the extracellular matrix (ECM), a key process in wound repair. The degree of collagen cross-linking significantly impacts the tensile strength and potential for scarring in healing tissues. This guide explores the differential effects and protocols of delivering BAPN locally to the wound site versus systemically.
Quantitative Data Comparison
The following tables summarize quantitative data from experimental studies on the effects of topical and systemic BAPN administration.
| Topical BAPN Administration: Effect on Wound Breaking Strength in Rats[1] | |
| Dosage (µL, twice daily for 9 days) | Effect on Breaking Strength of Skin Wound |
| 5 | No significant reduction |
| 20 | Significant reduction |
| 100 | Significant reduction |
| 200 | Significant reduction |
| Systemic vs. Topical BAPN: Acute Toxicity (LD50) in Mice[1] | |
| Administration Route | Acute LD50 |
| Intraperitoneal (Systemic) | 1.15 g/kg |
| Cutaneous (Topical) | >12.8 g/kg |
Note: Direct comparative studies on the efficacy of systemic BAPN on wound breaking strength are limited. However, systemic administration has been shown to inhibit LOX activity, which would theoretically lead to reduced tensile strength.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Topical BAPN Administration and Wound Healing Analysis in Rats[1]
1. Animal Model and Wound Creation:
-
Male Sprague-Dawley rats are utilized.
-
Under anesthesia, a dorsal incision is made through the skin and subcutaneous tissue.
-
The incision is then sutured.
2. Topical BAPN Application:
-
BAPN free base is applied directly onto the incised wound.
-
Dosages of 5, 20, 100, and 200 µL are administered twice daily for nine consecutive days.
3. Measurement of Wound Breaking Strength:
-
On the tenth day, the sutures are removed.
-
The tensile strength of the healed wound is measured using a tensiometer. This is determined by the force required to break the wound open.
4. Histological Analysis:
-
Tissue samples from the wound area are collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to observe the cellular infiltration and overall tissue morphology.
-
Masson's trichrome staining can be used to visualize collagen deposition and organization.
5. Biochemical Analysis of Collagen:
-
The extractability of collagen from the wound tissue is assessed as an indicator of the degree of cross-linking. Higher extractability suggests lower levels of cross-linking.
Systemic BAPN Administration in Rodents
Systemic BAPN administration protocols are often described in studies focusing on conditions like aortic aneurysms, where widespread inhibition of collagen cross-linking is desired. The following is a general protocol that can be adapted for wound healing studies.
1. Animal Model:
-
Mice or rats are commonly used.
2. Administration Routes:
-
In Drinking Water: BAPN can be dissolved in the drinking water at concentrations ranging from 0.1% to 0.5% (w/v). This method provides continuous, non-invasive administration.
-
Intraperitoneal (IP) Injection: BAPN can be administered via daily IP injections.
-
Dietary Admixture: BAPN can be mixed into the animal chow.
3. Monitoring:
-
Body weight and general health of the animals should be monitored regularly, as systemic BAPN can have side effects.
4. Wound Healing Assessment:
-
Wound creation and analysis (breaking strength, histology, biochemistry) would follow similar protocols as described for the topical administration study to allow for comparison.
Visualizing the Mechanism and Workflow
Signaling Pathway of Lysyl Oxidase and BAPN Inhibition
Caption: BAPN inhibits lysyl oxidase, preventing the formation of aldehydes required for collagen cross-linking.
Experimental Workflow: Topical vs. Systemic BAPN
References
Unveiling the Impact of BAPN on Collagen Cross-Linking: A Histological Validation and Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of β-aminopropionitrile (BAPN) treatment in reducing collagen cross-linking, supported by histological data and experimental protocols. We delve into the efficacy of BAPN as a lysyl oxidase (LOX) inhibitor and compare it with other emerging alternatives.
Executive Summary
β-aminopropionitrile (BAPN) is a well-established inhibitor of lysyl oxidase (LOX), the enzyme crucial for the initiation of collagen and elastin (B1584352) cross-linking. By irreversibly binding to LOX, BAPN effectively reduces the formation of covalent bonds between collagen molecules, leading to a less rigid and more soluble extracellular matrix. This property has significant implications for diseases characterized by excessive fibrosis and tissue stiffening. Histological analysis serves as a primary method for validating the effects of BAPN, allowing for the direct visualization and quantification of changes in collagen architecture. This guide synthesizes quantitative data from various studies to provide a clear comparison of BAPN's effects and benchmarks it against other LOX inhibitors.
Comparative Analysis of LOX Inhibitors on Collagen Cross-Linking
The following table summarizes quantitative data from histological and biochemical analyses, demonstrating the effect of BAPN and other LOX inhibitors on collagen cross-linking and deposition.
| Treatment | Model System | Key Histological/Biochemical Findings | Quantitative Change | Reference |
| β-aminopropionitrile (BAPN) | Rat Arteriovenous Fistula | Reduced fibrosis in the AVF wall (Masson's Trichrome) | ~56% decrease in fibrosis | [1] |
| MC3T3-E1 cells | Inhibition of β- and γ-collagen chain formation (Electrophoresis) | β- and γ-chains undetectable at 1.0 and 2.0 mM BAPN | [2] | |
| MC3T3-E1 cells | Impaired alignment of collagenous fibers (Picrosirius Red with polarized light) | Qualitative observation of disorganization | [2] | |
| MC3T3-E1 cells | Decreased divalent (DHLNL, HLNL) and trivalent (Pyridinoline) cross-links | Divalent and trivalent cross-links undetectable at 1.0 and 2.0 mM BAPN | [2] | |
| KPC tumor-bearing mice | Decreased collagen cross-link density (Two-photon imaging) | Significant decrease in fluorescence signals of PYD and DPD | [3] | |
| PXS-6302 (topical pan-LOX inhibitor) | Murine excision injury model | Reduced hydroxyproline (B1673980) concentration (marker for collagen) | Significant reduction with 1.5% PXS-6302 | [4][5] |
| Murine excision injury model | Diminished mature (PYD, DPD) and immature (DHLNL, HLNL) cross-links | Dose-dependent reduction | [4][5] | |
| Porcine excision injury model | Reduced dermal fibrosis (Masson's Trichrome) | Qualitative improvement in scar appearance | [4] | |
| Anti-LOXL2 Antibody | Thioacetamide-induced mouse liver fibrosis | Reduced highly cross-linked collagen fraction | 30% reduction in insoluble collagen | |
| Thioacetamide-induced mouse liver fibrosis | Decreased net collagen deposition (biochemically via hydroxyproline) | 25% decrease | ||
| Thioacetamide-induced mouse liver fibrosis | Enhanced remodeling of fibrotic septa (histologically) | 36% decrease in hepatic collagen levels during recovery |
Experimental Protocols
Detailed methodologies for key histological experiments are provided below to facilitate the replication and validation of these findings.
Picrosirius Red Staining for Collagen Fiber Visualization
This method is used to enhance the visualization of collagen fibers and, when combined with polarized light microscopy, can help differentiate between thinner (type III) and thicker (type I) collagen fibers.
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Picro-sirius red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Weigert's hematoxylin (B73222) (optional, for nuclear counterstaining)
-
Acidified water (0.5% acetic acid in distilled water)
-
Ethanol (B145695) (70%, 95%, and 100%)
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Hydrate through graded alcohols (95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Picrosirius Red Staining:
-
Stain in Picro-sirius red solution for 60 minutes.
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in 3 changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Under bright-field microscopy, collagen fibers will appear red on a pale yellow background.
-
Under polarized light, thicker collagen fibers will appear yellow-orange, while thinner fibers will appear green.
Masson's Trichrome Staining for Differentiating Collagen from Other Tissues
This technique is widely used to distinguish collagen (blue/green) from muscle fibers, cytoplasm (red), and nuclei (dark brown/black).
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Bouin's solution or 10% neutral buffered formalin (for fixation)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue or Light Green solution
-
1% acetic acid solution
-
Ethanol (70%, 95%, and 100%)
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Picrosirius Red staining.
-
-
Mordanting:
-
If formalin-fixed, mordant in Bouin's solution for 1 hour at 56-60°C.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Cytoplasmic Staining:
-
Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse with distilled water.
-
-
Differentiation and Collagen Staining:
-
Place in phosphomolybdic-phosphotungstic acid solution for 5 minutes.
-
Without rinsing, transfer to aniline blue or light green solution and stain for 5 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through graded alcohols.
-
-
Clearing and Mounting:
-
Clear in xylene and mount.
-
Expected Results:
-
Collagen: Blue or Green
-
Muscle fibers, cytoplasm, keratin: Red
-
Nuclei: Dark brown to black
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of BAPN action and a typical experimental workflow for histological validation.
Caption: Mechanism of BAPN in inhibiting collagen cross-linking.
Caption: Experimental workflow for histological validation.
References
- 1. US20170210823A1 - Antibodies targeted against loxl-2 for the treatment of collagen-associated pathologies - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Reversibility of BAPN's Effects In Vitro: A Comparative Guide for Researchers
For researchers investigating extracellular matrix (ECM) remodeling, fibrosis, and related pathologies, β-aminopropionitrile (BAPN) has long been a standard tool for inhibiting lysyl oxidase (LOX), a key enzyme in collagen and elastin (B1584352) cross-linking. However, a critical aspect of its use is understanding the reversibility of its effects. This guide provides a comparative analysis of BAPN and a newer generation pan-LOX inhibitor, PXS-5505, with a focus on the reversibility of their actions in vitro, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Inhibitors
Both BAPN and PXS-5505 target the lysyl oxidase family of enzymes, but their molecular interactions and, consequently, the permanence of their effects, differ.
β-Aminopropionitrile (BAPN): BAPN is a well-characterized, potent, and irreversible inhibitor of LOX.[1][2][3] It acts by covalently binding to the active site of the LOX enzyme, preventing the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin.[2][3] This disruption of the initial step in the cross-linking cascade leads to a less stable and more soluble ECM.
PXS-5505: As a more recently developed pan-LOX inhibitor, PXS-5505 also acts as an irreversible inhibitor of all five LOX family members.[4][5][6] Its mechanism involves forming a covalent bond with the enzyme's active site, meaning that the recovery of LOX activity is dependent on the synthesis of new enzyme molecules.[4][6] While both are irreversible inhibitors at the molecular level, the biological consequences and the potential for tissue-level recovery can differ.
In Vitro Effects on the Extracellular Matrix
Treatment of various cell types with BAPN in vitro has been shown to have profound effects on the composition and structure of the ECM. Studies using osteoblasts have demonstrated that BAPN treatment leads to a significant decrease in the ratio of mature to immature collagen cross-links and an increase in the D-spacing of collagen fibrils, indicating altered morphology.[6][7] Furthermore, BAPN has been shown to reduce the deposition of insoluble collagen into the ECM.
PXS-5505 has also demonstrated potent anti-fibrotic effects in preclinical models by inhibiting collagen cross-linking, leading to a reduction in tissue stiffness.[3][5]
Reversibility of Effects: Can the Matrix Recover?
A key question for researchers is whether the changes induced by LOX inhibitors can be reversed upon their removal. While the binding of both BAPN and PXS-5505 to the LOX enzyme is irreversible, the biological impact on the ECM can show some degree of recovery.
One study on bovine cartilage explants demonstrated that the inhibitory effects of BAPN on collagen processing are indeed reversible. After a washout period of 3-4 days, the rate of collagen maturation returned to control levels, and interestingly, was even enhanced. This suggests that while the enzyme itself is irreversibly inhibited, the accumulation of un-cross-linked collagen precursors during BAPN treatment can lead to a subsequent acceleration in matrix maturation once new, functional LOX is synthesized and secreted by the cells.
For PXS-5505, its irreversible nature means that recovery of LOX activity in a cellular system is contingent on de novo protein synthesis. While direct in vitro washout studies detailing the time course of LOX activity recovery are not as readily available, the mechanism of action implies a more prolonged suppression of cross-linking compared to a reversible inhibitor.
The following table summarizes the known effects and reversibility of BAPN and PXS-5505.
| Feature | β-Aminopropionitrile (BAPN) | PXS-5505 |
| Target | Pan-Lysyl Oxidase (LOX) inhibitor | Pan-Lysyl Oxidase (LOX) inhibitor |
| Mechanism | Irreversible covalent binding to LOX active site | Irreversible covalent binding to LOX active site |
| In Vitro Effect on Collagen | Decreased mature cross-links, increased D-spacing, reduced deposition | Inhibition of collagen cross-linking, reduced matrix stiffness |
| Reversibility of Biological Effect | Demonstrated in cartilage explants; collagen processing recovers and can be enhanced after a 3-4 day washout period. | Recovery of LOX activity is dependent on de novo enzyme synthesis. |
Experimental Protocols
To aid researchers in designing their own studies to assess the reversibility of LOX inhibitors, the following are detailed methodologies for key experiments.
Experimental Protocol 1: BAPN Washout in Adherent Cell Culture
This protocol is designed to assess the recovery of ECM properties after the removal of BAPN from adherent cell cultures, such as fibroblasts or osteoblasts.
Materials:
-
Adherent cells capable of matrix deposition (e.g., primary human dermal fibroblasts, MC3T3-E1 osteoblasts)
-
Complete cell culture medium
-
β-Aminopropionitrile (BAPN)
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 6-well or 12-well)
-
Reagents for downstream analysis (e.g., HPLC, AFM, or immunofluorescence)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for sufficient matrix deposition over the desired culture period.
-
BAPN Treatment: Once cells are adherent and have started to proliferate, replace the medium with fresh medium containing the desired concentration of BAPN (e.g., 100-500 µM). Culture the cells for a period sufficient to inhibit collagen cross-linking (e.g., 7-14 days).
-
Washout Procedure:
-
Aspirate the BAPN-containing medium from the wells.
-
Gently wash the cell layer three times with pre-warmed, sterile PBS. For each wash, add a sufficient volume of PBS to cover the cell layer, gently rock the plate, and then aspirate the PBS.
-
After the final PBS wash, add fresh, pre-warmed complete culture medium without BAPN.
-
-
Recovery Period: Culture the cells for various time points after the washout (e.g., 24h, 48h, 72h, 7 days) to assess the recovery of ECM properties.
-
Downstream Analysis: At the end of each time point, harvest the cell layers and/or conditioned media for analysis of collagen cross-links (by HPLC), matrix stiffness (by AFM), or collagen deposition (by immunofluorescence or Western blot).
Experimental Protocol 2: Quantification of Collagen Cross-Links by HPLC
This method allows for the quantitative analysis of mature collagen cross-links, such as pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD).
Materials:
-
Cell culture lysates or tissue samples
-
Hydrolysis buffer (e.g., 6 M HCl)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with an ion-pairing agent like heptafluorobutyric acid)
-
PYD and DPD standards
Procedure:
-
Sample Hydrolysis: Hydrolyze the protein samples in 6 M HCl at approximately 110°C for 18-24 hours to break down the protein into its constituent amino acids, including the cross-linking amino acids.
-
Sample Preparation: Dry the hydrolyzed samples to remove the acid and then reconstitute them in the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
-
Separation: Separate the amino acids on the C18 column using a gradient of the mobile phase.
-
Detection: Detect the fluorescent PYD and DPD cross-links using a fluorescence detector.
-
Quantification: Quantify the amount of PYD and DPD in the samples by comparing the peak areas to those of known standards.
Experimental Protocol 3: Assessment of Extracellular Matrix Stiffness by Atomic Force Microscopy (AFM)
AFM can be used to measure the nanomechanical properties of the ECM produced by cells in culture.
Materials:
-
Cell cultures on a suitable substrate (e.g., glass coverslips)
-
Atomic Force Microscope
-
Cantilevers with a spherical or pyramidal tip
-
Analysis software
Procedure:
-
Sample Preparation: Fix the cell cultures at the desired time points (before BAPN, after BAPN treatment, and at various times after washout).
-
AFM Setup: Calibrate the AFM cantilever spring constant.
-
Indentation: Use the AFM to perform nano-indentation measurements on multiple locations of the ECM surrounding the cells. The AFM tip is pressed into the ECM, and the force versus indentation depth is recorded.
-
Data Analysis: Apply a mechanical model (e.g., the Hertz model) to the force-indentation curves to calculate the Young's modulus, which is a measure of stiffness.
-
Comparison: Compare the Young's modulus of the ECM at different time points to assess the effect of BAPN and the extent of recovery after washout.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were created using the DOT language for Graphviz.
References
- 1. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
beta-Aminopropionitrile fumarate's specificity for lysyl oxidase compared to other amine oxidases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Beta-aminopropionitrile (BAPN) fumarate (B1241708) is a well-established and potent irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme in the cross-linking of collagen and elastin.[1][2] This guide provides a comprehensive comparison of BAPN's inhibitory specificity for LOX versus other amine oxidases, supported by experimental data and detailed methodologies.
High Specificity for the Lysyl Oxidase Family
Experimental evidence strongly indicates that beta-aminopropionitrile's inhibitory action is highly specific to the lysyl oxidase (LOX) family of enzymes. At concentrations that effectively inhibit LOX, BAPN shows negligible to no inhibition of other major amine oxidases, including monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and diamine oxidase (DAO), which is also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[3]
One study highlights that at a concentration of 10 µM, BAPN would be expected to exclusively inhibit lysyl oxidases. This is based on a reported IC50 value of approximately 5 µM for LOX, in stark contrast to an IC50 of 4 mM for SSAO. Research has also shown that BAPN does not inhibit copper-containing amine oxidases (CAOs), a group that includes DAO, nor does it affect the flavin-dependent MAO-A and MAO-B.[3] Further in vivo studies in rats found no inhibition of MAO activity in the brain or liver by BAPN.[4] Additionally, in vitro studies have demonstrated that while BAPN can be a substrate for pig plasma amine oxidase, it acts as a competitive inhibitor at lower concentrations.[5]
Data Presentation: Inhibitory Potency Comparison
The following table summarizes the quantitative data on the inhibitory potency of beta-aminopropionitrile fumarate against various amine oxidases.
| Enzyme Family | Specific Enzyme | Inhibitor | IC50 / Ki Value | Comments |
| Lysyl Oxidase Family | Lysyl Oxidase (LOX) | Beta-Aminopropionitrile | Kᵢ = 6 µM[2] | Potent, irreversible inhibition. |
| Lysyl Oxidase (LOX) | Beta-Aminopropionitrile | IC₅₀ ≈ 5 µM | ||
| Lysyl Oxidase-Like 2 (LOXL2) | Beta-Aminopropionitrile | IC₅₀ = 3-5 µM | Competitive inhibition. | |
| Monoamine Oxidases | Monoamine Oxidase A (MAO-A) | Beta-Aminopropionitrile | Not significantly inhibited | In vivo and in vitro studies show no significant inhibition at concentrations that inhibit LOX.[3][4] |
| Monoamine Oxidase B (MAO-B) | Beta-Aminopropionitrile | Not significantly inhibited | In vivo and in vitro studies show no significant inhibition at concentrations that inhibit LOX.[3][4] | |
| Diamine Oxidases | Diamine Oxidase (DAO) / Semicarbazide-Sensitive Amine Oxidase (SSAO) | Beta-Aminopropionitrile | IC₅₀ = 4 mM | Very low potency, indicating high specificity of BAPN for LOX. |
Mandatory Visualization
Caption: Specificity of Beta-Aminopropionitrile (BAPN) for Lysyl Oxidase.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Lysyl Oxidase Inhibition Assay (Fluorometric)
This protocol is based on the Amplex® Red assay, which detects hydrogen peroxide (H₂O₂) produced during the lysyl oxidase-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human lysyl oxidase (LOX)
-
Beta-aminopropionitrile (BAPN) fumarate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
A suitable LOX substrate (e.g., 1,5-diaminopentane or a synthetic peptide)
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2, containing 1.2 M urea
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BAPN in the assay buffer. Create serial dilutions to test a range of concentrations.
-
Prepare a working solution of the LOX substrate in the assay buffer.
-
Prepare a detection solution containing Amplex® Red and HRP in the assay buffer. Protect this solution from light.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 25 µL of the BAPN dilutions or assay buffer (for control).
-
Add 25 µL of the LOX enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate and Amplex Red/HRP detection solution to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration of BAPN.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the BAPN concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)
This protocol also utilizes the Amplex® Red reagent to detect H₂O₂ production.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Beta-aminopropionitrile (BAPN) fumarate
-
MAO-A specific substrate (e.g., p-tyramine or serotonin)
-
MAO-B specific substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of BAPN and control inhibitors (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B) in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.
-
Prepare working solutions of the MAO-A and MAO-B substrates.
-
Prepare a detection solution containing Amplex® Red and HRP in the assay buffer.
-
-
Assay Protocol:
-
In separate plates for MAO-A and MAO-B, add 45 µL of the respective enzyme solution to each well.
-
Add 5 µL of the BAPN or control inhibitor dilutions to the wells.
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the respective substrate and Amplex Red/HRP detection solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the end-point fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each BAPN concentration relative to the control (no inhibitor).
-
Determine the IC50 value as described for the LOX assay.
-
Signaling Pathway and Experimental Workflow
Caption: General workflow for in vitro amine oxidase inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of monoamine oxidase in aminopropionitrile-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
Safety Operating Guide
Safe Disposal of beta-Aminopropionitrile Fumarate: A Procedural Guide
For immediate release:
This document provides essential guidance on the proper disposal procedures for beta-Aminopropionitrile (BAPN) fumarate (B1241708), a chemical compound utilized in laboratory research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Beta-Aminopropionitrile fumarate is classified as a hazardous substance.[1][2] Improper disposal can pose significant health and environmental risks. Therefore, all researchers, scientists, and drug development professionals must follow approved waste disposal procedures.
Hazard Profile and Safety Precautions
This compound is harmful if swallowed and may cause harm to an unborn child.[2][3] It is also irritating to the eyes, respiratory system, and skin.[3] When handling this chemical, it is imperative to use personal protective equipment, including gloves, a lab coat, and safety glasses.[4] All handling of BAPN fumarate should be conducted in a well-ventilated area or a chemical fume hood.[5]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly.
Disposal Protocol
The disposal of this compound must be managed as hazardous waste and conducted in accordance with all applicable federal, state, and local regulations.[5]
-
Waste Identification: BAPN fumarate waste must be clearly labeled as hazardous.
-
Containerization: Use the original container whenever possible. If not feasible, use a compatible, properly sealed, and clearly labeled container. Do not mix with other waste materials.
-
Storage: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Arrangement for Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal. Dispose of the contents and container to an approved waste disposal plant.[1][2]
The following table summarizes key data related to the hazards of this compound:
| Hazard Data | Value | Reference |
| Acute Oral Toxicity (LD50) | 800 mg/kg [Rat] | [4] |
| Acute Dermal Toxicity (LD50) | 23130 mg/kg [Mouse] | [4] |
| Decomposition Temperature | 177°C (350.6°F) | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling beta-Aminopropionitrile Fumarate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, procedural guidance for the safe use of beta-Aminopropionitrile fumarate (B1241708), a compound that requires careful management in a laboratory setting.
Chemical Profile:
-
Name: beta-Aminopropionitrile fumarate (BAPN fumarate)
-
CAS Number: 2079-89-2
-
Appearance: White crystalline powder.[1]
-
Hazards: Harmful if swallowed, may damage fertility or an unborn child, and causes irritation to the eyes, skin, and respiratory system.[1][2][3] Contact with acids can liberate highly toxic gas.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. Consistent use of this equipment is crucial to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or other appropriate protective clothing to prevent skin exposure.[1][3] | Minimizes contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved dust respirator or use of a chemical fume hood is recommended, especially when handling the powder and generating dust.[1][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] | Prevents inhalation of the powder, which can cause respiratory irritation.[1][2] A fume hood provides the most effective engineering control. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step protocol for the safe handling and storage of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled.[2]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
2. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid generating dust when weighing or transferring the powder.[2]
-
Use dedicated spatulas and weigh boats.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
-
After handling, wash hands and forearms thoroughly with soap and water.[2]
-
Contaminated clothing should be removed and laundered before reuse.[1]
3. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused chemical, should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[2]
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
1. Spills:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS office immediately.
-
Prevent entry to the contaminated area.
-
2. Personal Exposure:
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from receipt to disposal, including emergency actions.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
